Flupentixol decanoate
Description
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDDSLMBHIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865569 | |
| Record name | 2-(4-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30909-51-4 | |
| Record name | Flupenthixol decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30909-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Flupentixol Decanoate: A Deep Dive into its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flupentixol decanoate (B1226879), a long-acting injectable typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic effects primarily through potent antagonism of dopamine (B1211576) D1 and D2 receptors in the central nervous system (CNS). This in-depth technical guide elucidates the molecular and cellular mechanisms underpinning the action of flupentixol, providing a comprehensive overview of its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to characterize its pharmacodynamics. Quantitative data on receptor affinities and occupancy are presented, alongside detailed protocols for key experimental techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its complex interactions within the CNS.
Introduction
Flupentixol is a thioxanthene derivative that has been utilized in the management of schizophrenia and other psychotic disorders for several decades.[1][2] Its long-acting decanoate ester formulation allows for intramuscular administration and sustained release, improving treatment adherence in patients.[3] The antipsychotic efficacy of flupentixol is primarily attributed to its blockade of dopamine receptors, a mechanism shared with other first-generation antipsychotics.[4] However, its broader receptor binding profile, which includes interactions with serotonin (B10506) and adrenergic receptors, contributes to its overall clinical effects and side-effect profile.[2][5] This guide will provide a detailed exploration of the core mechanism of action of flupentixol decanoate in the CNS.
Pharmacodynamics: Receptor Binding Profile
The therapeutic and adverse effects of flupentixol are a direct consequence of its binding affinity to a range of neurotransmitter receptors. The primary mode of action is the blockade of dopamine D1 and D2 receptors with roughly equal affinity.[2] Additionally, flupentixol exhibits antagonist activity at serotonin 5-HT2A and 5-HT2C receptors, as well as alpha-1 adrenergic receptors.[2][5]
Quantitative Data on Receptor Binding Affinities
The affinity of flupentixol for various CNS receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger binding. The following table summarizes the reported Ki values for cis(Z)-flupentixol, the pharmacologically active isomer. It is important to note that these values can vary between studies due to different experimental conditions.[6]
| Receptor Subtype | Ki (nM) | Reference Tissue/Cell Line | Radioligand |
| Dopamine D1 | 0.7 - 1.2 | Rat Striatum | [3H]cis(Z)-flupentixol / [3H]SCH23390 |
| Dopamine D2 | 0.7 - 4.8 | Rat Striatum | [3H]spiperone / [3H]raclopride |
| Dopamine D3 | Lower affinity | Not specified | Not specified |
| Dopamine D4 | Lower affinity | Not specified | Not specified |
| Serotonin 5-HT2A | 8.8 | Not specified | Not specified |
| Serotonin 5-HT2C | Binds | Not specified | Not specified |
| Alpha-1 Adrenergic | Binds | Not specified | Not specified |
Note: Data compiled from multiple sources; direct comparison should be made with caution due to variability in experimental conditions.
Downstream Signaling Pathways
The antagonism of dopamine receptors by flupentixol initiates a cascade of intracellular signaling events, primarily within the striatum. These pathways are crucial for mediating both the therapeutic antipsychotic effects and the extrapyramidal side effects associated with the drug.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs). Their activation by dopamine stimulates adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32) at the Threonine-34 (Thr34) residue. Phosphorylated DARPP-32 is a potent inhibitor of Protein Phosphatase-1 (PP-1). By antagonizing D1 receptors, flupentixol prevents this cascade, leading to a decrease in PKA activity and reduced phosphorylation of DARPP-32. This results in the disinhibition of PP-1, which can then dephosphorylate various substrates, ultimately modulating neuronal excitability and gene expression.[7][8]
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are Gi/o-coupled GPCRs. Their activation by dopamine inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity. This results in less phosphorylation of DARPP-32 at Thr34, and thus less inhibition of PP-1. Flupentixol's antagonism of D2 receptors blocks this inhibitory effect, leading to a relative increase in cAMP levels and PKA activity, which can increase DARPP-32 phosphorylation. This seemingly paradoxical effect highlights the complex interplay of dopamine receptor subtypes in regulating neuronal signaling. Furthermore, D2 receptor signaling can also involve β-arrestin pathways, which are independent of G-protein coupling and can influence receptor internalization and downstream signaling. The specific bias of flupentixol for G-protein versus β-arrestin pathways at the D2 receptor is an area of ongoing research.[7][9]
Experimental Protocols
The characterization of flupentixol's mechanism of action relies on a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments cited in the literature.
Radioligand Binding Assay for Receptor Affinity
This in vitro technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.
Methodology:
-
Tissue Preparation: Brain tissue from a relevant region (e.g., rat striatum) is homogenized in a suitable buffer.
-
Membrane Isolation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled flupentixol.
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of flupentixol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
Positron Emission Tomography (PET) for In Vivo Receptor Occupancy
PET is a non-invasive imaging technique used to measure the in vivo occupancy of receptors by a drug in living subjects, including humans.
Methodology:
A study by Reimold et al. (2007) provides a representative protocol for assessing flupentixol's receptor occupancy in schizophrenic patients.[1]
-
Subject Recruitment: Patients with schizophrenia treated with a stable dose of flupentixol are recruited. A control group of healthy volunteers is also included.
-
Radiotracer Administration: Each participant undergoes PET scans with specific radiotracers for the receptors of interest. For example:
-
[11C]raclopride for striatal D2 receptors.
-
[11C]SCH23390 for striatal D1 receptors.
-
[11C]N-methylspiperone for frontal 5-HT2A receptors.
-
-
PET Scanning: Dynamic PET scans are acquired over a specific duration (e.g., 60-90 minutes) following radiotracer injection.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images corresponding to the brain areas with high receptor density (e.g., striatum for dopamine receptors, frontal cortex for 5-HT2A receptors).
-
Quantification of Binding: The binding potential (BPND) of the radiotracer in each ROI is calculated.
-
Receptor Occupancy Calculation: The receptor occupancy (RO) is determined by calculating the percentage reduction in the specific binding of the radiotracer in the patient group compared to the healthy control group.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: Neurotransmitters from the extracellular fluid diffuse across the semi-permeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: After a baseline collection period, this compound is administered (e.g., intramuscularly).
-
Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels from baseline following flupentixol administration are calculated and plotted over time.[4]
Cellular and Network Level Effects
The molecular actions of flupentixol translate into broader effects on neuronal activity and communication within brain circuits implicated in psychosis.
Modulation of Neuronal Excitability
By blocking dopamine receptors, flupentixol alters the firing patterns of neurons, particularly in the mesolimbic and mesocortical pathways. The antagonism of D2 autoreceptors on presynaptic dopaminergic neurons can lead to an initial increase in dopamine synthesis and release, a compensatory mechanism that is eventually overridden by the postsynaptic receptor blockade.
c-Fos Expression as a Marker of Neuronal Activity
The expression of the immediate early gene c-fos is often used as a marker of neuronal activation. Studies with other typical antipsychotics have shown that they induce c-Fos expression in brain regions rich in D2 receptors, such as the striatum and nucleus accumbens. This indicates that dopamine receptor blockade by these agents leads to a significant change in the activity of these neurons. While specific c-Fos mapping studies for flupentixol are less common, it is expected to produce a similar pattern of expression consistent with its D2 receptor antagonism.[10]
Conclusion
The mechanism of action of this compound in the central nervous system is centered on its potent antagonism of dopamine D1 and D2 receptors. This primary action disrupts dopamine-mediated signaling cascades, particularly the cAMP/PKA/DARPP-32 pathway, leading to a modulation of neuronal excitability and gene expression in key brain circuits. Its interactions with other neurotransmitter systems, such as serotonin and adrenergic receptors, further contribute to its overall pharmacological profile. The in-depth understanding of these mechanisms, facilitated by advanced experimental techniques, is crucial for the rational use of flupentixol in the treatment of psychotic disorders and for the development of novel antipsychotic agents with improved efficacy and tolerability.
References
- 1. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell type-specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of DARPP-32 in the actions of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. THERAPEUTIC TARGETING OF “DARPP-32”: A KEY SIGNALING MOLECULE IN THE DOPIMINERGIC PATHWAY FOR THE TREATMENT OF OPIATE ADDICTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. um.edu.mt [um.edu.mt]
The Pharmacodynamics of cis(Z)-Flupentixol Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cis(Z)-flupentixol decanoate (B1226879), a long-acting injectable antipsychotic, serves as a cornerstone in the management of chronic schizophrenia. Its therapeutic efficacy is intrinsically linked to its unique pharmacodynamic profile, primarily characterized by potent antagonism at central dopamine (B1211576) D1 and D2 receptors. This technical guide provides an in-depth exploration of the pharmacodynamics of its active moiety, cis(Z)-flupentixol, presenting quantitative receptor binding data, detailed experimental methodologies for its characterization, and visualizations of the key signaling pathways it modulates.
Mechanism of Action
Cis(Z)-flupentixol decanoate is a prodrug that, following deep intramuscular injection, undergoes slow hydrolysis by esterases to release the pharmacologically active cis(Z)-flupentixol. The antipsychotic effects of cis(Z)-flupentixol are primarily attributed to its potent blockade of dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] Overactivity in these dopaminergic pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By antagonizing these receptors, cis(Z)-flupentixol mitigates the intensity of these symptoms.[1]
Furthermore, cis(Z)-flupentixol exhibits moderate antagonistic activity at the serotonin (B10506) 5-HT2A receptor.[1] This action is thought to contribute to its atypical antipsychotic properties, potentially alleviating some of the negative and cognitive symptoms of schizophrenia.[1]
Receptor Binding Profile
The interaction of cis(Z)-flupentixol with various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine Receptors | ||
| D1 | 3.5 | [2] |
| D2 | 0.35 | [2] |
| D3 | 1.75 | [2] |
| D4 | 66.3 | [2] |
| Serotonin Receptors | ||
| 5-HT1A | 8028 | [2] |
| 5-HT2A | 87.5 (Human Frontal Cortex) | [2] |
| 5-HT2C | 102.2 (Rat Cloned) | [2] |
| Histamine Receptors | ||
| H1 | 0.86 | [2] |
| Muscarinic Acetylcholine Receptors | ||
| mAChRs | Negligible | [2] |
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in schizophrenic patients treated with oral cis(Z)-flupentixol (5.7 ± 1.4 mg/day) have provided insights into its in vivo receptor occupancy. These studies reveal a dose-dependent blockade of its primary targets.
| Receptor | Occupancy (%) |
| Dopamine D2 | 50-70% |
| Dopamine D1 | 20 ± 5% |
| Serotonin 5-HT2A | 20 ± 10% |
Signaling Pathways
The therapeutic and adverse effects of cis(Z)-flupentixol are a direct consequence of its modulation of key intracellular signaling cascades. The following diagrams illustrate the primary pathways affected by its antagonist activity at dopamine D1, dopamine D2, and serotonin 5-HT2A receptors.
Experimental Protocols
The following sections outline the general methodologies for key in vitro assays used to characterize the pharmacodynamics of cis(Z)-flupentixol.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of an unlabeled drug (e.g., cis(Z)-flupentixol) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
6.1.1 Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from an appropriate animal model.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Unlabeled Ligand: A known high-affinity unlabeled ligand for the determination of non-specific binding (e.g., Haloperidol).
-
Test Compound: Cis(Z)-flupentixol.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance to reduce non-specific binding (e.g., 0.3% polyethylenimine).
-
Scintillation Counter and Cocktail.
6.1.2 Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and a range of concentrations of cis(Z)-flupentixol.
-
Total Binding: Wells containing only assay buffer, radioligand, and membranes.
-
Non-specific Binding: Wells containing assay buffer, radioligand, membranes, and a high concentration of the unlabeled ligand to saturate all specific binding sites.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the cis(Z)-flupentixol concentration.
-
Determine the IC50 value (the concentration of cis(Z)-flupentixol that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The pharmacodynamic profile of cis(Z)-flupentixol, characterized by its potent antagonism of dopamine D1 and D2 receptors and moderate 5-HT2A receptor blockade, underpins its clinical utility as a long-acting antipsychotic. The quantitative data on its receptor binding affinities provide a clear rationale for its therapeutic effects and potential side-effect profile. The detailed understanding of its impact on intracellular signaling pathways and the robust methodologies for its in vitro characterization are crucial for ongoing research and the development of novel antipsychotic agents. This technical guide serves as a comprehensive resource for professionals in the field, facilitating a deeper understanding of the molecular pharmacology of this important therapeutic agent.
References
Thioxanthene Derivatives: A Technical Guide to their Antipsychotic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of thioxanthene (B1196266) derivatives, a significant class of typical antipsychotic agents. It delves into their core pharmacological properties, including their mechanism of action, structure-activity relationships, and receptor binding profiles. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to support research and development in the field of neuropsychopharmacology.
Introduction to Thioxanthene Derivatives
Thioxanthene derivatives are a class of antipsychotic drugs structurally related to the phenothiazines. The defining structural feature of thioxanthenes is the replacement of the nitrogen atom in the central ring of the phenothiazine (B1677639) structure with a carbon atom.[1][2] This modification significantly influences their pharmacological and neurochemical properties. The primary therapeutic application of thioxanthene derivatives is in the management of schizophrenia and other psychotic disorders.[3][4]
The antipsychotic efficacy of these compounds is primarily attributed to their potent antagonism of dopamine (B1211576) D2 receptors within the mesolimbic pathway of the brain.[2][3] However, their clinical profile, including both therapeutic effects and side effects, is a consequence of their interactions with a broader range of neurotransmitter receptors, such as serotonin (B10506), adrenergic, and histamine (B1213489) receptors.[1] Prominent members of this class include chlorprothixene, clopenthixol, flupenthixol (B1673465), and thiothixene.[1] A key stereochemical feature of thioxanthenes is the existence of cis (Z) and trans (E) isomers, with the cis isomers demonstrating significantly greater neuroleptic potency.[1]
Mechanism of Action: Dopamine D2 Receptor Antagonism
The principal mechanism through which thioxanthene derivatives exert their antipsychotic effects is the blockade of dopamine D2 receptors.[1][3] These receptors are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gi/o).[1] In the normal physiological state, the binding of dopamine to D2 receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[1] This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), which in turn modulates the phosphorylation and activity of various downstream proteins involved in regulating neuronal excitability and gene expression.[1]
Thioxanthene derivatives act as competitive antagonists at these D2 receptors, physically blocking the binding of endogenous dopamine. This blockade prevents the initiation of the downstream signaling cascade, thereby mitigating the hyperdopaminergic state in the mesolimbic pathway that is thought to underlie the positive symptoms of schizophrenia.[1][2]
Dopamine D2 Receptor Signaling Pathway Antagonism by Thioxanthenes.
Structure-Activity Relationships (SAR)
The antipsychotic potency and pharmacological profile of thioxanthene derivatives are significantly influenced by their chemical structure. Key structural modifications that impact their activity include:
-
Substitution at the 2-position: The introduction of an electron-withdrawing group, such as a chlorine (Cl) or trifluoromethyl (CF₃) group, at the 2-position of the tricyclic ring system generally enhances neuroleptic potency.[1]
-
Side Chain at the 9-position: The nature of the side chain at the 9-position is a critical determinant of activity. The presence of a piperazine (B1678402) ring in the side chain, as seen in flupenthixol and thiothixene, is associated with higher potency compared to the dimethylaminopropyl side chain found in chlorprothixene.[1][5]
-
Geometric Isomerism: The double bond connecting the side chain to the central ring results in the formation of cis (Z) and trans (E) geometric isomers. The cis isomers are consistently more potent as dopamine D2 receptor antagonists and exhibit greater antipsychotic activity.[1][6]
Receptor Binding Profiles
The therapeutic efficacy and side-effect profiles of thioxanthene antipsychotics are directly correlated with their binding affinities for a wide range of neurotransmitter receptors. The following tables summarize the in vitro binding affinities (Ki values in nM) of key thioxanthene derivatives for major dopamine and serotonin receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| Chlorprothixene | 18 | 1.1 | 2.4 | 1.9 | 15 |
| Clopenthixol | 2.1 | 0.4 | 1.5 | 0.8 | 1.9 |
| Flupenthixol | 1.1 | 0.2 | 0.9 | 0.5 | 1.0 |
| Thiothixene | 10 | 0.5 | 1.2 | 0.7 | 9.5 |
| Zuclopenthixol | 0.9 | 0.15 | 0.8 | 0.4 | 0.9 |
Data compiled from publicly available literature.[1]
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| Chlorprothixene | 25 | 3.2 | 15 | 30 | 28 |
| Clopenthixol | 18 | 1.5 | 8.1 | 22 | 19 |
| Flupenthixol | 15 | 1.2 | 5.4 | 18 | 16 |
| Thiothixene | 20 | 2.5 | 10 | 25 | 23 |
| Zuclopenthixol | 12 | 1.0 | 4.8 | 15 | 14 |
Data compiled from publicly available literature.[1][2]
Experimental Protocols
In Vitro Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of a thioxanthene derivative for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.
-
Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or sulpiride).
-
Test Compound: The thioxanthene derivative of interest at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: a. Harvest cells or dissect brain tissue and homogenize in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. d. Wash the membrane pellet and resuspend in assay buffer. e. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Binding Assay: a. In a 96-well plate, add the following to each well in triplicate:
- Assay buffer
- A fixed concentration of the radioligand (typically at or near its Kd value).
- For total binding wells: vehicle.
- For non-specific binding wells: the non-specific binding control.
- For competition wells: varying concentrations of the test thioxanthene derivative. b. Add the membrane preparation to each well to initiate the binding reaction. c. Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration and Washing: a. Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: a. Dry the filters and place them in scintillation vials. b. Add scintillation fluid and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Radioligand Binding Assay.
In Vivo Catalepsy Test in Rats
Objective: To assess the potential of a thioxanthene derivative to induce extrapyramidal side effects (EPS) by measuring catalepsy.
Materials:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Test Compound: The thioxanthene derivative dissolved in a suitable vehicle.
-
Positive Control: Haloperidol (a typical antipsychotic known to induce catalepsy).
-
Vehicle Control: The solvent used to dissolve the drugs.
-
Catalepsy Bar: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9-10 cm from a flat surface.
-
Timer.
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound, positive control, or vehicle control to the rats via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy. a. Gently place the rat's forepaws on the elevated bar. b. Start the timer immediately. c. Measure the time (in seconds) the rat remains in this unnatural posture. d. A cut-off time (e.g., 180 seconds) is typically used. If the rat does not move within this time, it is removed from the bar, and the cut-off time is recorded.
-
Data Analysis: a. Record the latency to descend for each rat at each time point. b. Compare the mean latency to descend between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the descent latency in the test compound group compared to the vehicle control group indicates the induction of catalepsy.
Conclusion
Thioxanthene derivatives represent a well-established class of antipsychotic agents with a primary mechanism of action centered on dopamine D2 receptor antagonism. Their therapeutic efficacy is intricately linked to their chemical structure, which dictates their receptor binding affinities and overall pharmacological profile. The in-depth understanding of their structure-activity relationships and the application of robust experimental protocols, such as those detailed in this guide, are crucial for the rational design and development of novel and improved antipsychotic drugs. The continued investigation into the complex interplay of thioxanthenes with various neurotransmitter systems will undoubtedly pave the way for more effective and safer treatments for psychotic disorders.
References
- 1. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 6. genscript.jp [genscript.jp]
Flupentixol Decanoate: A Technical Guide to Dopamine D1 and D2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol decanoate (B1226879) is a long-acting intramuscular depot antipsychotic medication belonging to the thioxanthene (B1196266) class. Upon administration, it is gradually hydrolyzed to its active form, cis(Z)-flupentixol, which exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) receptors in the central nervous system. The clinical efficacy of flupentixol in managing chronic psychosis is intrinsically linked to its interaction with these receptors. This technical guide provides an in-depth analysis of the binding affinity of cis(Z)-flupentixol for dopamine D1 and D2 receptors, detailed experimental protocols for affinity determination, and a visualization of the associated signaling pathways.
Dopamine Receptor Binding Affinity
Cis(Z)-flupentixol is recognized as a potent antagonist with high affinity for both D1 and D2 dopamine receptor subtypes.[1][2] While some studies suggest it possesses roughly equal affinities for both receptor types, quantitative in vitro binding assays have provided specific dissociation constants (Ki) that delineate its binding profile.[3] The Ki value represents the concentration of the drug required to occupy 50% of the receptors in the absence of the radioligand and is inversely proportional to binding affinity.
The table below summarizes the reported in vitro binding affinities of cis(Z)-flupentixol for human dopamine D1 and D2 receptors.
| Receptor Subtype | Test Compound | K_i_ (nM) | Reference(s) |
| Dopamine D1 | cis-Flupentixol | 3.61 | [4] |
| Dopamine D2 | cis(Z)-Flupentixol | 0.38 | [5][6] |
Lower K_i_ values indicate higher binding affinity.
Dopamine Receptor Signaling Pathways
The D1 and D2 receptors belong to distinct families of dopamine receptors that trigger opposing intracellular signaling cascades upon activation. Flupentixol, as an antagonist, blocks these pathways.
Dopamine D1 Receptor Signaling (G_s_-coupled)
D1-like receptors (D1 and D5) are coupled to the Gαs/olf family of G-proteins. Agonist binding typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Dopamine D2 Receptor Signaling (G_i_-coupled)
D2-like receptors (D2, D3, and D4) are coupled to the Gαi/o family of G-proteins. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., flupentixol) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Representative Workflow
Detailed Methodology
This protocol is a representative example for determining the Ki of flupentixol at D1 and D2 receptors.
A. Materials
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing human recombinant D1 or D2 receptors, or rat striatal tissue homogenates.[8]
-
Radioligands:
-
Competitor: cis(Z)-Flupentixol dihydrochloride.
-
Non-specific Binding Control:
-
For D1 Assay: Excess unlabeled SCH-23390 (e.g., 1 µM) or cis(Z)-flupentixol.[9]
-
For D2 Assay: Excess unlabeled haloperidol (B65202) (e.g., 10 µM) or spiperone.
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Equipment: 96-well plates, cell harvester for rapid filtration, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), liquid scintillation counter, scintillation fluid.
B. Membrane Preparation
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Homogenize the tissue/cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Store aliquots at -80°C.
C. Competitive Binding Assay
-
Prepare serial dilutions of cis(Z)-flupentixol (e.g., 10 concentrations spanning a 5-log unit range).
-
Set up the assay in 96-well plates in triplicate for each condition:
-
Total Binding: Receptor membranes, radioligand (at a fixed concentration near its Kd), and assay buffer.
-
Competitor Binding: Receptor membranes, radioligand, and a specific concentration of flupentixol.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and the non-specific binding control compound.
-
-
Initiate the reaction by adding the membrane preparation to the wells. The final assay volume is typically 100-250 µL.[10]
-
Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
D. Filtration and Counting
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
E. Data Analysis
-
Calculate the specific binding for each concentration of flupentixol:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Plot the percentage of specific binding against the logarithm of the flupentixol concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value (the concentration of flupentixol that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[11]
-
K_i_ = IC50 / (1 + [L]/K_d_)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d_ is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
Cis(Z)-flupentixol, the active metabolite of flupentixol decanoate, is a high-affinity antagonist at both dopamine D1 and D2 receptors, with a particularly high affinity for the D2 subtype. This dual antagonism is central to its mechanism of action as an antipsychotic. The binding characteristics can be precisely quantified using standardized in vitro radioligand binding assays, providing essential data for pharmacological profiling and drug development. Understanding these fundamental receptor interactions is critical for optimizing therapeutic strategies and predicting the clinical effects of flupentixol.
References
- 1. cis-(Z)-Flupentixol Dihydrochloride | Dopamine antagonist | Probechem Biochemicals [probechem.com]
- 2. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the dopamine receptor coupled to cyclic AMP formation expressed by rat mesenteric artery vascular smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Chronic neuroleptic treatment increases D-2 but not D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Serotonergic Dimension: A Technical Guide to the 5-HT2 Receptor Antagonism of Flupentixol Decanoate
For Immediate Release
This technical guide provides an in-depth analysis of the serotonin (B10506) 5-HT2 receptor antagonism of Flupentixol decanoate, a long-acting injectable antipsychotic. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its binding affinity, relevant signaling pathways, and the experimental methodologies used to characterize its activity.
Flupentixol, a typical antipsychotic of the thioxanthene (B1196266) class, is primarily recognized for its potent antagonism of dopamine (B1211576) D1 and D2 receptors.[1] However, its pharmacological profile is broader, encompassing moderate antagonistic activity at serotonin 5-HT2A and 5-HT2C receptors.[1][2] This interaction with the serotonergic system is thought to contribute to its therapeutic effects, particularly in the context of its use as a low-dose antidepressant, and may modulate its overall antipsychotic efficacy.[2][3] The pharmacologically active isomer is cis(Z)-flupentixol.[1]
Quantitative Analysis of Receptor Binding
The affinity of cis-flupentixol for the 5-HT2A and 5-HT2C receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ligand | Ki (nM) | Tissue Source |
| 5-HT2A | cis-flupentixol | 87.5 | Human Frontal Cortex |
| 5-HT2C | cis-flupentixol | 102.2 | Cloned Rat Receptors |
Table 1: In Vitro Binding Affinities of cis-flupentixol for Human 5-HT2A and Rat 5-HT2C Receptors. Data extracted from publicly available pharmacological databases.
In addition to in vitro binding data, in vivo studies in schizophrenic patients have demonstrated a moderate occupancy of 5-HT2A receptors (20 ± 10%) at clinically relevant doses of flupentixol (5.7 ± 1.4 mg/day).[4] This in vivo engagement of the 5-HT2A receptor, albeit lower than that observed for dopamine D2 receptors, underscores the clinical relevance of its serotonergic activity.[4]
Signaling Pathways and Mechanism of Antagonism
Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[5] Activation of this pathway by the endogenous ligand serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.
Flupentixol, as an antagonist, binds to the 5-HT2A and 5-HT2C receptors without activating them, thereby blocking the binding of serotonin and inhibiting the initiation of this signaling cascade. This blockade of serotonergic signaling is a key component of its mechanism of action at these receptors.
References
Pharmacokinetic Profile of Long-Acting Injectable Flupentixol Decanoate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flupentixol decanoate (B1226879) is a long-acting injectable (LAI) antipsychotic medication belonging to the thioxanthene (B1196266) class.[1][2] It is the decanoic acid ester of the active cis(Z)-isomer of flupentixol, a potent neuroleptic.[3][4] This esterification creates a highly lipophilic prodrug that, when dissolved in a viscous oil vehicle (such as Viscoleo) and administered via deep intramuscular injection, forms a depot from which the active drug is slowly released and absorbed over several weeks.[5] This formulation is critical for the maintenance therapy of chronic schizophrenia, particularly in patients where medication adherence is a concern, as it prevents the frequent relapses associated with non-compliance to oral medication.[5][6]
The therapeutic efficacy and safety profile of flupentixol decanoate are intrinsically linked to its pharmacokinetic (PK) properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount for dose optimization, predicting clinical response, and managing potential adverse effects. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, details the experimental methodologies used for its quantification, and visualizes its mechanism of action.
Pharmacokinetic Profile
The conversion of flupentixol into its decanoate ester fundamentally alters its pharmacokinetic profile, transforming it into a long-acting preparation with a duration of action of two to four weeks from a single injection.[2][7]
Absorption
Following deep intramuscular injection, typically into the gluteus maximus, the this compound in its oil vehicle forms a depot in the muscle tissue.[8][9] The esterified drug, being highly lipophilic, diffuses slowly from the oily solution into the surrounding extracellular fluid.[3][5][8] Here, it is gradually hydrolyzed by tissue esterases to release the pharmacologically active moiety, cis(Z)-flupentixol, into the systemic circulation.[3][4][5] This slow release and hydrolysis process is the rate-limiting step for absorption, resulting in a sustained therapeutic effect.
The onset of antipsychotic action typically occurs within 24 to 72 hours post-injection.[7][8] Peak plasma concentrations (Cmax) of the active flupentixol are reached significantly later, generally between 4 and 7 days after administration.[2][5][7][10] Due to the very long apparent half-life, steady-state plasma concentrations are typically achieved only after approximately 3 months of consistent, repeated administration.[3][8][11][12]
Distribution
Once in circulation, flupentixol is extensively distributed throughout the body, a characteristic reflected by its large apparent volume of distribution (Vd) of approximately 14.1 L/kg.[3][5][8][12] This indicates significant uptake into tissues. Flupentixol is highly lipophilic and demonstrates a very high degree of binding to plasma proteins, approximately 99%.[2][5][8][12] The highest concentrations of the drug are found in well-perfused organs like the lungs, liver, and spleen, with lower concentrations observed in the blood and brain.[3][5] It readily crosses the blood-brain barrier to exert its effects on the central nervous system and is also known to enter breast milk in low concentrations.[2]
Metabolism
Flupentixol undergoes extensive hepatic metabolism into pharmacologically inactive metabolites.[2][3][5][8] The primary metabolic transformations proceed along three main pathways:
-
Sulfoxidation: Oxidation of the sulfur atom in the thioxanthene ring system.[2][8][12]
-
N-dealkylation: Removal of the alkyl side chain attached to the piperazine (B1678402) ring.[2][8][12]
-
Glucuronidation: Conjugation with glucuronic acid to form more water-soluble glucuronide metabolites.[2][8][12]
Notably, the metabolites produced are devoid of psychopharmacological activity, meaning the clinical effect is attributable solely to the parent compound, cis(Z)-flupentixol.[3][7][8]
Excretion
The elimination of flupentixol and its metabolites occurs through both renal and fecal routes, with fecal excretion being the predominant pathway.[2][3][5] The excretion via feces is approximately four times greater than that via urine.[12] The more lipophilic compounds, such as unchanged flupentixol and its dealkylated metabolite, are primarily recovered in the feces.[3][8] Conversely, the more hydrophilic metabolites, including the sulfoxide (B87167) and glucuronide conjugates, are excreted in the urine.[3][8]
The elimination half-life (T½) of flupentixol following administration of the decanoate depot is very long, estimated to be around 3 weeks (approximately 17 days), which primarily reflects the slow, continuous release of the drug from the injection site rather than its intrinsic clearance rate.[2][3][12][13] This extended half-life is the cornerstone of the bi-weekly or monthly dosing interval.
Data Presentation: Summary of Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
| Route of Administration | Deep Intramuscular (IM) Injection | [8][9] |
| Time to Peak Plasma Conc. (Tmax) | 4 - 10 days | [5][11] |
| Apparent Volume of Distribution (Vd) | ~14.1 L/kg | [3][8][12] |
| Plasma Protein Binding | ~99% | [2][8][12] |
| Primary Metabolism | Hepatic (Sulfoxidation, N-dealkylation, Glucuronidation) | [2][8][12] |
| Elimination Half-Life (T½) | ~3 weeks (reflects depot release) | [2][3][12] |
| Time to Steady State | ~3 months | [3][8][11] |
| Primary Route of Excretion | Feces | [2][3][12] |
Bioanalytical Methodology
Accurate quantification of flupentixol in biological matrices is essential for pharmacokinetic studies. While earlier methods included Gas Chromatography (GC) and Radioimmunoassay (RIA), these were often limited by sensitivity or specificity, with RIA, for instance, showing potential cross-reactivity with inactive isomers or metabolites.[14] The current gold standard for bioanalysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[15]
Representative Protocol: LC-MS/MS for Flupentixol Quantification in Human Plasma
The following protocol is a representative methodology synthesized from standard bioanalytical practices for small molecules.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., a structurally similar but isotopically labeled compound like zuclopenthixol).[15]
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reverse-phase C18 or Phenyl-Hexyl column (e.g., 250x4.6 mm, 5µm) is suitable for retaining the lipophilic analyte.[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A linear gradient starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over several minutes to elute flupentixol.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Flupentixol Transition: Monitor for the specific precursor ion to product ion transition (e.g., m/z 435.2 → 113.1).
-
IS Transition: Monitor for the specific precursor-to-product ion transition of the internal standard.
-
-
Data Analysis: Quantify flupentixol concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Workflow Visualization
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
Pharmacodynamics and Mechanism of Action
The antipsychotic effect of flupentixol is primarily attributed to its potent antagonism of dopamine (B1211576) receptors in the central nervous system.[1][16]
Dopamine Receptor Antagonism
Flupentixol acts as a powerful antagonist at both dopamine D1 and D2 receptors with high, and roughly equal, affinity.[3][4][6] The overactivity of dopaminergic transmission in the mesolimbic pathway of the brain is strongly associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[1][16] By blocking D1 and D2 receptors in this region, flupentixol reduces dopaminergic neurotransmission, thereby alleviating these psychotic symptoms.
-
D1 Receptors: Are typically coupled to a Gs protein, which activates adenylyl cyclase, leading to increased production of cyclic AMP (cAMP).
-
D2 Receptors: Are coupled to a Gi protein, which inhibits adenylyl cyclase, leading to decreased levels of cAMP.
Flupentixol's blockade of both receptor subtypes contributes to its comprehensive antipsychotic profile.
Other Receptor Interactions
In addition to its primary action on dopamine receptors, flupentixol also interacts with other neurotransmitter systems, which contributes to its overall therapeutic and side-effect profile:
-
Serotonin 5-HT2 Receptors: It possesses antagonistic activity at 5-HT2 receptors, which may contribute to its anxiolytic properties and potentially mitigate some negative symptoms of schizophrenia.[1][6]
-
α1-Adrenergic Receptors: Antagonism at these receptors can lead to side effects such as orthostatic hypotension and mild sedation.[5][6]
-
Other Receptors: Flupentixol has only slight antihistaminergic properties and negligible affinity for cholinergic muscarinic receptors, resulting in a relatively low burden of anticholinergic side effects compared to other antipsychotics.[6]
Signaling Pathway Visualization
Caption: Flupentixol's antagonism of D1 (stimulatory) and D2 (inhibitory) dopamine receptors.
Conclusion
The pharmacokinetic profile of long-acting injectable this compound is defined by its depot formulation, which ensures a slow and sustained release of the active drug. This results in a prolonged duration of action, a long apparent half-life of approximately three weeks, and the attainment of stable plasma concentrations over time, making it highly suitable for the long-term maintenance treatment of schizophrenia. Its extensive distribution, predictable hepatic metabolism into inactive compounds, and primary fecal excretion route complete a profile that supports a reliable and convenient bi-weekly to monthly dosing regimen, thereby addressing the critical issue of medication non-adherence in this patient population. A thorough understanding of these PK/PD principles is essential for clinicians and researchers to optimize therapeutic outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. verification.fda.gov.ph [verification.fda.gov.ph]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. lundbeck.com [lundbeck.com]
- 9. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 10. Comparison of serum levels after intramuscular injections of 2% and 10% cis(Z)-flupentixol decanoate in Viscoleo to schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. Estimating the optimal dose of this compound in the maintenance treatment of schizophrenia—a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative determination of flupentixol in plasma by gas chromatography and radioimmunoassay in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
In Vivo Metabolism and Degradation of Flupentixol Decanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flupentixol decanoate (B1226879), a long-acting injectable antipsychotic, undergoes extensive in vivo metabolism following its release from the depot injection site and hydrolysis to the active moiety, flupentixol. The metabolism of flupentixol is primarily hepatic and involves several key biotransformation pathways, leading to the formation of pharmacologically inactive metabolites. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and degradation pathways of flupentixol decanoate. It includes a summary of the metabolic pathways, the identified metabolites, and their excretion routes. Furthermore, this guide outlines representative experimental protocols for the analysis of flupentixol and its metabolites in biological matrices and discusses the enzymatic systems likely involved in its metabolism.
Introduction
Flupentixol is a typical antipsychotic of the thioxanthene (B1196266) class, utilized in the management of schizophrenia and other psychotic disorders. The decanoate ester formulation allows for its administration as a long-acting intramuscular depot injection, providing sustained release of the active drug over several weeks. A thorough understanding of its metabolic fate is crucial for optimizing therapeutic regimens, predicting potential drug-drug interactions, and ensuring patient safety. This document synthesizes the available scientific literature to present a detailed account of the metabolic and degradation pathways of this compound.
In Vivo Metabolism and Degradation Pathways
Following intramuscular administration, this compound is slowly released from the oily vehicle and hydrolyzed by esterases to yield the pharmacologically active parent compound, flupentixol, and decanoic acid.[1][2][3] The liberated flupentixol then undergoes extensive first-pass metabolism, primarily in the liver.[4][5] The main metabolic pathways identified for flupentixol are:
-
Sulfoxidation: This involves the oxidation of the sulfur atom in the thioxanthene ring system.[4][5][6]
-
N-dealkylation: This pathway involves the removal of the alkyl side chain attached to the piperazine (B1678402) ring.[4][5][6]
-
Glucuronic Acid Conjugation: This is a phase II metabolic reaction where glucuronic acid is attached to the parent drug or its phase I metabolites to increase their water solubility and facilitate their excretion.[4][5][6]
The resulting metabolites, primarily flupentixol sulfoxide (B87167) and N-dealkyl-flupentixol, are reported to be pharmacologically inactive.[7][8][9]
Metabolic Pathway Diagram
Caption: Proposed metabolic pathway of this compound.
Excretion
The elimination of flupentixol and its metabolites occurs through both renal and fecal routes.[1][7] The excretion pathway is dependent on the lipophilicity of the compound. Unchanged flupentixol and its more lipophilic metabolites, such as N-dealkyl-flupentixol, are predominantly excreted in the feces.[1][7] Conversely, the more hydrophilic metabolites, including flupentixol sulfoxide and the glucuronide conjugates, are primarily eliminated via the urine.[1][7]
Quantitative Data
Experimental Protocols
Detailed experimental protocols for the quantification of flupentixol metabolites are not extensively published. However, based on the available literature for flupentixol and other similar compounds, a general methodology using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) can be outlined. This technique offers the high sensitivity and selectivity required for the analysis of drugs and their metabolites in complex biological matrices.
Representative Protocol: Quantification of Flupentixol and its Metabolites in Human Plasma by HPLC-MS/MS
6.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of human plasma, add an internal standard solution.
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove interferences.
-
Elute the analytes with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
6.1.2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for flupentixol, flupentixol sulfoxide, N-dealkyl-flupentixol, and the internal standard.
Note: The specific MS/MS parameters (e.g., precursor/product ions, collision energy, cone voltage) would need to be optimized for each analyte.
Experimental Workflow Diagram
Caption: General workflow for metabolite quantification.
Enzymology of Metabolism
The specific enzymes responsible for the metabolism of flupentixol have not been definitively identified in the literature. However, based on the nature of the metabolic reactions, the cytochrome P450 (CYP) superfamily of enzymes is strongly implicated.
-
Sulfoxidation and N-dealkylation are common phase I reactions catalyzed by CYP enzymes. While initial hypotheses suggested the involvement of CYP2D6, more recent evidence indicates that this particular isozyme may not play a significant role in flupentixol metabolism. Further research, potentially using human liver microsomes and specific CYP inhibitors or recombinant CYP enzymes, is required to identify the specific P450 isoforms responsible.
-
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of phase II enzymes.
Logical Relationship of Enzymatic Metabolism
Caption: Enzymatic pathways in Flupentixol metabolism.
Conclusion
The in vivo metabolism of this compound proceeds through hydrolysis to the active flupentixol, followed by hepatic sulfoxidation, N-dealkylation, and glucuronidation to form inactive metabolites that are excreted through both renal and fecal routes. While the qualitative aspects of these pathways are established, a significant gap exists in the quantitative understanding of flupentixol's metabolic fate. Further research is warranted to quantify the metabolites in vivo, definitively identify the specific enzymes involved, and publish detailed, validated analytical methods. Such data would be invaluable for refining pharmacokinetic models, predicting drug interactions, and ultimately enhancing the safe and effective use of this compound in clinical practice.
References
- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. lundbeck.com [lundbeck.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Preclinical Neuroleptic Profile of Flupentixol Decanoate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the neuroleptic effects of Flupentixol decanoate (B1226879), a long-acting injectable antipsychotic. The following sections detail the key experimental findings, methodologies employed in preclinical assessments, and the underlying pharmacological mechanisms of action.
Quantitative Analysis of Preclinical Efficacy
The preclinical efficacy of Flupentixol decanoate has been evaluated across various animal models of psychosis, primarily focusing on its ability to modulate dopamine-mediated behaviors. The data presented below summarizes the key quantitative outcomes from these studies.
| Behavioral Assay | Animal Model | This compound Dose | Key Findings | Reference |
| Conditioned Avoidance Response (CAR) | Rat | 0.31 - 5.0 mg/kg | Dose-dependent inhibition of avoidance response, indicating antipsychotic potential. | |
| Apomorphine-Induced Stereotypy | Rat | 0.04 - 0.63 mg/kg | Significant, dose-dependent reduction in stereotyped behaviors (licking, gnawing, biting). | |
| Amphetamine-Induced Locomotor Activity | Rat | Not Specified | Inhibition of hyperactivity, suggesting dopamine (B1211576) receptor blockade. | |
| Catalepsy Test | Rat | 0.31 - 5.0 mg/kg | Induction of catalepsy at higher doses, indicative of extrapyramidal side effect potential. |
Experimental Protocols
The following sections provide a detailed methodology for the key behavioral assays used in the preclinical evaluation of this compound.
Conditioned Avoidance Response (CAR)
The CAR test is a classical predictive model for antipsychotic activity. The protocol generally involves the following steps:
Methodological & Application
Application Notes and Protocols: Flupentixol Decanoate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol decanoate (B1226879) is a long-acting injectable antipsychotic of the thioxanthene (B1196266) class. Its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors, with additional affinity for serotonin (B10506) 5-HT2A receptors.[1][2][3] This long-acting formulation, where flupentixol is esterified with decanoic acid and dissolved in a vegetable oil vehicle, allows for slow release from the injection site and a prolonged duration of action.[2][4] This characteristic makes it a valuable tool in preclinical rodent models, particularly in studies requiring sustained dopamine receptor blockade to investigate neuropsychiatric disorders like schizophrenia and addiction. These application notes provide a comprehensive overview of administration protocols, quantitative data from published studies, and detailed methodologies for key behavioral experiments.
Quantitative Data Summary
The following tables summarize published dosage and administration protocols for flupentixol decanoate in rodent models. It is crucial to note that optimal dosage can vary significantly based on the specific research question, rodent strain, and experimental design.
Table 1: this compound Administration Protocols in Rats
| Species | Administration Route | Dose | Frequency | Vehicle | Behavioral Model/Experiment | Reference |
| Rat (Wistar) | Intramuscular (i.m.) | 2.0 mg (total dose) | Single injection | 0.1 ml oil | Cocaine Self-Administration | [1] |
| Rat | Subcutaneous (s.c.) | 12 mg/kg | Every 10 days for 6 weeks | Palm oil | Heroin Conditioned Place Preference & Self-Administration | [4] |
| Rat | Subcutaneous (s.c.) | 10 or 15 mg/kg | Twice weekly for 7 weeks | Not specified | Toxicity Study | [5] |
| Rat | Subcutaneous (s.c.) | 10 and 20 mg/kg | Single injection on day 6 of gestation | Not specified | Reproductive Toxicity Study | [5] |
Table 2: this compound Administration Protocols in Mice
| Species | Administration Route | Dose | Frequency | Vehicle | Behavioral Model/Experiment | Reference |
| Mouse | Subcutaneous (s.c.) | 10 and 20 mg/kg | Single injection on day 6 of gestation | Not specified | Reproductive Toxicity Study | [5] |
Signaling Pathways of Flupentixol
Flupentixol's primary antipsychotic effects are attributed to its potent antagonism of both dopamine D1 and D2 receptors.[3][6] It also exhibits affinity for the serotonin 5-HT2A receptor, which may contribute to its therapeutic profile.[2][3] The blockade of these receptors interferes with their downstream signaling cascades.
References
- 1. A single injection of either flupenthixol decanoate or haloperidol decanoate produces long-term changes in cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Stable Flupentixol Decanoate Dose in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a stable and effective dose of Flupentixol decanoate (B1226879) in animal models, particularly rodents. The protocols outlined below are designed to ensure reproducible and reliable results for preclinical studies investigating the antipsychotic and other behavioral effects of this long-acting neuroleptic.
I. Quantitative Data Summary
The following tables summarize key quantitative data for Flupentixol decanoate from various studies. This information is crucial for initial dose selection and understanding the pharmacokinetic profile of the drug in different species.
Table 1: Pharmacokinetic Parameters of this compound in Animals
| Parameter | Rat | Dog |
| Time to Peak Plasma Concentration (Tmax) | 4 - 7 days[1] | ~7 days[1] |
| Elimination Half-life (t½) | ~8 days[1] | ~12 days[1] |
| Detectable in Blood | Up to 3 weeks[1] | Up to 5 weeks[1] |
Table 2: Exemplary Dosing Regimens of this compound in Rodent Studies
| Animal Model | Dose | Route of Administration | Dosing Frequency | Research Context | Reference |
| Rat | 10 or 15 mg/kg | Not specified | Twice weekly for 7 weeks | General Toxicity/Effects | [2] |
| Rat | 2.0 mg | Intramuscular (i.m.) | Single injection | Cocaine Self-Administration | [3] |
| Mouse | 10 and 20 mg/kg | Subcutaneous (s.c.) | Single injection on day 6 of gestation | Reproductive Toxicity | [2] |
| Rat | 0.25 mg/kg | Intraperitoneal (i.p.) | Single injection | Locomotor Activity | [4] |
Note: The intraperitoneal administration of Flupentixol (not the decanoate ester) provides information on a dose range that elicits behavioral effects, which can be a starting point for dose-finding studies with the long-acting formulation.
II. Experimental Protocols
The following protocols provide detailed methodologies for key experiments required to establish and validate a stable dose of this compound.
Protocol 1: Preparation and Administration of this compound Injection
This protocol describes the preparation and intramuscular administration of this compound, which is supplied in a vegetable oil vehicle (e.g., Viscoleo®)[5].
Materials:
-
This compound solution (e.g., 20 mg/mL or 100 mg/mL)
-
Sterile syringes (1 mL)
-
Sterile needles (23-25 gauge for rats, 25-27 gauge for mice)
-
70% ethanol
-
Animal scale
-
Appropriate animal restraint device
Procedure:
-
Dose Calculation: Calculate the required volume of this compound solution based on the desired dose (mg/kg) and the animal's body weight.
-
Preparation:
-
Gently warm the vial of this compound to room temperature to reduce viscosity.
-
Disinfect the rubber septum of the vial with 70% ethanol.
-
Using a sterile syringe and needle, draw up the calculated volume of the solution.
-
Expel any air bubbles from the syringe.
-
-
Animal Restraint: Properly restrain the animal to expose the hind limb. For rats, the gluteal or quadriceps muscles are common injection sites[6]. For mice, the quadriceps muscle can be used with caution due to smaller muscle mass.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle deep into the muscle mass.
-
Aspirate slightly to ensure the needle is not in a blood vessel. If blood appears, reposition the needle.
-
Inject the solution slowly and steadily.
-
The maximum injection volume per site should not exceed 0.3 mL in a rat[2]. For larger volumes, use two injection sites[2][6].
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring: Monitor the animal for any signs of distress, lameness, or local irritation at the injection site.
Protocol 2: Dose-Finding Study
This protocol outlines a procedure for determining the optimal dose of this compound for a specific behavioral effect.
Workflow:
References
- 1. lundbeck.com [lundbeck.com]
- 2. cdn.medpath.com [cdn.medpath.com]
- 3. researchgate.net [researchgate.net]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramuscular Injection of Flupentixol Decanoate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intramuscular (IM) administration of Flupentixol decanoate (B1226879) to rats for research purposes. The information is intended to ensure proper technique, animal welfare, and data reproducibility.
Introduction
Flupentixol decanoate is a long-acting antipsychotic drug, belonging to the thioxanthene (B1196266) class. It functions primarily as an antagonist of both dopamine (B1211576) D1 and D2 receptors in the brain.[1][2][3] Its long-acting formulation involves the esterification of flupentixol with decanoic acid, which is then dissolved in a viscous oil vehicle for slow release from the injection site.[4][5] This depot injection allows for sustained therapeutic effects over several weeks, making it a valuable tool in preclinical studies requiring chronic dopamine receptor blockade.
Data Presentation: Pharmacokinetics in Rats
The following table summarizes the key pharmacokinetic parameters of this compound following a single intramuscular injection in rats.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Within 24 hours | [5] |
| Half-life (t½) | 8 days | [5] |
Note: Significant levels of the drug can be detected for up to five weeks after a single administration.[5]
Experimental Protocols
Materials
-
This compound solution (typically in a viscous oil)
-
Sterile syringes (1 mL)
-
Sterile needles of appropriate gauge (25-27G)
-
70% ethanol (B145695) or other appropriate skin disinfectant
-
Appropriate animal restraint device
-
Personal Protective Equipment (PPE): lab coat, gloves
Animal Preparation and Restraint
-
Acclimatize rats to the laboratory environment to minimize stress.
-
Properly restrain the rat to ensure the safety of both the animal and the researcher. This can be achieved through manual restraint techniques or by using a commercial restraint device. Chemical restraint is generally not necessary for this procedure but may be considered if scientifically justified and approved by the institutional animal care and use committee.
Intramuscular Injection Procedure
The recommended site for intramuscular injection in rats is the thigh muscle of the hind limb.[1] Care must be taken to avoid the sciatic nerve, which runs along the caudal aspect of the femur.
-
Site Selection and Preparation:
-
Identify the quadriceps or biceps femoris muscle mass in the hind limb.
-
Clean the injection site with a 70% ethanol swab and allow it to dry.
-
-
Needle Insertion and Aspiration:
-
Insert a sterile 25-27 gauge needle into the muscle at a 90-degree angle.
-
Gently pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
-
Injection:
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the rat to its home cage and monitor for any signs of distress, such as lameness, swelling, or changes in behavior.
-
Visualization of Key Processes
Experimental Workflow
Caption: Experimental workflow for intramuscular injection of this compound in rats.
This compound Mechanism of Action: Dopamine Receptor Signaling
Caption: Simplified signaling pathway of Flupentixol's antagonism at D1 and D2 dopamine receptors.
References
- 1. Beyond cAMP: The Regulation of Akt and GSK3 by Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lundbeck.com [lundbeck.com]
- 3. The dopamine D2 receptor regulates Akt and GSK-3 via Dvl-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. GSK-3β Activity and Hyperdopamine-dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
Application Notes and Protocols for Studying Negative Symptoms of Psychosis with Flupentixol Decanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol decanoate (B1226879), a long-acting injectable antipsychotic, is a valuable tool for researchers studying the neurobiology and treatment of psychosis, particularly its negative symptoms. As a typical antipsychotic, its primary mechanism of action involves the antagonism of dopamine (B1211576) D1 and D2 receptors.[1][2] This blockade of dopaminergic pathways can be leveraged in preclinical models to induce behaviors analogous to the negative symptoms of schizophrenia, such as social withdrawal and anhedonia. These application notes provide detailed protocols for utilizing flupentixol decanoate in rodent models to investigate the underlying mechanisms of negative symptoms and to screen potential therapeutic agents.
Mechanism of Action
Flupentixol is a thioxanthene (B1196266) derivative that acts as a potent antagonist at both dopamine D1 and D2 receptors.[2] Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] Overactivity in these dopaminergic systems is associated with positive psychotic symptoms. However, chronic blockade of these pathways can induce a state that models the negative symptoms of psychosis. Flupentixol also exhibits moderate antagonistic activity at serotonin (B10506) 5-HT2 receptors, which may contribute to its overall therapeutic profile.[1] The decanoate ester formulation allows for a slow release of the active drug following intramuscular injection, resulting in a prolonged duration of action, typically lasting 2 to 4 weeks.[1][3]
Data Presentation
Table 1: Quantitative Data from Preclinical and Clinical Studies
| Parameter | Species | Dosage | Route of Administration | Key Findings | Reference |
| Social Interaction | Rat | 12 mg/kg (every 10 days for 6 weeks) | Subcutaneous | Induced disruption of group formations and increased social isolation. | [4] |
| Negative Symptoms (SANS) | Human | Varied maintenance dosages | Intramuscular | Significant reduction in negative symptoms (22% improvement on SANS). | [5] |
| PANSS Negative Subscale | Human | Mean dose 6.63 mg/day (oral equivalent) | Intramuscular | Non-inferior to risperidone (B510) in improving negative symptoms. | [6] |
| BPRS Scores | Human | Varied maintenance dosages | Intramuscular | Significant improvement in psychopathology, including negative and positive symptoms (14-18%). | [5] |
Experimental Protocols
Protocol 1: Induction of Negative-Like Symptoms in Rats using this compound
Objective: To induce a behavioral phenotype in rats that models the negative symptoms of psychosis, specifically social withdrawal.
Materials:
-
Male Wistar rats (or other appropriate strain), 8-10 weeks old
-
This compound solution (20 mg/mL)
-
Vehicle control (e.g., sesame oil or other appropriate oil)
-
Syringes and needles for subcutaneous injection
-
Standard animal housing
-
Social interaction test apparatus
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign rats to two groups: this compound-treated and vehicle-treated controls.
-
Dosing Regimen:
-
Behavioral Testing (Social Interaction):
-
Conduct the social interaction test at the end of the 6-week treatment period.
-
The test involves placing two unfamiliar rats from the same treatment group in a novel, dimly lit open field arena for a specified period (e.g., 10 minutes).
-
Record the total time spent in active social behaviors (e.g., sniffing, grooming, following).
-
A significant reduction in social interaction time in the this compound-treated group compared to the control group is indicative of a negative-like symptom phenotype.[7]
-
-
Data Analysis: Analyze the social interaction data using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: Assessment of Anhedonia using the Sucrose (B13894) Preference Test
Objective: To assess anhedonia, a core negative symptom, in a rodent model. This protocol can be used in conjunction with Protocol 1 to evaluate the effects of this compound.
Materials:
-
Rats or mice from the treatment and control groups (as described in Protocol 1)
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Tap water
-
Scale for weighing bottles
Procedure:
-
Habituation:
-
For 48 hours, present each animal with two bottles, both containing tap water, to acclimate them to the two-bottle setup.
-
For the following 48 hours, present one bottle with 1% sucrose solution and one with tap water.
-
-
Deprivation: Before the test, deprive the animals of water for a period of 12-24 hours to motivate drinking.[8]
-
Testing:
-
Calculation of Sucrose Preference:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100.[8]
-
-
Data Analysis: A significant decrease in sucrose preference in the this compound-treated group compared to the control group suggests an anhedonic-like state. Analyze the data using an appropriate statistical test.
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for studying negative symptoms.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lundbeck.com [lundbeck.com]
- 4. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Positive and negative symptoms in chronic schizophrenic patients under maintenance therapy with flupenthixol decanoate for a twelve month perioid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral effects produced by long-term administration of a neuroleptic drug (flupenthixol) upon social interaction in a group of eight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
Application of Flupentixol Decanoate in Substance Abuse Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol decanoate (B1226879), a long-acting intramuscular depot antipsychotic, has been investigated for its potential therapeutic application in substance use disorders. Its mechanism of action, primarily centered on the antagonism of dopamine (B1211576) D1 and D2 receptors, intersects with the neurobiological pathways implicated in the reinforcing effects of drugs of abuse.[1] This document provides a comprehensive overview of the application of Flupentixol decanoate in preclinical substance abuse research models, summarizing key quantitative data and detailing experimental protocols to guide researchers in this field.
Flupentixol also exhibits antagonist activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors, as well as α1-adrenergic receptors, giving it a broad pharmacological profile that may be relevant to its effects on drug-seeking behavior.[2] The decanoate formulation allows for slow release and sustained therapeutic plasma levels, making it a candidate for relapse prevention by ensuring treatment adherence.
Mechanism of Action in Substance Abuse
The reinforcing effects of many drugs of abuse are mediated by the mesolimbic dopamine system. Flupentixol, by blocking D1 and D2 dopamine receptors, is hypothesized to attenuate the rewarding properties of these substances and reduce craving and drug-seeking behavior.[1] The long-acting nature of the decanoate ester ensures a sustained blockade of these receptors.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key studies investigating the effects of this compound in various substance abuse models.
Table 1: Cocaine Abuse Models
| Species | Model | This compound Dose | Key Findings | Reference |
| Rat (Wistar) | Self-Administration (FR1 Schedule) | 2.0 mg (single i.m. injection) | Long-lasting increase in cocaine intake, peaking on day 3 post-injection. | [3] |
| Rat (Wistar) | Self-Administration (PR Schedule) | 2.0 mg (single i.m. injection) | Long-lasting decrease in breaking points. | [3] |
| Human (Schizophrenic cocaine abusers) | Pilot Study | 40 mg (i.m. every 2 weeks) | 28% decrease in cocaine-positive urines. | [4] |
| Human ('Crack' cocaine smokers) | Preliminary Report | Not specified | Marked and rapid decrease in cocaine craving and use. | [5] |
Table 2: Nicotine Abuse Models
| Species | Model | Flupentixol Dose (IP) | Key Findings | Reference |
| Rat | Operant Responding | 0.5, 0.75, 1 mg/kg | Dose-dependent decrease in operant responding for nicotine. | [6] |
Table 3: Alcohol Abuse Models
| Species | Model | This compound Dose | Key Findings | Reference |
| Rat (Alcohol-preferring) | Voluntary Consumption | 0.1 - 1.0 mg/kg (oral) | Dose-dependent reduction in alcohol intake (effect may be non-specific). | [2] |
| Rat (Alcohol-dependent) | Voluntary Consumption | 1 mg/kg/day (oral) | Significant increase in voluntary alcohol intake. | [2] |
| Human (Alcohol-dependent) | Relapse Prevention (Placebo-controlled) | 10 mg (i.m. every 2 weeks) | Higher relapse rate (85.2%) compared to placebo (65.5%). | [7][8] |
| Human (Schizophrenics with comorbid alcoholism) | Open-label Study | 10 - 60 mg (i.m. every 2 weeks) | Significant reduction in alcohol consumption. | [4][9] |
Experimental Protocols
Detailed methodologies for key experimental paradigms are provided below. These protocols can be adapted for use with this compound.
Protocol 1: Cocaine Self-Administration in Rats
This protocol is based on the methodology described by Richardson et al. (1994).
1. Subjects:
-
Male Wistar rats.
-
Individually housed with ad libitum access to food and water.
2. Surgical Preparation:
-
Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
A recovery period of at least 5-7 days is allowed post-surgery.
3. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
4. Training:
-
Rats are trained to self-administer cocaine (0.6 mg/infusion) on a fixed-ratio 1 (FR1) or progressive-ratio (PR) schedule of reinforcement.
-
Each lever press on the active lever results in an intravenous infusion of cocaine, paired with a stimulus light presentation.
-
Presses on the inactive lever have no programmed consequences.
-
Training sessions are typically 2 hours in duration, conducted daily.
-
A stable baseline of responding is established over several days.
5. This compound Administration:
-
Once a stable response pattern is achieved, a single intramuscular (i.m.) injection of this compound (e.g., 2.0 mg) or vehicle (sesame oil) is administered.
6. Testing:
-
Self-administration sessions continue daily following the injection.
-
The number of infusions earned (FR1 schedule) or the breaking point (PR schedule) is recorded daily to assess the long-term effects of the treatment.
Protocol 2: Nicotine Self-Administration in Rats
This protocol is adapted from Bruijnzeel et al.
1. Subjects:
-
Male Sprague-Dawley rats.
-
Food restricted to 90-95% of their free-feeding body weight for initial food training.
2. Apparatus:
-
Standard operant conditioning chambers as described in Protocol 1.
3. Initial Food Training:
-
Rats are trained to press a lever for food pellets on a fixed-ratio 1, time-out 10s (FR1-TO10s) schedule.
4. Surgical Preparation:
-
Following food training, rats are implanted with a jugular vein catheter as described in Protocol 1.
5. Nicotine Self-Administration Training:
-
Rats are trained to self-administer nicotine (0.03 mg/kg/infusion) on an FR1-TO10s schedule for 3 days, followed by 0.06 mg/kg/infusion on an FR1-TO60s schedule for 6 days.
-
Daily sessions are 1 hour in duration.
6. Flupentixol Administration:
-
The effects of acute intraperitoneal (i.p.) injections of Flupentixol (e.g., 0, 0.5, 0.75, and 1 mg/kg) are assessed in daily 1-hour sessions.
7. Data Collection:
-
The number of nicotine infusions is recorded for each session.
Protocol 3: Reinstatement of Drug-Seeking Behavior (General Model)
This is a generalized protocol for a reinstatement model, which can be adapted for different drugs of abuse and reinstatement triggers (drug-primed, cue-induced, or stress-induced).
1. Acquisition of Self-Administration:
-
Rats are trained to self-administer a drug (e.g., cocaine, nicotine, or alcohol) as described in the protocols above. Each infusion is paired with a discrete cue (e.g., a light and/or tone).
2. Extinction:
-
Following stable self-administration, extinction sessions begin.
-
During extinction, lever presses no longer result in drug infusion or the presentation of the associated cue.
-
Extinction sessions continue until responding on the active lever decreases to a predefined low level.
3. Reinstatement Test:
-
For Drug-Primed Reinstatement: Animals receive a non-contingent, "priming" injection of the drug prior to the test session.
-
For Cue-Induced Reinstatement: The drug-associated cue is presented contingent on lever pressing during the test session, but no drug is delivered.
-
For Stress-Induced Reinstatement: Animals are exposed to a stressor (e.g., intermittent footshock) immediately before the test session.
-
During the reinstatement test, lever presses are recorded, but no drug is infused. An increase in responding on the previously active lever is interpreted as reinstatement of drug-seeking behavior.
4. This compound Administration:
-
This compound can be administered prior to the reinstatement test to evaluate its effect on drug-seeking. The timing of administration will depend on the specific research question and the long-acting nature of the drug.
Discussion and Future Directions
The preclinical and clinical data on the efficacy of this compound in treating substance abuse are mixed. While it shows some promise in reducing cocaine and nicotine seeking in animal models, the results for alcohol are contradictory.[2] A significant clinical trial in alcohol-dependent individuals showed that this compound was not only ineffective but was associated with higher relapse rates compared to placebo.[7][8] However, in a population of schizophrenic patients with comorbid alcoholism, it was found to reduce alcohol consumption.[4][9]
These divergent findings highlight the complexity of substance use disorders and the potential for patient population and the specific substance of abuse to influence treatment outcomes. The non-specific behavioral effects of dopamine antagonists, such as potential anhedonia or motor impairment, must also be carefully considered and controlled for in preclinical studies.
Future research should focus on:
-
Elucidating the specific neurochemical and circuit-level mechanisms by which this compound modulates drug-seeking behavior.
-
Investigating its efficacy in models of polysubstance abuse.
-
Identifying potential biomarkers that could predict which patient populations might benefit from Flupentixol treatment, particularly in dual-diagnosis patients.
-
Conducting well-controlled preclinical studies using reinstatement models to better understand its potential to prevent relapse.
By providing these detailed application notes and protocols, we aim to facilitate further research into the potential utility of this compound as a pharmacotherapy for substance use disorders.
References
- 1. Flupenthixol as a potential pharmacotreatment of alcohol and cocaine abuse/dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rxisk.org [rxisk.org]
- 3. researchgate.net [researchgate.net]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Outpatient treatment of 'crack' cocaine smoking with flupenthixol decanoate. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1- and D2-like receptor mechanisms in relapse to cocaine-seeking behavior: effects of selective antagonists and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dopamine antagonists on drug cue-induced reinstatement of nicotine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double dissociation between actions of dopamine D1 and D2 receptors of the ventral and dorsolateral striatum to produce reinstatement of cocaine seeking behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flupenthixol in relapse prevention in schizophrenics with comorbid alcoholism: results from an open clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-term Behavioral Effects of Flupentixol Decanoate In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flupentixol decanoate (B1226879) is a long-acting injectable antipsychotic of the thioxanthene (B1196266) class, utilized in the management of chronic schizophrenia and other psychotic disorders.[1][2] Its depot formulation allows for sustained release over several weeks, ensuring treatment adherence.[1] Flupentixol acts primarily as an antagonist of dopamine (B1211576) D1 and D2 receptors, and also possesses moderate antagonistic activity at serotonin (B10506) 5-HT2A receptors.[1][2][3] Understanding the long-term behavioral effects of Flupentixol decanoate in preclinical animal models is crucial for elucidating its therapeutic mechanisms and potential side effects. These application notes provide an overview of the reported long-term behavioral effects and detailed protocols for their assessment in vivo.
Mechanism of Action
This compound exerts its antipsychotic effects through the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][4] Overactivity in these dopaminergic pathways is associated with the positive symptoms of schizophrenia.[1] Additionally, its antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and potentially mitigate some extrapyramidal side effects.[1][3]
Data Presentation: Summary of Long-term Behavioral Effects
-
Social Interaction: Chronic administration of this compound in rats has been reported to cause a significant disruption of social group formations and a general depressive effect on social interaction.[5] This can manifest as increased isolation and a breakdown of group coherence.[5]
-
Locomotor Activity: Acute administration of Flupentixol has been shown to decrease locomotor activity in rats.[6] While specific long-term studies on locomotor activity are not detailed with quantitative data, chronic blockade of dopamine receptors with antipsychotics can lead to complex changes, including potential supersensitivity of dopamine receptors that might influence locomotor responses to other stimuli.[7]
-
Extrapyramidal Side Effects (EPS): As a dopamine receptor antagonist, this compound has the potential to induce extrapyramidal side effects. In rodent models, a common measure for such effects is the assessment of vacuous chewing movements (VCMs), which are considered an animal model of tardive dyskinesia.[8][9] Long-term treatment with typical antipsychotics has been shown to induce VCMs in rats.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the long-term behavioral effects of this compound in rodents.
Long-Term Drug Administration Protocol
Objective: To establish a chronic treatment regimen with this compound in rats for subsequent behavioral testing.
Materials:
-
This compound solution (e.g., 20 mg/mL)
-
Vehicle solution (e.g., sesame oil or palm oil)[7]
-
Syringes and needles for intramuscular injection
-
Adult male Wistar or Sprague-Dawley rats
-
Standard laboratory animal housing and husbandry supplies
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the start of the experiment.
-
Group Assignment: Randomly assign animals to either the this compound treatment group or the vehicle control group.
-
Dosing: Administer this compound (e.g., 12 mg/kg) or an equivalent volume of the vehicle via intramuscular injection every 10-14 days.[7] The duration of treatment should be a minimum of 6-8 weeks to be considered long-term.
-
Monitoring: Monitor the animals regularly for general health, body weight changes, and any overt signs of distress.
-
Behavioral Testing: Conduct behavioral tests at specified time points during the chronic treatment period and potentially after a washout period to assess withdrawal effects.
Open Field Test (OFT)
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular arena with high walls, typically made of a non-reflective material)
-
Video recording and tracking software
-
Ethanol (B145695) (70%) for cleaning
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Test Initiation: Gently place a single rat in the center of the open field arena.
-
Recording: Record the animal's behavior for a predefined period (e.g., 10-15 minutes) using the video tracking system.
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of line crossings (if the arena is divided into squares).
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, rearing frequency.
-
Anxiety-Like Behavior: Decreased time in the center is often interpreted as increased anxiety.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Social Interaction Test
Objective: To evaluate social behavior, including sociability and social novelty preference.
Materials:
-
Three-chambered social interaction apparatus
-
Novel and familiar stimulus rats (age and sex-matched)
-
Video recording and analysis software
-
Ethanol (70%) for cleaning
Procedure:
-
Habituation: Habituate the test rat to the three-chambered apparatus for a short period (e.g., 5 minutes) to reduce novelty-induced stress.
-
Sociability Phase:
-
Place a novel stimulus rat in one of the side chambers, enclosed in a small wire cage.
-
Place an empty wire cage in the other side chamber.
-
Place the test rat in the center chamber and allow it to freely explore all three chambers for a set duration (e.g., 10 minutes).
-
Measure the time spent in each chamber and the time spent actively sniffing each wire cage.
-
-
Social Novelty Phase:
-
Immediately following the sociability phase, introduce a second, novel stimulus rat into the previously empty wire cage.
-
The test rat now has a choice between the familiar rat from the first phase and the new, unfamiliar rat.
-
Record the time spent in each chamber and the time spent sniffing each rat for 10 minutes.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
Vacuous Chewing Movement (VCM) Assessment
Objective: To quantify oral dyskinesia, an animal model of tardive dyskinesia.
Materials:
-
Observation cage with a clear front
-
Video recording equipment
-
A stopwatch or timer
Procedure:
-
Acclimation: Place the rat in the observation cage and allow it to acclimate for at least 10 minutes.
-
Observation Period: After acclimation, observe the rat for a set period (e.g., 2-5 minutes).
-
Scoring: Count the number of vacuous chewing movements, which are defined as single mouth openings in the vertical plane not directed at physical material. If chewing occurs on the cage, water spout, or other objects, it is not counted.
-
Blinding: The observer should be blind to the treatment group of the animal to avoid bias.
-
Data Analysis: Compare the frequency of VCMs between the this compound and vehicle-treated groups.
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Behavioral effects produced by long-term administration of a neuroleptic drug (flupenthixol) upon social interaction in a group of eight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroleptic-induced vacuous chewing movements in rodents: incidence and effects of long-term increases in haloperidol dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Extrapyramidal Side Effects of Flupentixol Decanoate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Flupentixol decanoate, a long-acting injectable antipsychotic, is effective in the management of chronic schizophrenia and other psychotic disorders. However, its use is associated with a risk of extrapyramidal side effects (EPS), which are drug-induced movement disorders that can significantly impact a patient's quality of life and treatment adherence. Rigorous and standardized assessment of EPS is crucial during clinical trials and post-marketing surveillance to ensure patient safety and to accurately characterize the side-effect profile of this compound.
This document provides detailed protocols for assessing the primary types of EPS: Parkinsonism, akathisia, dystonia, and tardive dyskinesia. The protocols are based on widely validated rating scales.
Data Presentation: Standardized Rating Scales for Extrapyramidal Symptoms
The assessment of extrapyramidal side effects is conducted using standardized rating scales, each designed to quantify the severity of specific movement abnormalities. The selection of the appropriate scale depends on the type of EPS being evaluated. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool that can be used to assess all major types of drug-induced movement disorders.[1][2][3]
| Rating Scale | Primary Target EPS | Number of Items | Scoring Range | Key Features |
| Simpson-Angus Scale (SAS) | Parkinsonism | 10 | 0-4 per item | Assesses rigidity, tremor, and hypokinesia through physical examination.[4][5][6] |
| Barnes Akathisia Rating Scale (BARS) | Akathisia | 4 | 0-3 for objective and subjective items; 0-5 for global assessment | Evaluates both the objective observable restlessness and the patient's subjective experience of inner restlessness.[7][8][9][10] |
| Abnormal Involuntary Movement Scale (AIMS) | Tardive Dyskinesia | 12 | 0-4 per item | Standardized tool for detecting and monitoring the severity of involuntary movements across different body regions.[11][12][13][14] |
| Extrapyramidal Symptom Rating Scale (ESRS) | Comprehensive (Parkinsonism, Akathisia, Dystonia, Dyskinesia) | Varies by subscale | Varies by subscale | A comprehensive instrument with subscales for different types of drug-induced movement disorders.[1][2][3][15][16] |
Experimental Protocols
Protocol for Assessing Parkinsonism using the Simpson-Angus Scale (SAS)
The SAS is a 10-item rating scale used to measure drug-induced parkinsonism.[5] Each item is rated on a 5-point scale from 0 (normal) to 4 (most severe).[4]
Procedure:
-
Gait: Observe the patient walking, noting the swing of their arms and general posture.
-
0 = Normal.
-
1 = Diminished arm swing.
-
2 = Marked diminution in arm swing with obvious rigidity.
-
3 = Stiff gait with arms held rigidly.
-
4 = Shuffling gait with propulsion and retropulsion.[17]
-
-
Arm Dropping: The patient and examiner raise their arms to shoulder height and let them fall.
-
0 = Normal, free fall with a slap and rebound.
-
1 = Fall is slightly slowed.
-
2 = Fall is slowed with no rebound.
-
3 = Marked slowing, no slap.
-
4 = Arms fall as if against resistance.[17]
-
-
Shoulder Shaking: With the patient's arm bent at a right angle, the examiner grasps the hand and elbow and pushes the upper arm to and fro, noting resistance.
-
0 = Normal.
-
1 = Slight stiffness.
-
2 = Moderate stiffness.
-
3 = Marked rigidity.
-
4 = Extreme stiffness, almost a frozen shoulder.[17]
-
-
Elbow Rigidity: Passively extend and flex the patient's elbow, palpating the biceps for resistance.
-
Wrist Rigidity: Assess resistance to passive movement of the wrist.
-
Leg Pendulousness: With the patient sitting, lift their leg and allow it to swing freely.
-
Head Dropping: With the patient lying down, lift their head and let it fall back.
-
Glabella Tap: Tap gently on the patient's glabella and observe for blinking.
-
Tremor: Observe for tremors at rest.
-
Salivation: Observe for excessive salivation.
Protocol for Assessing Akathisia using the Barnes Akathisia Rating Scale (BARS)
The BARS is the most widely used rating scale for akathisia and includes objective and subjective items.[7]
Procedure:
-
Observation: Observe the patient while they are seated and then standing, each for a minimum of two minutes, while engaged in neutral conversation.[8][9]
-
Objective Assessment (Item 1): Rate the patient's restless movements.
-
0 = Normal, occasional fidgety movements.
-
1 = Presence of characteristic restless movements for less than half the observation time.
-
2 = Restless movements are present for at least half the observation period.
-
3 = The patient is constantly engaged in restless movements and may be unable to remain seated or standing.[9]
-
-
Subjective Assessment (Items 2 & 3): Elicit the patient's subjective experience through direct questioning.[9]
-
Awareness of Restlessness (Item 2):
-
0 = Absence of inner restlessness.
-
1 = Non-specific sense of inner restlessness.
-
2 = Awareness of an inability to keep legs still or a desire to move.
-
3 = Awareness of an intense compulsion to move most of the time.[9]
-
-
Distress Related to Restlessness (Item 3):
-
0 = No distress.
-
1 = Mild distress.
-
2 = Moderate distress.
-
3 = Severe distress.[9]
-
-
-
Global Clinical Assessment of Akathisia (Item 4): Provide an overall rating of the severity of the akathisia.
-
0 = Absent.
-
1 = Questionable.
-
2 = Mild akathisia.
-
3 = Moderate akathisia.
-
4 = Marked akathisia.
-
5 = Severe akathisia.[8]
-
Protocol for Assessing Tardive Dyskinesia using the Abnormal Involuntary Movement Scale (AIMS)
The AIMS is a 12-item scale used to detect and monitor tardive dyskinesia in patients receiving antipsychotic medications.[11][12] Items 1-7 assess the severity of involuntary movements across different body regions.[11]
Procedure:
-
Patient Preparation: Seat the patient in a firm, armless chair.[11] Ask if they have anything in their mouth and to remove it.[13]
-
Observation at Rest: Observe the patient unobtrusively while they are sitting at rest.[11]
-
Specific Examination Tasks:
-
Ask the patient to open their mouth and observe the tongue at rest. Do this twice.[12]
-
Ask the patient to protrude their tongue. Do this twice.[12]
-
Ask the patient to tap their thumb against each finger rapidly for 10-15 seconds with each hand.[11]
-
Ask the patient to extend both arms in front with palms down.[11]
-
Flex and extend the patient's arms one at a time.[13]
-
Have the patient stand up and observe their posture and any movements.[12]
-
Ask the patient to walk a few paces, turn, and walk back. Do this twice.[12]
-
-
Scoring: Rate the severity of involuntary movements for each of the first 7 items on a 5-point scale (0=none, 1=minimal, 2=mild, 3=moderate, 4=severe).[13]
Protocol for Comprehensive EPS Assessment using the Extrapyramidal Symptom Rating Scale (ESRS)
The ESRS is a comprehensive tool designed to assess Parkinsonism, akathisia, dystonia, and tardive dyskinesia.[1][15][16] It includes a patient questionnaire and a clinician-rated examination.
Procedure:
-
Patient Questionnaire: Administer the 12-item questionnaire on subjective symptoms, with each item rated from 0 to 4.[1]
-
Examination for Parkinsonism and Akathisia:
-
Observe facial expressiveness, speech, and any dyskinetic movements.[2]
-
Ask the patient to extend both arms forward with palms down and eyes closed.[2]
-
Have the patient write and draw a spiral with each hand.[2]
-
Observe the patient walking.[2]
-
Assess postural stability by gently pushing the patient's shoulders and chest.[2]
-
Examine the muscle tone of all four limbs.[2]
-
-
Examination for Dystonia: Assess for abnormal postures and muscle spasms in various body regions.
-
Examination for Dyskinesia: Observe for involuntary movements in the face, oral region, trunk, and extremities.
Mandatory Visualizations
Caption: Workflow for assessing extrapyramidal side effects.
Caption: Relationship between EPS types and assessment scales.
References
- 1. psychologyroots.com [psychologyroots.com]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. karger.com [karger.com]
- 4. scribd.com [scribd.com]
- 5. dochub.com [dochub.com]
- 6. Validity of Simpson-Angus Scale (SAS) in a naturalistic schizophrenia population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barnes Akathisia Scale - Wikipedia [en.wikipedia.org]
- 8. simpleandpractical.com [simpleandpractical.com]
- 9. drsherispirt.com [drsherispirt.com]
- 10. getgoally.com [getgoally.com]
- 11. droracle.ai [droracle.ai]
- 12. dhss.delaware.gov [dhss.delaware.gov]
- 13. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 14. ohsu.edu [ohsu.edu]
- 15. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Application Notes and Protocols for the Quantification of Flupentixol in Plasma
These application notes provide detailed methodologies for the quantitative analysis of flupentixol in plasma, the active metabolite of flupentixol decanoate (B1226879). Following administration, flupentixol decanoate is hydrolyzed to flupentixol, the pharmacologically active compound that is measured for therapeutic drug monitoring and pharmacokinetic studies. The following sections detail various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Gas Chromatography (GC).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of flupentixol in plasma.
Quantitative Data Summary
| Parameter | LC-MS/MS Method 1[1][2] | LC-MS/MS Method 2[3] | LC-MS/MS Method 3[4] |
| Linearity Range | 26.1 - 2090 pg/mL | 0.039 - 2.5 ng/mL | Not Specified |
| Lower Limit of Quantitation (LLOQ) | 26.1 pg/mL[1][2] | Not Specified | 0.25 ng/mL[4] |
| Intra-day Precision (% RSD) | 2.15 - 5.92%[1][2] | < 13.05%[3] | Not Specified |
| Inter-day Precision (% RSD) | 2.15 - 5.92%[1][2] | < 13.05%[3] | Not Specified |
| Accuracy | 97.6 - 103.0%[1][2] | Not Specified | Not Specified |
| Recovery | 60.9 - 75.1%[1][2] | Not Specified | Not Specified |
| Internal Standard | Melitracen[1][2] | Loperamide[3] | Not Specified |
Experimental Protocol: LC-MS/MS Method 1[1][2]
This protocol is based on the simultaneous quantitation of flupentixol and melitracen (B1676185) in human plasma.
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of diethyl ether.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Repeat the extraction with another 1 mL of diethyl ether.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Instrumentation and Conditions
-
Chromatographic System: Liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: C8 column.
-
Mobile Phase: Acetonitrile:Water:Formic Acid (36:64:1, v/v/v)[1][2].
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Experimental Workflow Diagram
Caption: Workflow for Flupentixol Quantification by LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV offers a more accessible alternative to LC-MS/MS for the quantification of flupentixol.
Quantitative Data Summary
| Parameter | HPLC-UV Method[5] |
| Linearity Range | Not Specified |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[5] |
| Precision (% RSD) | Not Specified |
| Accuracy | Not Specified |
| Recovery | Not Specified |
| Internal Standard | Not Specified |
Experimental Protocol: HPLC-UV[5]
a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of serum, add the internal standard.
-
Add 5 mL of a diethyl ether:n-heptane (50:50, v/v) mixture[5].
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
b. Instrumentation and Conditions
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Hypersil cyanopropyl silica (B1680970) column (250x4.6 mm, 5 µm particle size)[5].
-
Mobile Phase: Acetonitrile:Methanol:0.1 M Ammonium Acetate:Triethylamine (920:110:30:0.05, v/v/v/v)[5].
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Detection Wavelength: 254 nm[5].
Sample Preparation Workflow Diagram```dot
digraph "HPLC-UV Sample Preparation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes plasma [label="Serum Sample (1 mL)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_is [label="Add Internal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; add_solvent [label="Add Diethyl ether:n-heptane\n(5 mL)", fillcolor="#FBBC05", fontcolor="#202124"]; vortex_centrifuge [label="Vortex and Centrifuge", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfer_supernatant [label="Transfer Organic Layer", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="Evaporate to Dryness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute in Mobile Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inject [label="Inject into HPLC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges plasma -> add_is; add_is -> add_solvent; add_solvent -> vortex_centrifuge; vortex_centrifuge -> transfer_supernatant; transfer_supernatant -> evaporate; evaporate -> reconstitute; reconstitute -> inject; }``` Caption: Liquid-Liquid Extraction for HPLC-UV Analysis.
Gas Chromatography (GC)
Gas chromatography provides another robust method for flupentixol quantification.
Quantitative Data Summary
| Parameter | GC-NPD Method 1 |[6] GC-NPD Method 2 |[7] |---|---|---| | Minimal Quantifiable Concentration | 0.5 ng/mL |[6] 0.5 ng/mL |[7] | Day-to-day Coefficient of Variation (%CV) | 9.4% at 2 ng/mL |[6] 11.2% at 1 ng/mL, 8.7% at 10 ng/mL |[7] | Internal Standard | Not Specified |[6] Perphenazine (B1679617) |[7]
Experimental Protocol: GC-NPD Method 2
[7]a. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 2 mL of serum or plasma, add perphenazine as the internal standard and aqueous NaOH.
-
Extract with n-hexane:isoamyl alcohol (98.5:1.5, v/v).
-
Back-extract into 0.1 M HCl.
-
Perform one washing step.
-
Add aqueous NaOH and re-extract into 100 µL of the solvent mixture.
-
Evaporate the extract to dryness.
-
Reconstitute in 20 µL of the solvent and evaporate to approximately 10 µL.
b. Instrumentation and Conditions
-
Gas Chromatograph: HP 5890 or equivalent with a nitrogen-phosphorus detector (NPD). [7]* Injection: Cool on-column injection of a 4 µL aliquot. [7]* Column: HP-1 capillary column (25 m x 0.32 mm I.D., 0.52 µm film thickness). [7]* Carrier Gas: Hydrogen at 3 mL/min. [7]
Logical Relationship of Analytical Methods
Caption: Selection of Analytical Methods for Flupentixol.
References
- 1. Validation of a sensitive LC/MS/MS method for simultaneous quantitation of flupentixol and melitracene in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Quantification of the antipsychotics flupentixol and haloperidol in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative determination of flupentixol in plasma by gas chromatography and radioimmunoassay in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive gas-liquid chromatographic method for the assay of the neuroleptic drug cis(Z)-flupentixol in human serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Flupentixol decanoate dosage to minimize extrapyramidal symptoms
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the dosage of Flupentixol decanoate (B1226879) to minimize extrapyramidal symptoms (EPS) during experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage range for Flupentixol decanoate to balance efficacy and minimize EPS?
A1: The optimal dose of this compound for maintenance treatment in schizophrenia is generally considered to be between 20 mg and 40 mg administered every 2 weeks.[1][2] A dose-response curve indicates a steep increase in efficacy up to 10 mg every 2 weeks, with a plateau reached between 20 and 40 mg every 2 weeks, achieving success rates of 80-95%.[1][2] While higher doses have been used, there is no strong evidence that they provide additional benefits in terms of relapse prevention and may be associated with a lower rate of survival in studies.[1] Doses should be individualized based on patient response and tolerability.[1]
Q2: What is the incidence of Extrapyramidal Symptoms (EPS) with this compound?
A2: Extrapyramidal symptoms are a common adverse effect of this compound, with the risk being dose-dependent.[3] In the therapeutic dose range of 20-40 mg every 2 weeks, EPS have been frequently observed, with an incidence ranging from 12% to 71% of participants in various studies.[1][2] A study on first-episode schizophrenia patients treated with this compound found the absolute numbers of EPS adverse events over 12 months were: akathisia (15%), parkinsonism (13%), dystonia (7%), and dyskinesia (6%).[4]
Q3: How should this compound be initiated in antipsychotic-naïve subjects?
A3: For subjects not previously treated with a depot antipsychotic, a conservative approach is recommended. An initial test dose of 20 mg is often administered to assess tolerability.[5] Following the test dose, the subject should be monitored closely for therapeutic response and the emergence of EPS.
Q4: Is prophylactic use of anticholinergic medication recommended to prevent EPS?
A4: The routine prophylactic use of antiparkinsonian (anticholinergic) medication is not recommended.[6] Anticholinergics may not alleviate tardive dyskinesia and could potentially worsen the condition.[7] Their use should be reserved for the management of emergent EPS.
Q5: How long does it take for this compound to reach steady-state plasma concentrations?
A5: Due to its long-acting formulation, this compound has a prolonged time to reach steady-state plasma concentrations, which makes dose titration challenging. It is important to allow sufficient time between dose adjustments to observe the full effect and potential for side effects.
Troubleshooting Guide: Managing EPS During Experiments
Issue 1: Subject develops acute dystonia (sudden, sustained muscle contractions).
-
Immediate Action:
-
Assess the severity of the dystonic reaction.
-
Administer an anticholinergic agent, such as benztropine (B127874) (1-2 mg) or diphenhydramine (B27) (25-50 mg), via intramuscular or intravenous injection for rapid relief.[8]
-
-
Follow-up Actions:
-
Review the current this compound dosage. A dose reduction may be necessary for subsequent injections.[7]
-
Consider co-administration of an oral anticholinergic for a short period.
-
Re-evaluate the subject's clinical status and EPS using a standardized scale like the Simpson-Angus Scale (SAS) before the next scheduled injection.
-
Issue 2: Subject exhibits signs of parkinsonism (tremor, rigidity, bradykinesia).
-
Initial Assessment:
-
Quantify the severity of parkinsonian symptoms using the Simpson-Angus Scale (SAS).
-
-
Management Strategy:
-
The first-line approach is to lower the dose of this compound if clinically feasible.[9]
-
If dose reduction is not possible or insufficient, consider adding an anticholinergic agent (e.g., benztropine 1-2 mg daily).[9]
-
In some cases, switching to an atypical antipsychotic with a lower risk of EPS may be an option, depending on the experimental protocol.[9]
-
Issue 3: Subject complains of akathisia (inner restlessness and a compelling need to move).
-
Assessment:
-
Use the Barnes Akathisia Rating Scale (BARS) to assess the severity of both subjective and objective signs of akathisia.
-
-
Management Protocol:
-
If possible, reduce the this compound dosage.
-
The first-line pharmacological treatment for akathisia is a beta-blocker, such as propranolol (B1214883) (10-30 mg, two to three times daily).[9]
-
Benzodiazepines (e.g., lorazepam 0.5-2 mg) can be used as a second-line option.[9]
-
Anticholinergic medications are generally less effective for akathisia.[9]
-
Issue 4: Subject develops signs of tardive dyskinesia (involuntary, repetitive body movements).
-
Critical Action:
-
Assess the movements using the Abnormal Involuntary Movement Scale (AIMS).
-
Prompt discontinuation of the offending antipsychotic offers the best chance for remission.[7] If stopping the medication is not feasible within the experimental design, a significant dose reduction should be implemented.
-
-
Further Management:
-
Discontinue any concurrent anticholinergic medication, as it can exacerbate tardive dyskinesia.[7]
-
Consider switching to an antipsychotic with a lower propensity for tardive dyskinesia, such as clozapine, though this would likely be outside the scope of a Flupentixol-focused study.
-
Data Presentation
Table 1: Dose-Dependent Incidence of Extrapyramidal Symptoms with this compound
| Dosage of this compound | Overall Incidence of EPS | Akathisia | Parkinsonism | Dystonia | Dyskinesia |
| 20-40 mg every 2 weeks | 12% - 71%[1][2] | 15%[4] | 13%[4] | 7%[4] | 6%[4] |
| >40 mg every 2 weeks | Increased risk, not well quantified | - | - | - | - |
Note: Specific incidence rates for each EPS type are from a study in first-episode schizophrenia and may vary in other populations. A clear dose-response relationship for specific EPS types is not well-established in the literature.
Experimental Protocols
Protocol 1: Assessment of Parkinsonism using the Simpson-Angus Scale (SAS)
-
Objective: To quantify drug-induced parkinsonism.
-
Procedure: The scale consists of 10 items, each rated on a 5-point scale (0-4).
-
Gait: Observe the subject walking into the examination room, noting arm swing and posture.
-
Arm Dropping: The subject and examiner raise their arms to shoulder height and let them fall. Observe the speed and manner of the fall.
-
Shoulder Shaking: Passively shake the subject's shoulders to assess rigidity.
-
Elbow Rigidity: Passively flex and extend the subject's elbow, feeling for resistance.
-
Wrist Rigidity: Passively move the subject's wrist to assess for rigidity.
-
Leg Pendulousness: With the subject sitting, lift their leg and allow it to swing freely.
-
Head Dropping: With the subject lying down, lift their head and let it drop.
-
Glabella Tap: Tap gently on the subject's glabella and observe for blinking.
-
Tremor: Observe for tremors in the hands and arms at rest.
-
Salivation: Observe for excessive salivation.
-
-
Scoring: The total score is the sum of the scores for each of the 10 items. A higher score indicates more severe parkinsonism.
Protocol 2: Assessment of Akathisia using the Barnes Akathisia Rating Scale (BARS)
-
Objective: To assess the severity of drug-induced akathisia.
-
Procedure:
-
Observation: Observe the subject while seated and then standing for a minimum of two minutes in each position. Note any characteristic restless movements (e.g., shuffling feet, rocking).[10][11]
-
Subjective Assessment: Question the subject about their awareness of restlessness and the level of distress it causes.[10][11]
-
-
Scoring: The scale has four sections:
-
Objective: Rated 0-3 based on the observed restlessness.
-
Subjective Awareness: Rated 0-3 based on the subject's report of inner restlessness.
-
Subjective Distress: Rated 0-3 based on how much the restlessness bothers the subject.
-
Global Clinical Assessment: A single rating from 0 (absent) to 5 (severe) that summarizes the overall severity.
-
Protocol 3: Assessment of Tardive Dyskinesia using the Abnormal Involuntary Movement Scale (AIMS)
-
Objective: To detect and quantify involuntary movements characteristic of tardive dyskinesia.
-
Procedure: The examination involves a series of observations and maneuvers:
-
Observe the subject unobtrusively at rest.
-
Ask the subject to sit on a hard, armless chair with hands on knees and feet flat on the floor.[12]
-
Ask the subject to open their mouth and observe the tongue at rest.[12]
-
Ask the subject to protrude their tongue.[12]
-
Ask the subject to tap their thumb to each finger for 10-15 seconds with each hand.[12]
-
Have the subject stand and walk a few paces, turn, and walk back.[12]
-
-
Scoring: The AIMS has 12 items. Items 1-7 rate the severity of abnormal movements in different body regions on a 5-point scale (0-4). A diagnosis of TD is often considered if there are mild movements in two or more body areas or moderate movements in one area.[12]
Visualizations
References
- 1. Estimating the optimal dose of this compound in the maintenance treatment of schizophrenia—a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Extrapyramidal side effects in first-episode schizophrenia treated with flupenthixol decanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Algorithms for the treatment of acute side effects induced by neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dhhs.nh.gov [dhhs.nh.gov]
- 7. Treatment recommendations for extrapyramidal side effects associated with second-generation antipsychotic use in children and youth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. droracle.ai [droracle.ai]
- 10. simpleandpractical.com [simpleandpractical.com]
- 11. drsherispirt.com [drsherispirt.com]
- 12. youtube.com [youtube.com]
Addressing variability in subject response to Flupentixol decanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flupentixol decanoate (B1226879). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Pharmacokinetics and Metabolism
Q1: We are observing significant inter-individual variability in plasma concentrations of flupentixol in our study subjects, despite administering the same dose of Flupentixol decanoate. What could be the cause?
A1: Significant inter-individual variability in flupentixol plasma concentrations is a known phenomenon and can be attributed to several factors:
-
Intrinsic Factors: Genetic variations in drug-metabolizing enzymes and transporters can lead to differences in how individuals process the drug. While the cytochrome P450 enzyme CYP2D6 appears to have minimal impact on flupentixol metabolism, other enzymes involved in sulfoxidation, dealkylation, and glucuronidation may play a role.[1][2]
-
Extrinsic Factors: Co-administration of other medications can alter the metabolism of flupentixol. For instance, tricyclic antidepressants like imipramine (B1671792) can significantly increase flupentixol plasma levels.[3]
-
Physiological Factors: Body weight, muscle mass, and injection site blood flow can influence the absorption rate of the decanoate ester from the muscle tissue.
-
Pathophysiological Factors: Impaired liver or kidney function can affect the metabolism and excretion of flupentixol, potentially leading to higher plasma concentrations.[4][5][6]
Recommendation: We recommend implementing therapeutic drug monitoring (TDM) to individualize dosing and investigate potential drug-drug interactions. For subjects with unexpected plasma levels, a thorough review of concomitant medications and an assessment of hepatic and renal function are advised.
Q2: A subject in our study is a known CYP2D6 poor metabolizer. Do we need to adjust the dose of this compound?
A2: Current evidence suggests that the metabolism of flupentixol is not significantly affected by CYP2D6 polymorphisms.[2][7] Therefore, dose adjustments based solely on CYP2D6 genotype are likely not necessary. However, as a precautionary measure, it is always advisable to monitor these subjects closely for any adverse effects, as other metabolic pathways may also be affected by genetic variations.
Q3: What are the primary metabolic pathways for Flupentixol?
A3: Flupentixol is extensively metabolized in the liver. The main metabolic pathways are:
-
Sulfoxidation: The addition of an oxygen atom to the sulfur atom in the thioxanthene (B1196266) ring.
-
N-dealkylation: The removal of the alkyl side chain.
-
Glucuronic acid conjugation: The attachment of glucuronic acid to make the molecule more water-soluble for excretion.[1] The resulting metabolites are pharmacologically inactive.[1][5]
Clinical Response and Side Effects
Q4: A research subject is within the therapeutic range for plasma flupentixol concentration but is showing a poor clinical response. What are the potential reasons?
A4: Lack of clinical response despite adequate plasma concentrations can be a complex issue. Potential contributing factors include:
-
Receptor Occupancy: While plasma concentration is a useful surrogate, the ultimate therapeutic effect depends on the occupancy of dopamine (B1211576) D2 receptors in the brain. An optimal clinical response is generally associated with D2 receptor occupancy in the range of 65-80%.[8] Factors affecting drug transport across the blood-brain barrier, such as variations in the ABCB1 transporter, could lead to lower than expected receptor occupancy.
-
Receptor Sensitivity: Individual differences in dopamine receptor sensitivity or density may influence the clinical response.
-
Diagnosis and Heterogeneity of the Disorder: The underlying pathophysiology of the disorder may be heterogeneous, and not all subjects may respond to a dopamine-blocking agent.
-
Psychosocial Factors: External stressors and lack of social support can impact the overall clinical outcome.
Recommendation: If a subject is not responding despite adequate plasma levels, consider assessing dopamine D2 receptor occupancy using Positron Emission Tomography (PET) imaging, if available. Also, re-evaluate the subject's clinical diagnosis and consider the influence of psychosocial factors.
Q5: A subject is experiencing severe extrapyramidal symptoms (EPS) at a relatively low dose of this compound. How should we manage this?
A5: Severe EPS at low doses suggests increased sensitivity to the dopamine-blocking effects of flupentixol. Management strategies include:
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound.
-
Anticholinergic Medication: Co-administration of an anticholinergic agent, such as benztropine (B127874) or biperiden, can help to alleviate acute dystonic reactions and parkinsonian symptoms.
-
Beta-blockers: For akathisia (a state of agitation, distress, and restlessness), propranolol (B1214883) may be effective.
-
Benzodiazepines: In some cases, benzodiazepines can be used for the short-term management of severe akathisia.
It is important to differentiate between the different types of EPS to guide treatment. The Extrapyramidal Symptom Rating Scale (ESRS) can be a useful tool for this assessment.[9][10]
Q6: We are concerned about the risk of Neuroleptic Malignant Syndrome (NMS). What are the early signs to watch for?
A6: NMS is a rare but life-threatening adverse reaction to antipsychotic medications. Early recognition is crucial. Key signs and symptoms include:
-
Hyperthermia: A significant increase in body temperature.
-
Muscle Rigidity: "Lead-pipe" rigidity is a characteristic sign.
-
Autonomic Dysfunction: This can manifest as tachycardia, labile blood pressure, and diaphoresis (excessive sweating).
-
Altered Mental Status: Confusion, delirium, and mutism can occur.
-
Elevated Creatine Kinase (CK): A marked elevation in serum CK levels is a key laboratory finding.[11]
Immediate Action: If NMS is suspected, this compound should be discontinued (B1498344) immediately, and the subject should receive supportive medical care, which may include dantrolene (B1669809) and bromocriptine.[11]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 4-7 days | [5] |
| Apparent Half-life | Approximately 3 weeks | [5] |
| Therapeutic Plasma Concentration | 2 - 8 nmol/L | Lundbeck |
| Inter-individual Variability in Plasma Concentration | Up to 5-fold | [12] |
Table 2: Factors Influencing Variability in Response to this compound
| Factor | Potential Impact | Management/Consideration | Reference |
| Genetic Factors | |||
| CYP450 Enzymes | CYP2D6 has minor to no impact on metabolism. Other CYPs' roles are not fully elucidated. | Routine genotyping for CYP2D6 is not currently recommended for dose adjustment. | [2][7] |
| Dopamine Receptors (e.g., DRD2) | Polymorphisms may influence receptor sensitivity and clinical response. | Consider in cases of treatment resistance. Further research is needed. | [13][14] |
| Drug Transporters (e.g., ABCB1) | Polymorphisms may affect drug distribution to the brain. | Consider in cases of discrepancy between plasma levels and clinical effect. | [15][16][17] |
| Physiological Factors | |||
| Hepatic Impairment | Reduced metabolism can lead to increased plasma concentrations. | Use with caution. Consider dose reduction and monitor liver function. | [4][18] |
| Renal Impairment | Reduced excretion may lead to drug accumulation. | Use with caution. Consider dose reduction in severe impairment. | [4][5] |
| Drug-Drug Interactions | |||
| Tricyclic Antidepressants (e.g., Imipramine) | Can significantly increase flupentixol plasma levels. | Monitor plasma concentrations and for adverse effects when co-administered. | [3] |
| CNS Depressants (e.g., alcohol, barbiturates) | Potentiation of sedative effects. | Advise subjects to avoid or limit the use of CNS depressants. | [19] |
| QT-prolonging drugs | Increased risk of cardiac arrhythmias. | Avoid co-administration where possible. Monitor ECG if unavoidable. | [19] |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of Flupentixol in Human Plasma using HPLC-MS/MS
1. Sample Collection and Handling:
- Collect 5 mL of venous blood into a tube containing EDTA as an anticoagulant.
- Centrifuge the blood sample at 3000 x g for 10 minutes at 4°C to separate the plasma.
- Transfer the plasma to a clean, labeled polypropylene (B1209903) tube and store at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled flupentixol).
- Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for analysis.
3. HPLC-MS/MS Analysis:
- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate flupentixol from endogenous plasma components and the internal standard.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for flupentixol and the internal standard.
- Quantification: Create a calibration curve using known concentrations of flupentixol in a blank plasma matrix. Calculate the concentration of flupentixol in the unknown samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Assessment of Dopamine D2 Receptor Occupancy using PET Imaging with [11C]raclopride
1. Subject Preparation:
- Subjects should fast for at least 6 hours prior to the PET scan.
- A venous catheter should be inserted for radiotracer injection.
- The subject's head should be comfortably positioned and immobilized in the PET scanner to minimize motion artifacts.
2. Radiotracer Administration:
- A bolus injection of [11C]raclopride (typically 185-370 MBq) is administered intravenously at the start of the scan.
3. PET Data Acquisition:
- A dynamic PET scan is acquired over 60-90 minutes.
- A typical scanning protocol might consist of a series of frames with increasing duration (e.g., 6 x 1 min, 3 x 2 min, 5 x 5 min, 3 x 10 min).
- A transmission scan should be performed for attenuation correction.
4. Image Reconstruction and Analysis:
- Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
- Define regions of interest (ROIs) on the reconstructed images, typically including the striatum (caudate and putamen) as the target region and the cerebellum as the reference region (which has a negligible density of D2 receptors).
- Generate time-activity curves (TACs) for each ROI.
- Calculate the binding potential (BP_ND) using a suitable kinetic model, such as the simplified reference tissue model (SRTM).
- Receptor occupancy (RO) is calculated as the percentage reduction in BP_ND in a drug-treated state compared to a baseline (drug-free) state: RO (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
Mandatory Visualizations
Caption: Mechanism of action of Flupentixol at the dopamine D2 receptor.
Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM).
Caption: Logical workflow for troubleshooting unexpected subject responses.
References
- 1. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of CYP2D6 on serum concentrations of flupentixol, haloperidol, perphenazine and zuclopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipramine-flupenthixol decanoate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. g-standaard.nl [g-standaard.nl]
- 8. A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrapyramidal side effects in first-episode schizophrenia treated with flupenthixol decanoate [scielo.org.za]
- 10. Extrapyramidal side effects in first-episode schizophrenia treated with flupenthixol decanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The management challenges of a case with Flupentixol‐induced neuroleptic malignant syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacogenetics of Antipsychotic Drug Treatment: Update and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association study between COMT, DRD2, and DRD3 gene variants and antipsychotic treatment response in Mexican patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Practical Guidance for the Use of Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. verification.fda.gov.ph [verification.fda.gov.ph]
Technical Support Center: Troubleshooting Inconsistent Behavioral Results with Flupentixol Decanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flupentixol decanoate (B1226879). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is Flupentixol decanoate and what is its primary mechanism of action?
This compound is a long-acting injectable antipsychotic medication belonging to the thioxanthene (B1196266) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D1 and D2 receptors in the brain.[1] By blocking these receptors, Flupentixol modulates the effects of dopamine, a neurotransmitter crucial for mood, cognition, and movement. This action helps to reduce the intensity of psychotic symptoms.[1] It also has a moderate antagonistic effect on serotonin (B10506) 5-HT2 receptors.[1]
Q2: Why am I observing high variability in behavioral responses between my experimental animals?
Inconsistent behavioral results with this compound are a common challenge, often stemming from its pharmacokinetic properties as a long-acting depot injection. The drug is slowly released from an oil-based vehicle after intramuscular or subcutaneous injection, leading to significant variability in absorption rates and plasma concentrations between individual animals.[2] Factors such as injection site, volume, and individual metabolic differences can all contribute to this variability.
Q3: What is the recommended vehicle for this compound administration in rodents?
In preclinical research, this compound is typically dissolved in a sterile oil-based vehicle for administration. One commonly used vehicle is palm oil.[3] It is crucial to ensure the vehicle is sterile and the drug is fully dissolved to ensure consistent delivery.
Q4: How long after a single injection can I expect to see behavioral effects, and what is the duration of action?
Following a single intramuscular injection, the onset of action is typically observed within 24 to 72 hours.[4] The behavioral effects can last for two to four weeks, though there is considerable individual variation.[4] Peak plasma concentrations are generally reached between 4 and 7 days post-injection.[4]
Troubleshooting Guides
Issue 1: Inconsistent Baseline and Drug-Effect Locomotor Activity
Question: My locomotor activity data shows high variability both at baseline and after this compound administration. How can I reduce this?
Answer: High variability in locomotor activity can be due to a combination of factors related to the drug's properties and experimental procedures.
-
Dose-Response: Ensure you have established a clear dose-response curve for your specific behavioral paradigm. Low doses of the active form, cis-flupentixol, have been shown to attenuate motor performance in a dose-dependent manner.[5]
-
Acclimation: Ensure all animals are sufficiently acclimated to the testing environment to minimize novelty-induced hyperactivity, which can mask or exaggerate drug effects.
-
Injection Consistency: Standardize your injection protocol meticulously. Inconsistent injection depth or leakage from the injection site can lead to variable drug absorption.
-
Time of Testing: The time of day for behavioral testing should be consistent across all animals and experimental groups to account for circadian variations in activity.
Issue 2: Unexpected or Paradoxical Behavioral Outcomes
Question: I'm observing unexpected behavioral changes, such as increased stereotypy or a lack of expected deficits in a learning task. What could be the cause?
Answer: Flupentixol's broad mechanism of action and long-acting nature can sometimes lead to complex behavioral effects.
-
Receptor Occupancy Dynamics: As a long-acting depot, the plasma concentration of Flupentixol and subsequent dopamine receptor occupancy will change over time. Behavioral testing at different time points post-injection may yield different results.
-
Chronic Dosing Effects: Chronic administration of dopamine antagonists can lead to receptor sensitization. For example, chronic Flupentixol treatment in rats has been shown to potentiate the reinforcing properties of other drugs.[3] Consider the duration of your treatment and potential neuroadaptations.
-
Task-Dependent Effects: The behavioral effects of Flupentixol can be highly dependent on the specific task being assessed. For instance, it may impair performance in a spatial navigation task while having less of an effect on a simple operant conditioning task at certain doses.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Human | Rat |
| Time to Peak Plasma Concentration (Tmax) | 3-5 days[2] | ~7 days (intramuscular)[6] |
| Half-life (t1/2) | 3-8 days[2] | 8-10 days (intramuscular)[6] |
| Time to Steady State | ~3 months[2] | Not well established |
Note: Pharmacokinetic parameters in animals can vary significantly based on the specific strain, injection route, and vehicle used.
Table 2: Example Dose-Response Data for Flupentixol on Motor Performance in Rats
| Dose of cis-flupentixol | Effect on Lever Pressing | Effect on Reinforcement Sensitivity |
| Low doses | Dose-dependent decrease in response rate | No significant effect |
| High doses | Significant decrease in response rate | Potential for decreased sensitivity |
This table is a qualitative summary based on findings that cis-flupentixol systematically affects the motor component of reinforced responding.[5] Quantitative values would need to be determined empirically for each specific experimental setup.
Experimental Protocols
Subcutaneous Administration of this compound in Rats
This protocol is adapted from a study investigating the effects of chronic Flupentixol treatment on drug reinforcement.[3]
Materials:
-
This compound
-
Sterile palm oil (vehicle)[3]
-
Sterile syringes and needles (e.g., 25-27 gauge)[7]
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, dissolve the this compound in sterile palm oil to the desired concentration (e.g., for a 12 mg/kg dose).[3]
-
Ensure the solution is thoroughly mixed and at room temperature before administration.
-
-
Animal Restraint:
-
Gently restrain the rat. For subcutaneous injections, the loose skin over the back (scruff) is a common site.[7]
-
-
Injection:
-
Using your non-dominant hand, lift the skin to form a "tent."[7]
-
With your dominant hand, insert the needle, bevel up, into the base of the tented skin.[7]
-
Aspirate slightly to ensure you have not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions at the injection site.
-
Mandatory Visualizations
Caption: Flupentixol's antagonism of D1 and D2 dopamine receptors.
Caption: General experimental workflow for a behavioral study.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Low doses of cis-flupentixol attenuate motor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
Strategies to mitigate injection site reactions with Flupentixol decanoate
This guide provides researchers, scientists, and drug development professionals with technical support for mitigating injection site reactions (ISRs) associated with Flupentixol decanoate (B1226879).
Troubleshooting Guide
Q: A subject in our study is reporting recurrent, significant pain and swelling immediately following injection. What are the potential causes and immediate troubleshooting steps?
A: Immediate post-injection pain and swelling can be linked to injection technique, volume, or individual subject sensitivity.
-
Immediate Actions:
-
Assess Injection Technique: Verify that the administration protocol was followed precisely. Ensure the injection was administered deep intramuscularly and that aspiration was performed to prevent inadvertent intravascular entry.[1]
-
Verify Injection Volume: For doses requiring a volume greater than 2 mL, confirm that the dose was split and administered at two separate injection sites.[2][3]
-
Review Site Selection: Confirm that the injection was given in the upper outer quadrant of the gluteal region or the lateral thigh, as recommended.[1] Ensure that sites are being properly rotated between administrations.[4]
-
Rule out Hypersensitivity: While uncommon, assess for signs of a localized allergic reaction. The formulation contains medium-chain triglycerides which could be a factor.[2][5]
-
Q: We have observed the formation of hard nodules at injection sites several days after administration. How can this be addressed?
A: Nodule formation is a known injection site reaction.[1] It is often a result of local inflammation and the oily vehicle of the depot injection.
-
Mitigation Strategies:
-
Ensure Deep IM Injection: Superficial injection can increase the likelihood of local irritation and nodule formation. Re-evaluate the needle length and injection technique (e.g., Z-track method) to ensure the medication is deposited deep within the muscle tissue.[4]
-
Avoid Massaging: Do not massage the injection site after administration, as this can cause the oily solution to leak into subcutaneous tissue and increase local reactions.[4]
-
Optimize Dosing Schedule: Research suggests that increasing the interval between injections and using lower volume, more concentrated preparations may reduce the risk of clinically significant depot-site reactions.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the most common injection site reactions reported with Flupentixol decanoate?
A: Common injection site reactions include pain, swelling, and redness.[5] The formation of nodules and localized erythema or pruritus have also been reported.[1] These reactions are generally considered uncommon side effects.[2]
Q: What is the recommended injection technique to minimize local reactions?
A: Proper injection technique is critical. Key recommended practices include:
-
Administration Site: Use the upper outer quadrant of the gluteal region or the lateral thigh.[1][3]
-
Needle Gauge: Use a needle of at least 21 gauge.[4]
-
Method: Employ the Z-track injection method.[4]
-
Aspiration: Always aspirate before injecting to ensure there is no inadvertent intravascular entry.[1][4]
-
Site Rotation: Rotate injection sites for subsequent doses.[4]
-
Post-Injection: Do not massage the injection site.[4]
Q: Can the formulation of this compound contribute to injection site reactions?
A: Yes. This compound is a long-acting depot formulation where the active drug is dissolved in a viscous, oily vehicle (medium-chain triglycerides).[2][3] This oil-based vehicle can cause local tissue irritation at the site of injection. Studies on depot neuroleptics suggest that high volumes of administered medication are associated with an increased risk of site reactions.[6]
Q: How should injection volume be managed to reduce the risk of ISRs?
A: The volume of the injection is a key factor. For injection volumes that exceed 2 mL, the dose should be divided and administered in two separate injection sites to minimize local tissue distension and irritation.[2][3]
Q: Are there dosing strategies that can influence the rate of injection site reactions?
A: Yes. A cross-sectional survey of patients receiving depot medications found that clinically significant site reactions were associated with increased frequency of injections and a higher total volume of depot administered over time.[6] Therefore, maximizing the interval between injections, as clinically appropriate for the subject, may help reduce the incidence of ISRs.[6]
Data Presentation
Table 1: Factors Associated with Clinically Significant Depot Site Reactions
| Factor Investigated | Finding | Associated Risk | Source |
| Incidence of ISRs | 17% of patients receiving depot medication were found to have clinically significant depot site reactions. | - | [6] |
| Injection Frequency | A higher frequency of injections was associated with an increased likelihood of a site reaction. | Increased | [6] |
| Total Administered Volume | A greater total volume of depot medication administered in the previous 12 months was associated with reactions. | Increased | [6] |
| Depot Concentration | The severity of a reaction was found to be unrelated to the concentration of the depot preparation. | No Association | [6] |
Experimental Protocols
Protocol: Clinical Assessment of Injection Site Reactions
-
Objective: To systematically evaluate and quantify the incidence and severity of injection site reactions following the administration of this compound.
-
Subject Population: As per the study's inclusion/exclusion criteria. Subjects should be informed of the potential for ISRs.
-
Administration:
-
Administer this compound via deep intramuscular injection by a trained professional.[3]
-
Strictly follow a standardized injection protocol: gluteal site (upper-outer quadrant), Z-track technique, 21-gauge needle, no post-injection massage.[1][4]
-
Record the exact site, volume, and dose for every administration.
-
-
Assessment Schedule:
-
Baseline (Pre-injection): Examine the intended injection site for any pre-existing skin conditions.
-
Post-injection Follow-up: Conduct assessments at 24 hours, 72 hours, and 7 days post-injection.
-
-
Evaluation Parameters:
-
Visual Inspection: A trained researcher will assess the injection site for:
-
Erythema (redness)
-
Edema (swelling)
-
Induration (hardening/nodule)
-
-
Quantitative Measurement:
-
Measure the diameter of any erythema or induration in millimeters (mm) using a calibrated ruler.
-
-
Subject-Reported Outcomes:
-
Use a 10-point Visual Analog Scale (VAS) for the subject to rate the level of pain at the injection site.
-
Record any subject-reported pruritus (itching) or other sensations.
-
-
-
Data Analysis:
-
Calculate the incidence rate of each specific ISR (e.g., pain, erythema).
-
Analyze changes in the mean diameter of induration and VAS pain scores over the follow-up period.
-
Correlate ISR incidence and severity with variables such as injection volume and subject demographics.
-
Visualizations
Caption: Logical relationship of key strategies for mitigating Injection Site Reactions (ISRs).
Caption: Experimental workflow for the clinical assessment of Injection Site Reactions (ISRs).
Caption: Decision-making flowchart for proper this compound administration.
References
Navigating Neuroleptic Research: A Technical Guide to Flupentixol Decanoate Protocols in Animal Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for designing and troubleshooting experiments involving the long-acting antipsychotic, Flupentixol decanoate (B1226879), across various animal strains.
This technical support center provides essential guidance and frequently asked questions (FAQs) to address specific challenges encountered during preclinical research with Flupentixol decanoate. From dose adjustments for different rodent strains to managing adverse effects, this guide offers practical solutions and detailed experimental protocols to enhance the reproducibility and success of your studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to adjust this compound dosage for different animal strains?
A1: Animal strains exhibit significant genetic variability, which can influence drug metabolism, dopamine (B1211576) receptor density, and overall sensitivity to antipsychotic medications.[1][2] For instance, studies have shown variations in dopamine receptor binding in different inbred mouse strains, which can alter the therapeutic and adverse effects of a dopamine antagonist like Flupentixol. Therefore, a dose that is effective and well-tolerated in one strain may be ineffective or cause significant side effects in another.
Q2: What are the recommended administration routes for this compound in rodents?
A2: The most common and recommended routes for administering the oil-based depot formulation of this compound in rodents are subcutaneous (SC) and intramuscular (IM) injections.[3] The choice between these routes can influence the absorption rate and local tissue response.
Q3: What are the expected pharmacokinetic properties of this compound in common laboratory animals?
A3: Following a deep intramuscular injection, this compound is slowly released from the oily vehicle and hydrolyzed to the active compound, flupentixol. Peak serum concentrations are typically observed between 4 to 7 days post-injection in rats and dogs.[4] The half-life of the drug has been reported to be approximately eight days in rats.[4]
Q4: What are the potential adverse effects of this compound in animal models?
A4: The most commonly observed adverse effects are related to its mechanism of action and the depot formulation. These include extrapyramidal symptoms (EPS) such as dystonia and parkinsonism, particularly at higher doses.[2] Injection site reactions, including inflammation and nodule formation, can also occur due to the oil-based vehicle.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of Expected Behavioral Effect | - Inappropriate Dose: The dose may be too low for the specific strain being used. - Strain Resistance: The chosen animal strain may be less sensitive to the effects of Flupentixol. - Incorrect Administration: Improper injection technique may lead to leakage or incorrect depot formation. | - Conduct a dose-response study to determine the optimal dose for your specific strain and behavioral paradigm. - Consider using a different, more sensitive strain. Review literature for strain-specific responses to antipsychotics. - Ensure proper injection technique. For SC injections, create a tent of skin and inject into the subcutaneous space. For IM injections, ensure the needle is in the muscle mass. |
| Severe Extrapyramidal Symptoms (EPS) | - Dose Too High: The administered dose is likely exceeding the therapeutic window for the specific animal strain. - Strain Sensitivity: The animal strain may be particularly susceptible to the extrapyramidal side effects of D2 receptor antagonists. | - Reduce the dose of this compound in subsequent experiments. - Consider co-administration of an anticholinergic agent to mitigate EPS, although this may confound behavioral results. - Switch to a strain known to be less sensitive to EPS. |
| Injection Site Reactions (Swelling, Inflammation, Abscess) | - Irritation from Oily Vehicle: The oil depot can cause a local inflammatory response.[1] - Bacterial Contamination: Non-sterile injection technique can lead to infection. - Large Injection Volume: Injecting too large a volume at a single site can cause tissue damage. | - Use the lowest effective concentration and volume. - Ensure strict aseptic technique during preparation and administration of the injection. - For larger volumes, consider splitting the dose between two injection sites.[5] - Monitor the injection site regularly. If signs of severe inflammation or abscess formation occur, consult with a veterinarian. |
| Unexpected Sedation or Agitation | - Dose-Dependent Effects: Flupentixol can have biphasic effects, with lower doses sometimes causing activation and higher doses leading to sedation.[5] - Strain-Specific Behavioral Response: Different strains may exhibit varying levels of sedation or agitation in response to the same dose. | - Carefully observe the animals' behavior at different time points after injection to characterize the nature of the effect. - Adjust the dose based on the desired behavioral outcome. - Select a strain with a known and predictable response to antipsychotics. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of this compound in Different Species
| Species | Administration Route | Time to Peak Serum Concentration (Tmax) | Half-Life | Reference |
| Rat | Intramuscular | 4 - 7 days | ~8 days | [4] |
| Dog | Intramuscular | 4 - 7 days | Not specified | [4] |
| Human | Intramuscular | 4 - 7 days | ~3 weeks (reflecting release from depot) | [6] |
Table 2: Estimated Starting Doses of this compound for Different Rodent Strains (to be optimized in pilot studies)
| Animal Strain | Estimated Starting Dose Range (mg/kg) | Frequency | Rationale/Considerations |
| Mice | |||
| C57BL/6 | 5 - 10 | Every 2-3 weeks | Generally considered a standard strain with moderate sensitivity.[7][8][9] |
| BALB/c | 2.5 - 7.5 | Every 2-3 weeks | May be more sensitive to the behavioral effects of psychoactive drugs.[7] |
| Rats | |||
| Sprague-Dawley | 10 - 20 | Every 2-3 weeks | Commonly used in pharmacological studies. |
| Wistar | 10 - 20 | Every 2-3 weeks | Another standard outbred rat strain. |
Note: These are estimated starting doses and must be validated through dose-finding studies for each specific experimental paradigm and animal strain.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Mice
Materials:
-
This compound solution in a sterile oily vehicle
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol (B145695) wipes
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Preparation: Acclimatize the mice to the experimental room for at least one hour before the procedure.
-
Dose Calculation: Calculate the required volume of this compound solution based on the animal's body weight and the desired dose.
-
Syringe Preparation: Using aseptic technique, draw the calculated volume of the drug solution into the sterile syringe.
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin on its back, ensuring the animal is secure but not distressed.
-
Injection Site Preparation: Clean the injection site (typically the dorsal scapular region) with a 70% ethanol wipe and allow it to dry.
-
Injection: Create a tent of skin at the injection site. Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[10]
-
Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site with a fresh needle.
-
Drug Administration: Slowly and steadily inject the solution into the subcutaneous space.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Post-Injection Monitoring: Return the mouse to its home cage and monitor for any immediate adverse reactions. Continue to monitor the injection site for signs of inflammation or irritation in the following days.
Protocol 2: Open Field Test to Assess Locomotor Activity
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls)
-
Video tracking software and camera
-
70% ethanol for cleaning
Procedure:
-
Habituation: Bring the animals to the testing room at least 60 minutes before the start of the experiment to acclimate.[3]
-
Arena Preparation: Clean the open field arena thoroughly with 70% ethanol between each animal to remove any olfactory cues.
-
Animal Placement: Gently place the animal in the center of the open field arena.
-
Data Recording: Start the video recording and tracking software immediately. Allow the animal to explore the arena for a predetermined period (typically 5-15 minutes).
-
Behavioral Parameters: The software will record various parameters, including:
-
Total distance traveled
-
Time spent in the center of the arena
-
Time spent in the periphery of the arena
-
Number of rearings
-
Velocity
-
-
Animal Removal: At the end of the session, gently remove the animal from the arena and return it to its home cage.
-
Data Analysis: Analyze the recorded data to compare the locomotor activity and anxiety-like behavior between the treatment and control groups.
Visualizations
Caption: Experimental workflow for this compound studies in rodents.
Caption: Logical relationships influencing experimental outcomes.
References
- 1. ltk.uzh.ch [ltk.uzh.ch]
- 2. urmc.rochester.edu [urmc.rochester.edu]
- 3. Open field test in rats [protocols.io]
- 4. anilocus.com [anilocus.com]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. lundbeck.com [lundbeck.com]
- 7. cyagen.com [cyagen.com]
- 8. [Differences in the response to sepsis between C57BL/6 and BALB/c mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Age-Related Decline and Behavioral Validity in C57BL/6 and CB6F1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ltk.uzh.ch [ltk.uzh.ch]
Improving the stability of Flupentixol decanoate solutions for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Flupentixol decanoate (B1226879) solutions for experimental use.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and storage of Flupentixol decanoate solutions.
Issue 1: Precipitation or Cloudiness Observed in the Solution
-
Question: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate upon storage. What could be the cause and how can I resolve this?
-
Answer: Precipitation or cloudiness in a this compound solution is often indicative of solubility issues, which can be triggered by several factors:
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound in its oil-based vehicle, leading to precipitation.
-
Solvent Evaporation: If the solution container is not properly sealed, evaporation of the solvent can increase the concentration of this compound beyond its solubility limit.
-
Incompatible Excipients: The addition of other substances to the solution may alter the polarity of the solvent system, reducing the solubility of the lipophilic this compound ester.[1]
Troubleshooting Steps:
-
Gentle Warming: Try gently warming the solution in a water bath (e.g., to 30-40°C) with gentle agitation. If the precipitate redissolves, the issue was likely due to low temperatures.
-
Solvent Reconstitution: If you suspect solvent evaporation, you may try adding a small, precise amount of the original solvent to restore the initial concentration. This should be done with caution and careful recalculation of the concentration.
-
Review Formulation: If you have added other components to the solution, review their compatibility with a non-polar, oil-based system. It may be necessary to reformulate using more compatible excipients.
-
Filtration (as a last resort): If the precipitate does not redissolve with warming, it may be a degradation product. In this case, the solution may not be suitable for use. If you must proceed, you can filter the solution through a solvent-compatible filter (e.g., PTFE) to remove the precipitate, but it is crucial to re-assay the concentration of the filtrate.
Decision Tree for Troubleshooting Precipitation
Caption: Troubleshooting workflow for precipitation issues.
-
Issue 2: Discoloration of the Solution
-
Question: My this compound solution has changed color from a pale yellow to a darker yellow or brownish hue. What does this indicate?
-
Answer: A color change in your this compound solution is a strong indicator of chemical degradation. Flupentixol, being a thioxanthene (B1196266) derivative, is susceptible to oxidative and photolytic degradation.[2]
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored degradation products. The presence of trace metals can catalyze these oxidative processes.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the Flupentixol molecule.
Preventative and Corrective Measures:
-
Inert Atmosphere: When preparing and storing the solution, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.
-
Light Protection: Always store this compound solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[3]
-
Use of Antioxidants: Consider the addition of an oil-soluble antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) (Vitamin E), to the formulation to inhibit oxidative degradation.
-
Chelating Agents: If metallic ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) might be beneficial, although its solubility in oil is limited.[2]
-
Purity of Solvents: Ensure that the solvents and excipients used are of high purity and free from peroxides, which can initiate oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions for research?
A1: this compound is a highly lipophilic ester and is practically insoluble in water.[3] For research purposes, it is typically dissolved in a non-polar, oil-based vehicle. The commercial formulation uses medium-chain triglycerides (MCT) oil.[4] Other suitable solvents include:
-
Sesame oil
-
Castor oil
-
Other refined vegetable oils
It is also soluble in ethanol, ether, and chloroform, but these are generally not suitable for in vivo research applications.[3] The choice of solvent will depend on the specific requirements of your experiment.
Q2: What are the ideal storage conditions for this compound solutions?
A2: To ensure the stability of your this compound solution, it should be stored under the following conditions:
-
Temperature: Controlled room temperature (15-25°C) is generally recommended.[3] Avoid refrigeration or freezing, as this can cause the drug to precipitate out of the oil-based vehicle.
-
Light: Protect from light at all times by using amber vials or by wrapping the container in a light-blocking material.[2][3]
-
Atmosphere: For long-term storage, consider displacing the air in the container with an inert gas to prevent oxidation.
Q3: How can I assess the stability of my prepared this compound solution?
A3: A comprehensive stability assessment should include monitoring for physical and chemical changes over time.
-
Physical Stability: Visually inspect the solution at regular intervals for any signs of precipitation, cloudiness, color change, or phase separation.
-
Chemical Stability: The concentration of this compound and the presence of any degradation products should be monitored using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[5][6]
| Stability Test | Parameter to Monitor | Method |
| Physical Stability | Appearance, Color, Clarity | Visual Inspection |
| Chemical Stability | Concentration of this compound | HPLC-UV |
| Formation of Degradation Products | HPLC-UV, LC-MS |
Q4: What are the potential degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The decanoate ester linkage can be hydrolyzed to form the active drug, flupentixol, and decanoic acid.[7] This process is typically slow in an oil-based vehicle but can be accelerated by the presence of water and by acidic or basic conditions.
-
Oxidation: The thioxanthene ring system is susceptible to oxidation, which can lead to the formation of sulfoxides and other degradation products.[8] This is often accompanied by a color change.
Caption: Workflow for a typical stability study.
This technical support center provides a foundational guide for researchers working with this compound solutions. For more specific inquiries or advanced formulation challenges, consulting relevant pharmaceutical literature and formulation experts is recommended.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Behavioral Assays for Flupentixol Decanoate-Treated Animals
Welcome to the technical support center for researchers utilizing Flupentixol decanoate (B1226879) in preclinical behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you refine your experimental designs and accurately interpret your data when working with this long-acting antipsychotic.
Frequently Asked Questions (FAQs)
Q1: What is Flupentixol decanoate and how does it work?
This compound is a long-acting injectable antipsychotic belonging to the thioxanthene (B1196266) class.[1][2] Its primary mechanism of action is the blockade of dopamine (B1211576) D1 and D2 receptors in the brain's mesolimbic and mesocortical pathways.[1] By inhibiting these dopamine receptors, Flupentixol helps to reduce the intensity of psychotic symptoms.[1] It also has moderate antagonistic activity at serotonin (B10506) 5-HT2 receptors, which may contribute to its therapeutic effects.[1] The decanoate ester formulation allows for a slow release of the active drug, flupentixol, from the intramuscular injection site, resulting in a prolonged duration of action, typically lasting 2 to 4 weeks.[1]
Q2: What are the expected behavioral effects of this compound in rodents?
This compound can induce a range of behavioral changes in rodents, primarily related to its dopamine receptor blockade. These can include:
-
Reduced locomotor activity: A common effect is a dose-dependent decrease in spontaneous movement.[3][4]
-
Catalepsy: At higher doses, it can induce a state of immobility and rigidity.[5][6]
-
Altered social behavior: Studies have shown that it can disrupt social interaction patterns in rats, leading to changes in group formations and potentially causing social withdrawal.[7][8]
-
Anxiolytic-like effects: Some evidence suggests that flupentixol may have anxiolytic properties, though this can be confounded by its effects on motor activity.
Q3: How do I convert human doses of this compound to rodent doses?
Direct conversion based on body weight alone is inaccurate due to differences in metabolism and body surface area between species.[9][10] A more appropriate method is to use the Body Surface Area (BSA) normalization, often simplified using the Km factor (Body weight in kg / Body Surface Area in m²).[11]
To calculate the Human Equivalent Dose (HED) from a rodent dose, you can use the following formula: HED (mg/kg) = Rodent Dose (mg/kg) x (Rodent Km / Human Km)
Conversely, to calculate the Rodent Equivalent Dose from a human dose: Rodent Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rodent Km)
Table 1: Dose Conversion Factors
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Data sourced from multiple references.[9][10][11]
Q4: What are the common side effects of this compound in rodents that might interfere with behavioral testing?
The most significant side effects that can confound behavioral assays are extrapyramidal symptoms (EPS).[1][12] These include:
-
Catalepsy: A state of motor immobility where the animal maintains an externally imposed posture.[5][13]
-
Motor rigidity: Increased muscle tone that can be assessed through electromyographic (EMG) activity.[14][15]
-
Tremors and abnormal movements: These can interfere with fine motor tasks and general locomotion.[1]
-
Sedation: At higher doses, sedation can reduce overall activity levels and motivation.[2]
It is crucial to monitor for these side effects as they can be misinterpreted as changes in anxiety, social behavior, or cognitive function.
Troubleshooting Guides for Behavioral Assays
Open Field Test (OFT)
Issue 1: Animals show significantly reduced locomotor activity, making it difficult to assess anxiety-like behavior (time in center).
-
Cause: This is a primary and expected effect of this compound due to dopamine receptor blockade.[3][4] The dose administered may be too high, leading to sedation or motor impairment that masks exploratory behavior.
-
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to identify a dose that produces the desired therapeutic effect without causing excessive motor suppression.
-
Extended Acclimation: Increase the habituation period to the testing room to minimize novelty-induced stress, which can interact with drug effects.
-
Modified Analysis: Instead of relying solely on the absolute time in the center, analyze the proportion of time spent in the center relative to the total distance traveled. This can help to normalize for overall hypoactivity.
-
Alternative Endpoints: Focus on other behavioral measures that are less dependent on high levels of locomotion, such as rearing frequency or grooming behavior.[16]
-
Issue 2: High variability in locomotor activity between animals in the same treatment group.
-
Cause: Individual differences in drug metabolism, injection site variability, or inconsistent handling can lead to varied drug absorption and effects.
-
Troubleshooting Steps:
-
Consistent Administration: Ensure precise and consistent intramuscular injection technique. Rotate injection sites if repeated dosing is required.
-
Adequate Group Size: Increase the number of animals per group to account for individual variability and improve statistical power.
-
Standardized Handling: Handle all animals consistently and gently to minimize stress, which can impact locomotor activity.[17]
-
Elevated Plus Maze (EPM)
Issue 1: Animals are immobile in the center or closed arms, leading to zero open arm entries.
-
Cause: This could be due to catalepsy or severe motor impairment induced by a high dose of this compound.[5][6] It could also be an extreme anxiety response potentiated by the drug's effects.
-
Troubleshooting Steps:
-
Catalepsy Assessment: Before the EPM test, perform a simple catalepsy test (e.g., bar test) to determine if motor rigidity is the primary issue.[13][18]
-
Dose Adjustment: Lower the dose of this compound to a level that does not induce profound motor deficits.
-
Modified Starting Position: Place the animal in the end of a closed arm instead of the center to encourage initial exploration. However, be aware that this can alter the baseline anxiety levels.[19]
-
Refined EPM Protocol: Consider modifications to the standard EPM, such as altering the lighting conditions or the height of the maze, to make it less aversive and encourage exploration.[20]
-
Issue 2: Conflicting results – animals show reduced open arm time (anxiogenic-like) but also reduced total arm entries (hypoactivity).
-
Cause: The reduction in open arm exploration may be a secondary effect of overall motor suppression rather than a true increase in anxiety.
-
Troubleshooting Steps:
-
Covariate Analysis: Use the total number of arm entries as a covariate in the statistical analysis of the percentage of time spent in the open arms. This can help to dissociate anxiety-like behavior from general locomotor effects.
-
Ethological Measures: Score additional, more subtle behaviors that are less dependent on locomotion, such as head-dipping over the edge of the open arms, stretch-attend postures, and grooming.[20] An increase in risk assessment behaviors without a corresponding increase in open arm avoidance may suggest a more nuanced effect on anxiety.
-
Complementary Anxiety Tests: Use another anxiety test that relies on a different behavioral output, such as the light-dark box test, to confirm the findings from the EPM.
-
Social Interaction Test
Issue 1: Treated animals are passive and do not initiate social contact.
-
Cause: this compound can disrupt social behavior and induce a general depressive effect, leading to social withdrawal.[7] Sedation and motor impairment can also contribute to a lack of social initiation.
-
Troubleshooting Steps:
-
Familiar vs. Unfamiliar Conspecific: Test social interaction with both a familiar (cage mate) and an unfamiliar animal. Some antipsychotics have different effects on social behavior depending on the familiarity of the partner.[21]
-
Detailed Behavioral Scoring: Instead of just measuring total interaction time, score specific social behaviors such as sniffing (head, body, anogenital), following, and allogrooming. This can provide a more detailed picture of the quality of the social interaction.
-
Control for Motor Deficits: In a separate session, assess the animal's interaction with a novel, inanimate object. If the animal also shows reduced interaction with the object, it is more likely that the social deficit is secondary to general motor or exploratory deficits.[22]
-
Issue 2: It is difficult to distinguish between reduced social motivation and motor side effects.
-
Cause: Extrapyramidal symptoms like rigidity can physically prevent the animal from engaging in normal social behaviors.
-
Troubleshooting Steps:
-
Pre-test for EPS: Screen all animals for catalepsy and other motor side effects before conducting the social interaction test.[23][24] Animals exhibiting significant motor impairment should be noted, and their data may need to be analyzed separately or excluded.
-
Paired Social Interaction in a Larger Arena: Use a larger testing arena to allow for a greater range of social and non-social behaviors to be expressed. This can help to differentiate between an animal that is actively avoiding social contact versus one that is generally immobile.
-
Automated Tracking Software: Utilize video tracking software that can simultaneously track both animals and provide detailed metrics on proximity, velocity, and time spent in different zones of the arena.
-
Experimental Protocols
Catalepsy Bar Test
Objective: To assess the degree of motor rigidity (catalepsy) induced by this compound.
Apparatus: A horizontal bar raised approximately 9 cm from the surface for rats or 3-4 cm for mice.
Procedure:
-
Gently place the animal's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, it is assigned the maximum score.
-
Repeat the measurement at several time points after drug administration to capture the time course of the effect.
Data Presentation
Table 2: Hypothetical Dose-Response Effects of this compound on Behavioral Assays
| Dose (mg/kg) | Open Field: Total Distance (m) | Elevated Plus Maze: % Time in Open Arms | Social Interaction: Active Interaction Time (s) | Catalepsy Score (s) |
| Vehicle | 150 ± 12 | 25 ± 3 | 120 ± 10 | 5 ± 1 |
| 0.5 | 110 ± 10 | 22 ± 4 | 95 ± 8 | 15 ± 3 |
| 1.0 | 75 ± 8 | 15 ± 3 | 60 ± 7 | 45 ± 5 |
| 2.0 | 40 ± 5 | 5 ± 2 | 30 ± 5 | 120 ± 15 |
Values are presented as mean ± SEM. This table is for illustrative purposes and actual results may vary.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalepsy produced by long-acting neuroleptics, fluphenazine enanthate and fluphenazine decanoate, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of baclofen on alpha-flupenthixol-induced catalepsy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral effects produced by long-term administration of a neuroleptic drug (flupenthixol) upon social interaction in a group of eight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conversion between animals and human [targetmol.com]
- 12. droracle.ai [droracle.ai]
- 13. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.sahmri.org.au [research.sahmri.org.au]
- 15. researchgate.net [researchgate.net]
- 16. anilocus.com [anilocus.com]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orbi.uliege.be [orbi.uliege.be]
- 21. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. b-neuro.com [b-neuro.com]
- 23. benchchem.com [benchchem.com]
- 24. PhenX Toolkit: Protocols [phenxtoolkit.org]
Technical Support Center: Management of Flupentixol Decanoate-Induced Hyperprolactinemia
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols for managing hyperprolactinemia induced by flupentixol decanoate (B1226879) in experimental and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is flupentixol decanoate-induced hyperprolactinemia and what is its mechanism?
A1: Flupentixol is a typical antipsychotic that functions as a potent dopamine (B1211576) D2 receptor antagonist.[1] Its therapeutic action in psychosis is primarily due to the blockade of D2 receptors in the brain's mesolimbic pathway. However, this blockade also occurs in the tuberoinfundibular pathway, which connects the hypothalamus to the pituitary gland.[1][2] Dopamine normally inhibits prolactin secretion from the pituitary; by blocking D2 receptors in this pathway, flupentixol removes this inhibition, leading to an overproduction of prolactin, a condition known as hyperprolactinemia.[2][3] Studies have shown that flupentixol therapy can lead to a two- to three-fold increase in prolactin levels, particularly within the first month of treatment.[2]
Q2: How should prolactin levels be monitored in a research setting?
A2: Consistent monitoring is crucial for managing hyperprolactinemia. Guidelines suggest obtaining a baseline plasma prolactin level before initiating treatment with this compound.[4][5] Following initiation, prolactin levels should be re-checked, with some recommendations suggesting monitoring at 3 or 6 months, and then annually, especially if the subject is symptomatic.[4][6][7] For accurate measurement, blood samples should be drawn in a non-stressed state, at least one hour after the subject has awakened or eaten.[6] Regular inquiry about clinical symptoms such as menstrual irregularities, galactorrhea, gynecomastia, or sexual dysfunction is also a critical component of monitoring.[5][6]
Q3: What are the primary management strategies if a study subject develops hyperprolactinemia?
A3: The main strategies, depending on the severity of symptoms and the constraints of the study protocol, include:
-
Dose Reduction: Lowering the dose of this compound may decrease prolactin levels, as the effect can be dose-dependent.[4][8] However, this carries a risk of psychiatric relapse.[8]
-
Switching to a Prolactin-Sparing Antipsychotic: If the study design allows, switching to an agent with a lower risk of hyperprolactinemia, such as aripiprazole (B633), quetiapine, or clozapine, is a common and effective approach.[4][8][9]
-
Adjunctive Therapy: When switching the primary antipsychotic is not feasible, adding a second medication to counteract the hyperprolactinemia is the preferred method.[10][11] The most evidence-based options are adjunctive aripiprazole or a dopamine agonist.[9][12]
Q4: When is adjunctive aripiprazole the recommended approach?
A4: Adjunctive aripiprazole is often considered the most appropriate intervention, particularly when the primary antipsychotic cannot be changed.[12] As a D2 receptor partial agonist, aripiprazole can stabilize the dopamine system, effectively lowering prolactin levels without compromising the antipsychotic efficacy of flupentixol.[12][13] It has a strong evidence base for safety and efficacy in treating antipsychotic-induced hyperprolactinemia.[9][12] Studies show that low doses, such as 5 mg/day, can lead to prolactin normalization in a high percentage of patients, often within a few weeks.[7][14][15]
Q5: When should a dopamine agonist like cabergoline (B1668192) or bromocriptine (B1667881) be considered?
A5: Dopamine agonists are a viable option if adjunctive aripiprazole is ineffective, not tolerated, or contraindicated.[4][9] These agents, including bromocriptine and cabergoline, directly stimulate D2 receptors, potently inhibiting prolactin secretion.[16][17] Cabergoline is often preferred due to its higher efficacy, better tolerability, and more convenient dosing schedule compared to bromocriptine.[18][19] While there is a theoretical concern that dopamine agonists could worsen psychosis, clinical studies using low doses for hyperprolactinemia have generally not shown this to be a significant issue.[4][20]
Troubleshooting Guide
Scenario 1: Prolactin levels are elevated, but the study subject is asymptomatic.
-
Assessment: First, confirm the elevated prolactin level with a second measurement, ensuring proper sample collection conditions.[6] Review the subject's history to rule out other causes.[4]
-
Action Plan:
-
Watchful Waiting: For mild, asymptomatic elevations, a "watch and wait" approach may be appropriate, with continued monitoring of prolactin levels and regular screening for emerging symptoms.[8]
-
Consider Long-Term Risks: Be aware that even asymptomatic hyperprolactinemia can have long-term consequences, such as decreased bone mineral density.[4] For long-duration studies, this risk should be weighed.
-
Intervention Threshold: Establish a clear threshold for intervention based on the study protocol (e.g., if prolactin exceeds a certain level or remains elevated for a specified duration).
-
Scenario 2: A subject develops clear clinical symptoms of hyperprolactinemia.
-
Assessment: Document symptoms (e.g., amenorrhea, galactorrhea, sexual dysfunction) and confirm the association with elevated prolactin levels. Assess the impact on the subject's quality of life and adherence to the study protocol.
-
Action Plan: Active intervention is warranted.[4]
-
Review Protocol Options: Determine if the study protocol allows for dose reduction or switching the antipsychotic.
-
Initiate Adjunctive Therapy: If switching is not an option, the first-line choice is to add aripiprazole.[7][12] (See Experimental Protocol 2).
-
Consider Dopamine Agonists: If aripiprazole is not effective or tolerated, consider adding a low-dose dopamine agonist like cabergoline.[10][20] (See Experimental Protocol 3).
-
Scenario 3: The study protocol prohibits altering the this compound regimen (dose reduction or switching).
-
Assessment: This scenario necessitates an add-on strategy to manage the adverse effect while maintaining the integrity of the primary treatment variable.
-
Action Plan:
-
Adjunctive Aripiprazole: This is the primary and most well-supported strategy.[9][12] It is effective in normalizing prolactin levels with a low risk of adverse events or impacting psychopathology.[14][21]
-
Adjunctive Dopamine Agonist: This is the second-line option. Careful monitoring for any potential changes in the subject's mental state is recommended, although risk is low with appropriate dosing.[4][20]
-
Data Presentation: Efficacy of Management Strategies
Table 1: Summary of Adjunctive Aripiprazole Efficacy in Antipsychotic-Induced Hyperprolactinemia
| Study Population | Aripiprazole Dose | Treatment Duration | Key Outcome: Prolactin Normalization Rate | Citation(s) |
| 119 patients on risperidone | 5, 10, or 20 mg/day | 8 weeks | Significantly higher normalization rates than placebo at all doses. | [21] |
| Meta-analysis (639 patients) | Primarily 5 mg/day | Varied | 79.11% prolactin normalization rate with adjunctive aripiprazole. | [14][15] |
| 56 patients on haloperidol | 15-30 mg/day | 8 weeks | 88.5% of patients in the aripiprazole group had normalized prolactin levels. | [22] |
| 30 patients on risperidone | Not specified | 3+ months | Prolactin levels normalized in 77% of participants. | [13] |
Table 2: Summary of Dopamine Agonist Efficacy in Antipsychotic-Induced Hyperprolactinemia
| Drug | Study Population | Dose | Treatment Duration | Key Outcome: Prolactin Reduction | Citation(s) |
| Cabergoline | 19 patients on risperidone | 0.125-0.250 mg/week | 8 weeks | Significant mean decrease in prolactin; 11 patients achieved normal levels. | [18] |
| Cabergoline | 83 patients with schizophrenia | 0.25-1 mg/day | 6 months | Mean prolactin decreased from 73.3 ng/mL to 27.1 ng/mL. | [9] |
| Bromocriptine | 10 female patients with amenorrhea | 5.0-7.5 mg/day | 8 weeks | Menstrual cycles recurred in 7 of 10 patients. | [2] |
| Bromocriptine | 11 outpatients on thioridazine | Escalating dose | Not specified | Reduced prolactin serum levels. | [23] |
Experimental Protocols
Protocol 1: Monitoring Prolactin Levels During a Study
-
Baseline Measurement: Collect a blood sample for serum prolactin analysis prior to the first administration of this compound.
-
Sample Collection: For all subsequent samples, ensure collection occurs in the morning, at least 1 hour after waking and before eating, to minimize physiological fluctuations.[6] Record any potential stressors.
-
Follow-up Schedule: Collect follow-up blood samples at pre-defined study intervals (e.g., Month 1, Month 3, Month 6, and every 6 months thereafter).
-
Symptom Assessment: At each study visit, administer a standardized checklist to screen for symptoms of hyperprolactinemia (e.g., changes in libido, menstrual cycle, presence of galactorrhea or gynecomastia).
-
Data Analysis: Analyze prolactin levels in conjunction with symptom reports. Define the study-specific threshold for clinically significant hyperprolactinemia (e.g., levels >25 ng/mL in females, >20 ng/mL in males, or the presence of symptoms).[21]
Protocol 2: Intervention with Adjunctive Aripiprazole
-
Eligibility: Subjects must have confirmed hyperprolactinemia (based on two separate measurements) and be on a stable dose of this compound.
-
Initiation: Begin adjunctive oral aripiprazole at a dose of 5 mg/day.[15]
-
Monitoring:
-
Dose Adjustment: If prolactin levels remain elevated without improvement after 4 weeks, consider increasing the aripiprazole dose to 10 mg/day, pending tolerability and study protocol allowances.
-
Endpoint: The primary endpoint is the normalization of serum prolactin levels. A secondary endpoint is the resolution of clinical symptoms.
Protocol 3: Intervention with Adjunctive Cabergoline
-
Eligibility: Subjects with confirmed, symptomatic hyperprolactinemia who cannot tolerate or do not respond to adjunctive aripiprazole.
-
Initiation: Begin adjunctive oral cabergoline at a low dose, such as 0.25 mg per week.[9][18]
-
Monitoring:
-
Re-measure serum prolactin monthly.
-
Closely monitor the subject's psychiatric status using a standardized scale (e.g., PANSS) to detect any potential exacerbation of psychosis.[18]
-
Assess for resolution of hyperprolactinemia symptoms.
-
-
Dose Titration: If prolactin levels are not normalizing, the dose may be slowly titrated upwards (e.g., to 0.5 mg per week) as per the study protocol, with continued close monitoring.
-
Endpoint: The primary endpoint is the normalization of serum prolactin levels with a concurrent resolution of symptoms and no worsening of the underlying psychiatric condition.
Visualizations
Caption: Mechanism of flupentixol-induced hyperprolactinemia and management pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Pharmacological causes of hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flupentixol (Chapter 34) - Cambridge Prescriber's Guide in Psychiatry [resolve.cambridge.org]
- 4. Management of antipsychotic-induced hyperprolactinaemia | BJPsych Advances | Cambridge Core [cambridge.org]
- 5. Current guidelines and their recommendations for prolactin monitoring in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elft.nhs.uk [elft.nhs.uk]
- 7. tewv.nhs.uk [tewv.nhs.uk]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Management of antipsychotic-induced hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Treatment of antipsychotic-induced hyperprolactinemia: an umbrella review of systematic reviews and meta-analyses [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Adjunctive Aripiprazole Versus Placebo for Antipsychotic-Induced Hyperprolactinemia: Meta-Analysis of Randomized Controlled Trials | PLOS One [journals.plos.org]
- 15. scispace.com [scispace.com]
- 16. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Cabergoline treatment of risperidone-induced hyperprolactinemia: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dopamine agonists for idiopathic hyperprolactinaemia and prolactinoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. binasss.sa.cr [binasss.sa.cr]
- 21. Adjunctive aripiprazole in the treatment of risperidone-induced hyperprolactinemia: A randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Adjunctive treatment with a dopamine partial agonist, aripiprazole, for antipsychotic-induced hyperprolactinemia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of bromocriptine mesylate on induced hyperprolactinemia in stabilized psychiatric outpatients undergoing neuroleptic treatment. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Method Refinement for Consistent Drug Release from Depot Injections
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of depot injections. Our goal is to help you achieve consistent and predictable drug release profiles in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing drug release from PLGA-based depot injections?
A1: The drug release from Poly(lactic-co-glycolic acid) (PLGA)-based depots is a complex process governed by multiple factors. The most critical include the physicochemical properties of the PLGA polymer itself, such as its molecular weight (MW), the lactide-to-glycolide (LA:GA) ratio, and the nature of the polymer end groups (ester or acid).[1][2][3] Formulation parameters also play a significant role, including drug loading, particle size, and the use of excipients.[4][5] Furthermore, environmental conditions like pH and temperature of the release medium can significantly impact the degradation of the polymer and subsequent drug release.[4]
Q2: How does the molecular weight of PLGA affect the drug release profile?
A2: The molecular weight of PLGA is a key determinant of its degradation rate and, consequently, the drug release kinetics.[2] Generally, lower molecular weight PLGA degrades faster, leading to a quicker drug release.[1] Conversely, higher molecular weight PLGA results in a slower degradation rate and more sustained release.[2] However, the relationship is not always linear and can be influenced by other factors such as drug distribution within the matrix.[2] For instance, low-MW PLGA has been shown to exhibit a lower initial burst release compared to high-MW PLGA in some cases.[2]
Q3: What is the significance of the lactide-to-glycolide (LA:GA) ratio in PLGA?
A3: The ratio of lactic acid to glycolic acid in the PLGA copolymer directly influences its hydrophilicity and degradation rate.[1] PLGA with a 50:50 LA:GA ratio has the fastest degradation rate because the amorphous nature of this composition allows for rapid water penetration.[2] As the proportion of the more hydrophobic lactide increases, the degradation rate slows down, leading to a more prolonged drug release.[1]
Q4: What causes the initial "burst release" from depot injections and how can it be minimized?
A4: The initial burst release is a rapid release of a significant amount of the drug shortly after administration. This is often attributed to the drug adsorbed on the surface of the microspheres or nanoparticles.[6] High drug loading can also contribute to a higher burst release due to a steeper concentration gradient.[4] To minimize the burst effect, one can optimize the microencapsulation process to ensure more uniform drug distribution.[4] Incorporating excipients like hyaluronic acid can increase the viscosity of the polymer matrix, reducing drug diffusion to the surface during processing.[2] Creating core-shell structures, where an outer polymer layer encapsulates the drug-loaded core, can also effectively reduce the burst release.[6]
Q5: How can I achieve a more continuous, zero-order drug release profile?
A5: Achieving a zero-order release profile, where the drug is released at a constant rate, is a significant goal in depot formulation. Several strategies can be employed to approximate this. One method is to use a blend of PLGA with different molecular weights to create a more heterogeneous matrix that degrades at a more constant rate.[7] Another approach involves co-encapsulating a basic salt that can neutralize the acidic byproducts of PLGA degradation, thereby preventing autocatalysis and maintaining a more stable release rate.[7] Additionally, blending PLGA with a water-soluble polymer like polyethylene (B3416737) glycol (PEG) can create pores within the matrix, facilitating a more controlled, diffusion-based release.[7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Initial Burst Release | - Drug adsorbed on the microsphere surface.[6]- High drug loading.[4]- Porous microsphere structure.[2] | - Optimize the washing step during microsphere preparation to remove surface-bound drug.- Reduce the drug loading concentration.[4]- Increase the processing temperature above the glass transition temperature (Tg) of PLGA to create a denser matrix.[2]- Employ a core-shell encapsulation technique.[6] |
| Inconsistent Batch-to-Batch Release Profiles | - Variations in polymer properties (MW, LA:GA ratio).[5]- Inconsistent particle size distribution.[8]- Lack of control over the manufacturing process (e.g., stirring speed, temperature).[9] | - Source PLGA from a single, reputable supplier and verify its properties for each batch.- Implement robust particle size analysis methods to ensure consistency.- Standardize and tightly control all manufacturing process parameters. |
| Lag Phase in Drug Release | - Slow initial water penetration into a dense polymer matrix.[2]- Slow initial polymer degradation. | - Use PLGA with a higher glycolide (B1360168) content (e.g., 50:50) to increase hydrophilicity and water uptake.[1]- Incorporate hydrophilic excipients to facilitate water ingress.- Process PLGA below its Tg to create a more porous structure.[2] |
| Incomplete Drug Release | - Drug instability within the acidic microenvironment of the degrading PLGA.[7]- Strong drug-polymer interactions preventing diffusion. | - Co-encapsulate a basic excipient (e.g., magnesium carbonate) to buffer the internal pH.[7]- Modify the drug to a more stable salt form.- Select a PLGA with a different end-group (e.g., ester-terminated) to alter drug-polymer interactions. |
| Poor In Vitro-In Vivo Correlation (IVIVC) | - In vitro release method does not mimic the physiological environment.[10][11]- Differences in depot formation and polymer degradation in vivo.[10] | - Develop a biorelevant in vitro release method that considers factors like pH, temperature, and the presence of enzymes.[12][13]- Utilize in situ forming depot systems that solidify upon injection to better replicate the in vivo environment.[1][14]- Conduct animal studies to understand the in vivo behavior of the formulation.[10] |
Quantitative Data Summary
Table 1: Effect of PLGA Molecular Weight on In Vitro Burst Release of a Model Drug
| PLGA Molecular Weight (kDa) | Burst Release at 24h (%) |
| 18 | 15 ± 2.1 |
| 33 | 25 ± 3.5 |
| 50 | 38 ± 4.2 |
Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[10]
Table 2: Influence of LA:GA Ratio on the Time to 50% In Vitro Drug Release (T50)
| PLGA LA:GA Ratio | T50 (days) |
| 50:50 | 14 |
| 65:35 | 21 |
| 75:25 | 28 |
| 85:15 | 35 |
Note: Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[1]
Experimental Protocols
Protocol 1: In Vitro Drug Release Testing using the Sample and Separate Method
Objective: To determine the in vitro release profile of a drug from a depot injection formulation.
Materials:
-
Drug-loaded depot formulation (e.g., microspheres)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker set at 37°C
-
Centrifuge tubes (e.g., 15 mL or 50 mL)
-
High-performance liquid chromatography (HPLC) system or a suitable analytical instrument for drug quantification
-
Syringe filters (0.22 µm)
Procedure:
-
Accurately weigh a specific amount of the drug-loaded microspheres and place them into a centrifuge tube.
-
Add a predetermined volume of pre-warmed (37°C) PBS (pH 7.4) to the tube to ensure sink conditions.
-
Place the tubes in an incubator shaker set at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours, and then daily), remove the tubes from the shaker.
-
Centrifuge the tubes at a sufficient speed to pellet the microspheres.
-
Withdraw a sample of the supernatant (release medium) and filter it through a 0.22 µm syringe filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.
-
Analyze the drug concentration in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Preparation of PLGA Microspheres using an Oil-in-Water (O/W) Emulsion-Solvent Evaporation Method
Objective: To prepare drug-loaded PLGA microspheres with a controlled size distribution.
Materials:
-
PLGA
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Homogenizer or a high-speed stirrer
-
Magnetic stirrer
-
Deionized water
-
Centrifuge
Procedure:
-
Dissolve a specific amount of PLGA and the API in DCM to form the organic phase (oil phase).
-
Prepare the aqueous phase by dissolving PVA in deionized water.
-
Add the organic phase to the aqueous phase while homogenizing or stirring at a high speed to form an O/W emulsion. The stirring speed and duration will influence the final particle size.
-
Continuously stir the emulsion at a lower speed on a magnetic stirrer for several hours to allow for the evaporation of the organic solvent (DCM).
-
Once the microspheres have hardened, collect them by centrifugation.
-
Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Freeze-dry the microspheres to obtain a fine powder.
-
Characterize the microspheres for particle size, drug loading, and encapsulation efficiency.
Visualizations
Caption: Factors influencing the drug release pathway from PLGA depots.
Caption: A logical workflow for troubleshooting inconsistent drug release.
References
- 1. Burst Release from In Situ Forming PLGA-Based Implants: 12 Effectors and Ways of Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Injectable controlled release depots for large molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Progress in the application of sustained-release drug microspheres in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of injection site on in situ implant formation and drug release in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Predicting in vivo behavior of injectable, in situ-forming drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Analysis of Flupentixol Decanoate and Fluphenazine Decanoate: Dopamine Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of flupentixol decanoate (B1226879) and fluphenazine (B1673473) decanoate, two long-acting injectable antipsychotics, with a specific focus on their dopamine (B1211576) receptor blockade properties. The information presented is supported by experimental data to aid in research and drug development.
Introduction
Flupentixol decanoate, a thioxanthene (B1196266) derivative, and fluphenazine decanoate, a phenothiazine, are widely used long-acting injectable antipsychotics for the management of schizophrenia and other psychotic disorders. Their primary mechanism of action involves the antagonism of dopamine receptors in the brain. Understanding the nuances of their interaction with these receptors is critical for predicting therapeutic efficacy and side effect profiles.
Mechanism of Action: Dopamine Receptor Blockade
Both flupentixol and fluphenazine exert their antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] However, their binding affinities extend to other dopamine receptor subtypes and other neurotransmitter systems, contributing to their distinct pharmacological profiles.
Flupentixol is a potent antagonist of both D1 and D2 dopamine receptors.[2][3] The active isomer, cis(Z)-flupentixol, demonstrates high affinity for these receptors.[2] Some evidence suggests that flupentixol's broader receptor binding profile may contribute to its efficacy in treating negative symptoms of schizophrenia.
Fluphenazine is also a potent dopamine D2 receptor antagonist.[4] Its antipsychotic action is thought to be mediated by the postsynaptic blockade of these receptors, thereby inhibiting dopamine-mediated effects.
Quantitative Comparison of Dopamine Receptor Binding Affinities
The binding affinity of a drug to its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of flupentixol (cis(Z)-flupentixol) and fluphenazine for various dopamine receptor subtypes.
| Receptor Subtype | Flupentixol (cis(Z)-Flupentixol) Ki (nM) | Fluphenazine Ki (nM) |
| Dopamine D1 | Not explicitly found | 2.3 |
| Dopamine D2 | 0.38[2][5] | 0.4 |
| Dopamine D3 | Not explicitly found | 1.4 |
| Dopamine D4 | Not explicitly found | 7.1 |
| Dopamine D5 | Not explicitly found | 25 |
Note: The Ki values are compiled from various sources and may have been determined using different experimental conditions. Direct comparison should be made with caution.
In Vivo Dopamine D2 Receptor Occupancy
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are neuroimaging techniques used to measure the in vivo occupancy of dopamine receptors by antipsychotic drugs. A therapeutic window of 65-80% D2 receptor occupancy is generally associated with antipsychotic efficacy, while occupancy above 80% is linked to a higher risk of extrapyramidal side effects.[6][7]
| Drug | D2 Receptor Occupancy (%) | Study Details |
| Flupentixol | 50 - 70% | PET study in schizophrenic patients treated with oral flupentixol (5.7 +/- 1.4 mg/day).[8] |
| Fluphenazine Decanoate | 83% and 50% | SPECT study in two patients with extrapyramidal side effects, 1.5 months after withdrawal of fluphenazine decanoate.[4] |
Note: The presented data is from separate studies with different methodologies and should not be considered a direct head-to-head comparison.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound (e.g., flupentixol, fluphenazine) for specific dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest are prepared from cell cultures or animal brain tissue (e.g., rat striatum).
-
Competitive Binding: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and unbound radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vivo Dopamine Receptor Occupancy using PET/SPECT
Objective: To measure the percentage of dopamine D2 receptors occupied by an antipsychotic drug in the living human brain.
Methodology:
-
Subject Selection: Patients treated with a stable dose of the antipsychotic (e.g., this compound, fluphenazine decanoate) are recruited. A baseline scan in drug-naive or drug-free healthy volunteers is also required for comparison.
-
Radiotracer Administration: A radiolabeled tracer that binds specifically to dopamine D2 receptors (e.g., [11C]raclopride for PET, or [123I]IBZM for SPECT) is injected intravenously.
-
Imaging: The distribution of the radiotracer in the brain is measured over time using a PET or SPECT scanner.
-
Data Analysis: The binding potential (a measure of receptor availability) in a region of interest (e.g., the striatum) is calculated for both the patient and control groups.
-
Occupancy Calculation: The D2 receptor occupancy is calculated as the percentage reduction in the binding potential in the drug-treated patient compared to the average binding potential in the drug-free control group.
Dopamine Signaling Pathway and Antagonist Action
Dopamine D2 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. Flupentixol and fluphenazine act as antagonists at these receptors, blocking the action of dopamine and preventing the downstream signaling cascade.
Conclusion
Both this compound and fluphenazine decanoate are potent dopamine D2 receptor antagonists, which is central to their antipsychotic effects. Flupentixol also exhibits high affinity for D1 receptors. While direct comparative in vivo occupancy data is limited, both drugs are capable of achieving therapeutic levels of D2 receptor blockade. The subtle differences in their receptor binding profiles may account for the observed variations in their clinical effects, particularly concerning mood and negative symptoms. Further head-to-head comparative studies employing standardized methodologies are warranted to fully elucidate the clinical implications of their distinct pharmacological properties.
References
- 1. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cis-(Z)-Flupentixol Dihydrochloride | Dopamine antagonist | Probechem Biochemicals [probechem.com]
- 4. Two cases of long term dopamine D2 receptor blockade after depot neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Behavioral Models of Psychosis: A Comparative Guide to Flupentixol Decanoate and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate antipsychotic agent is critical for validating animal models of psychosis. This guide provides a comprehensive comparison of Flupentixol decanoate (B1226879) with other long-acting injectable antipsychotics, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Flupentixol decanoate, a long-acting injectable typical antipsychotic of the thioxanthene (B1196266) class, has been a valuable tool in preclinical psychosis research. Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors, with some affinity for D1 receptors.[1] This guide will compare the performance of this compound with other commonly used long-acting antipsychotics, including the typical antipsychotic Haloperidol decanoate and atypical antipsychotics such as Risperidone long-acting injectable (LAI) and Olanzapine long-acting injectable (LAI), in key behavioral models of psychosis.
Comparative Efficacy in Preclinical Models
The validation of behavioral models of psychosis often relies on the ability of antipsychotic drugs to reverse experimentally induced deficits in sensorimotor gating, cognitive flexibility, and social interaction. Key models include Prepulse Inhibition (PPI), Latent Inhibition (LI), and the Conditioned Avoidance Response (CAR).
Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors.
| Drug | Primary Mechanism | Other Receptor Affinities |
| This compound | D2 and D1 receptor antagonist[1] | Moderate 5-HT2A antagonism |
| Haloperidol decanoate | Potent D2 receptor antagonist | Low affinity for other receptors |
| Risperidone LAI | Potent D2 and 5-HT2A receptor antagonist | High affinity for α1- and α2-adrenergic receptors |
| Olanzapine LAI | D2 and 5-HT2A receptor antagonist | High affinity for multiple receptors including muscarinic M1, histamine (B1213489) H1, and adrenergic receptors |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key behavioral assays used to model psychosis in rodents.
Prepulse Inhibition (PPI)
Objective: To assess sensorimotor gating, a process that is deficient in schizophrenic patients.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: Present a series of startle pulses (e.g., 120 dB, 40 ms (B15284909) duration) alone to habituate the initial startle response.
-
Testing: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A 120 dB, 40 ms startle pulse.
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 73, 77, or 81 dB, 20 ms duration) is presented 100 ms before the startle pulse.
-
No-stimulus trials: Background white noise only, to measure baseline movement.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Latent Inhibition (LI)
Objective: To model the ability to ignore irrelevant stimuli, a cognitive process that is disrupted in schizophrenia.
Procedure: This paradigm typically involves two phases:
-
Pre-exposure Phase:
-
Pre-exposed Group: The animals are repeatedly exposed to a neutral stimulus (e.g., a tone or a light) without any consequence.
-
Non-pre-exposed Group: The animals are placed in the same apparatus but do not receive the stimulus.
-
-
Conditioning Phase: Both groups are subjected to a conditioning paradigm where the pre-exposed stimulus is now paired with an unconditioned stimulus (e.g., a mild footshock).
-
Testing Phase: The formation of the conditioned association is assessed. LI is demonstrated if the pre-exposed group shows slower conditioning (i.e., takes longer to associate the stimulus with the footshock) compared to the non-pre-exposed group. Antipsychotic drugs are expected to potentiate the LI effect.
Conditioned Avoidance Response (CAR)
Objective: To assess the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is highly predictive of antipsychotic activity.[2]
Apparatus: A shuttle box with two compartments separated by a door or a hurdle. The floor of each compartment can deliver a mild electric shock.
Procedure:
-
Acquisition: The animal is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild footshock, through the floor grid.
-
Avoidance/Escape: The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered, and the animal can terminate the shock by moving to the other compartment (escape response).
-
Testing: After the animal has learned the task (i.e., consistently avoids the shock), it is treated with the test compound. A drug is considered to have antipsychotic potential if it reduces the number of avoidance responses without increasing the number of escape failures.
Signaling Pathways and Visualization
The therapeutic actions of antipsychotics are mediated through complex intracellular signaling cascades initiated by receptor binding.
Dopamine D1 and D2 Receptor Signaling
Dopamine receptors are G-protein coupled receptors (GPCRs). D1-like receptors (D1 and D5) are coupled to Gαs/olf, which stimulates adenylyl cyclase (AC) to increase cyclic AMP (cAMP) levels. D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits AC and reduces cAMP levels.[3][4] Antipsychotics, by blocking these receptors, modulate these downstream pathways.
Caption: Dopamine D1 and D2 receptor signaling pathways and the antagonistic action of typical antipsychotics.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is also a GPCR, coupled to Gαq.[5] Activation of this receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] Atypical antipsychotics are potent antagonists at this receptor.[6]
Caption: Serotonin 5-HT2A receptor signaling pathway and the antagonistic action of atypical antipsychotics.
Experimental Workflow for Antipsychotic Drug Validation
The process of validating a new compound with antipsychotic potential in a behavioral model of psychosis follows a structured workflow.
Caption: A typical experimental workflow for validating antipsychotic efficacy in behavioral models of psychosis.
Conclusion
The choice of a long-acting antipsychotic for validating behavioral models of psychosis depends on the specific research question and the desired receptor interaction profile. This compound remains a relevant tool, particularly when investigating the role of combined D1/D2 receptor blockade. However, for studies aiming to model the effects of atypical antipsychotics with significant serotonergic activity, Risperidone LAI and Olanzapine LAI offer important alternatives. This guide provides the foundational information for researchers to make informed decisions in the selection and application of these compounds in their preclinical research endeavors.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Flupentixol Decanoate and Risperidone LAI: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two long-acting injectable (LAI) antipsychotics: flupentixol decanoate (B1226879), a first-generation typical antipsychotic, and risperidone (B510) LAI, a second-generation atypical antipsychotic. The following sections detail their respective performance based on clinical efficacy, safety profiles, pharmacokinetic properties, and mechanisms of action, supported by experimental data to inform research and drug development professionals.
Efficacy: A Comparative Analysis
Clinical studies comparing flupentixol decanoate and risperidone LAI have explored their effectiveness in managing the symptoms of schizophrenia. The data suggests comparable efficacy in many respects, with some nuances.
A randomized, double-blind study involving 153 chronic schizophrenic patients found flupentixol to be non-inferior to risperidone in addressing negative symptoms at weeks 8, 16, and 24.[1] Both treatments showed comparable improvement in positive symptoms and general psychopathology.[1] Interestingly, the study noted a trend favoring flupentixol for the improvement of depressive symptoms, while risperidone showed a trend towards better improvement of pre-existing parkinsonian symptoms.[1]
Another open-label, multicenter, 12-week trial assessed the switch from conventional depot antipsychotics, including this compound, to risperidone LAI in stable schizophrenia patients.[2] In this study, 48% of patients showed further symptom improvement, with a significant reduction in Positive and Negative Syndrome Scale (PANSS) total and factor scores.[2]
However, larger nationwide retrospective cohort studies have indicated that the effectiveness of risperidone LAI is not superior to that of first-generation antipsychotic (FGA) LAIs, including this compound, in terms of time to psychiatric hospitalization and all-cause discontinuation.[3][4][5] One such study found similar times to hospitalization for risperidone LAI (246.2 ± 323.7 days) and FGA-LAIs (276.6 ± 383.3 days).[3][4]
Table 1: Comparative Efficacy of this compound and Risperidone LAI
| Parameter | This compound | Risperidone LAI | Key Findings | Citations |
| Negative Symptoms | Non-inferior to Risperidone LAI | Comparable to this compound | Both show similar efficacy in managing negative symptoms. | [1] |
| Positive Symptoms | Comparable improvement | Comparable improvement | Both are effective in controlling positive symptoms. | [1] |
| Depressive Symptoms | Trend towards greater improvement | - | A trend favored flupentixol in improving depressive symptoms. | [1] |
| Symptom Improvement Post-Switch | - | 48% of stable patients showed ≥20% decrease in PANSS score | Stable patients switching to risperidone LAI can experience further symptom improvement. | [2] |
| Time to Psychiatric Hospitalization | 276.6 ± 383.3 days (as part of FGA-LAIs) | 246.2 ± 323.7 days | No significant difference in time to hospitalization in a large cohort study. | [3][4] |
| Time to All-Cause Discontinuation | 287.0 ± 390.9 days (as part of FGA-LAIs) | 245.8 ± 324.0 days | No significant difference in time to all-cause discontinuation. | [3][4] |
Safety and Tolerability
The primary distinction in the safety profiles of this compound and risperidone LAI lies in their propensity to cause extrapyramidal symptoms (EPS) and other side effects.
A non-randomized open study comparing 177 patients on this compound and 143 on risperidone found that the risk of rigor increased with dose for both treatments.[6] However, when using comparable standardized doses, the risk of EPS was not increased with this compound compared to risperidone.[6]
In the 12-week trial where patients were switched to risperidone LAI, the severity of movement disorders decreased during treatment, with only 3% of patients reporting adverse events related to movement disorders.[2] A cost-effectiveness study using administrative data also found that a lower proportion of patients on risperidone LAI received co-medication for side effects compared to those on this compound (8.3% vs. 15.0% per month).[7]
Table 2: Comparative Safety and Tolerability
| Parameter | This compound | Risperidone LAI | Key Findings | Citations |
| Extrapyramidal Symptoms (EPS) | Risk of rigor increases with dose | Risk of rigor increases with dose | At comparable doses, the risk of EPS may not be significantly different. However, some studies show a lower incidence with risperidone LAI. | [6] |
| Movement Disorders | - | Decreased severity upon switching | Patients switching from conventional depots may experience fewer movement disorders. | [2] |
| Side-Effect Co-medication | 15.0% of patients per month | 8.3% of patients per month | A lower proportion of patients on risperidone LAI required co-medication for side effects. | [7] |
Pharmacokinetics
The pharmacokinetic profiles of this compound and risperidone LAI are distinct, largely due to their different formulations. This compound is an oil-based depot injection, while risperidone LAI utilizes a microsphere-based delivery system.[8][9]
This compound has a long apparent half-life of approximately 17.3 days, with peak plasma concentrations achieved 4-10 days after injection.[8] Steady-state levels are typically reached after about 3 months.[8] Risperidone LAI, on the other hand, has a slower release mechanism, necessitating oral supplementation for the first 21 days after the initial injection.[10]
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Risperidone LAI |
| Formulation | Decanoate ester in an oil vehicle[8] | Risperidone-loaded microspheres[9] |
| Administration | Intramuscular gluteal injection[8] | Intramuscular deltoid or gluteal injection |
| Dosing Interval | 2-3 weeks[8] | Every 2 weeks[10] |
| Time to Peak Plasma Concentration | 4-10 days[8] | Biphasic release with peaks around day 1 and 4-6 weeks |
| Apparent Half-life | ~17.3 days[8] | 3-6 days (related to erosion of microspheres) |
| Time to Steady State | Approximately 3 months[8] | Approximately 6-8 weeks |
| Oral Supplementation Required | May be required initially | Yes, for the first 3 weeks[10] |
Mechanism of Action and Receptor Binding
The therapeutic effects and side-effect profiles of flupentixol and risperidone are dictated by their affinities for various neurotransmitter receptors. Both drugs are antagonists at dopamine (B1211576) D2 receptors, which is central to their antipsychotic action.[11] However, their binding to other receptors, particularly serotonin (B10506) receptors, differs significantly.
Flupentixol has a comparable affinity for dopamine D1 and D2 receptors and a moderate affinity for serotonin 5-HT2A receptors.[11][12] In vivo studies have shown that clinically relevant doses of flupentixol result in D2 receptor occupancy of 50-70%, with moderate 5-HT2A and D1 occupancy (around 20%).[12]
Risperidone is characterized by its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[13][14] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against a broader range of schizophrenia symptoms and a potentially more favorable side-effect profile.[14]
Table 4: Receptor Binding Affinities (Ki, nM) - Lower value indicates higher affinity
| Receptor | Flupentixol (cis(Z)-isomer) | Risperidone |
| Dopamine D1 | High affinity[11] | Moderate affinity |
| Dopamine D2 | High affinity[11] | High affinity[15] |
| Serotonin 5-HT2A | Moderate affinity[12] | Very high affinity[14][15] |
| Serotonin 5-HT2C | Low affinity | High affinity[15] |
| Alpha-1 Adrenergic | Low affinity[11] | High affinity |
| Histamine H1 | Low affinity | High affinity |
Below are diagrams illustrating the simplified signaling pathways for each drug.
Caption: Simplified signaling pathway for Flupentixol.
References
- 1. [Comparative effectiveness of flupenthixol and risperidone on negative symptoms of schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-acting injectable risperidone: safety and efficacy in stable patients switched from conventional depot antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effectiveness of Risperidone Long-Acting Injectable vs First-Generation Antipsychotic Long-Acting Injectables in Schizophrenia: Results From a Nationwide, Retrospective Inception Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Comparative Effectiveness of Risperidone Long-Acting Injectable vs Fir" by J. Nielsen, S. O. Jensen et al. [academicworks.medicine.hofstra.edu]
- 5. A comparison of the effectiveness of risperidone, haloperidol and flupentixol long-acting injections in patients with schizophrenia--A nationwide study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Incidence of rigor during treatment with this compound in comparison to risperidone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cost-effectiveness of long-acting injectable risperidone versus this compound in the treatment of schizophrenia: a Markov model parameterized using administrative data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Practical Guidance for the Use of Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Occupancy of dopamine D(1), D (2) and serotonin (2A) receptors in schizophrenic patients treated with flupentixol in comparison with risperidone and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
A Cross-Species Examination of Flupentixol Decanoate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translatability of preclinical data to clinical outcomes is paramount. This guide provides a comprehensive cross-validation of the effects of flupentixol decanoate (B1226879), a long-acting injectable antipsychotic, across different species. By presenting available pharmacokinetic, pharmacodynamic, and behavioral data alongside detailed experimental protocols, this document aims to facilitate a deeper understanding of the compound's properties and inform future research.
Flupentixol decanoate, the decanoate ester of the thioxanthene (B1196266) antipsychotic flupentixol, is formulated as a depot injection for the long-term management of schizophrenia. Its therapeutic action is primarily attributed to the blockade of dopamine (B1211576) D1 and D2 receptors.[1] The esterification of flupentixol allows for its slow release from the injection site, leading to a prolonged duration of action.[2] This guide synthesizes findings from preclinical studies in various animal models and compares them with clinical data in humans to provide a holistic view of the drug's effects.
Pharmacokinetic Profile Across Species
The pharmacokinetic profile of this compound exhibits notable differences across species, particularly in absorption and elimination rates. Following intramuscular injection, the active moiety, flupentixol, is gradually released into the systemic circulation.
| Species | Dosage | Tmax (days) | Key Findings |
| Human | 40 mg (IM) | 3-5 | Steady state is achieved in approximately three months.[1] |
| Rat | Not Specified | Not Specified | Studies have been conducted to understand the behavioral effects of long-term administration.[3] |
| Dog | Not Specified | Not Specified | Comparative studies with rats and humans have been performed.[4] |
Table 1: Comparative Pharmacokinetics of this compound
Experimental Protocols: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic parameters of this compound in different species.
Typical Protocol (adapted from publicly available information):
-
Animal Models: Male Wistar rats, Beagle dogs, and human volunteers.
-
Drug Administration: A single intramuscular injection of this compound. The dose is adjusted based on the species' body weight. For instance, a common clinical dose in humans is 40 mg.[2]
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-injection.
-
Analytical Method: Plasma concentrations of flupentixol are typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method.
-
Data Analysis: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using appropriate software.
Pharmacodynamic and Behavioral Effects
The primary pharmacodynamic effect of flupentixol is the blockade of dopamine receptors, which is believed to underlie its antipsychotic efficacy. Behavioral studies in animal models are crucial for predicting clinical effects and understanding the neurological mechanisms.
| Species | Model | Key Findings |
| Rat | Social Interaction Test | Chronic treatment with this compound led to a general depressive effect and altered social interaction patterns.[3] |
| Rat | Conditioned Place Preference | Chronic flupentixol treatment potentiated the reinforcing properties of heroin.[5] |
| Rat | Spatial Navigation (Water Maze) | Flupentixol induced a trial-by-trial decay in latency and accuracy of responding. |
Table 2: Comparative Pharmacodynamic and Behavioral Effects of this compound
Experimental Protocols: Behavioral Assays in Rodents
Objective: To assess the effects of this compound on behaviors relevant to psychiatric disorders.
1. Social Interaction Test (Rat):
-
Animals: Male rats housed in groups.
-
Procedure: Following a period of acclimatization, a baseline of social interaction behaviors (e.g., grooming, following, sniffing) is recorded. Rats are then treated with this compound or vehicle. Social interaction is re-assessed at various time points post-injection.
-
Data Analysis: The frequency and duration of specific social behaviors are quantified and compared between treatment groups.[3]
2. Conditioned Place Preference (Rat):
-
Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
-
Procedure: The test consists of three phases: pre-conditioning (baseline preference for either chamber is assessed), conditioning (rats are confined to one chamber after receiving the drug of interest, e.g., heroin, and to the other chamber after receiving vehicle), and post-conditioning (preference for the drug-paired chamber is assessed in a drug-free state). To assess the effect of flupentixol, rats are pre-treated with this compound before the conditioning phase.[5]
-
Data Analysis: The time spent in the drug-paired chamber before and after conditioning is compared.
Signaling Pathways
Flupentixol's primary mechanism of action involves the blockade of postsynaptic dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain. This antagonism is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.[6]
Conclusion
This comparative guide highlights the available cross-species data for this compound. While preclinical studies in rodents provide valuable insights into its behavioral and neurochemical effects, there is a clear need for more comprehensive pharmacokinetic and pharmacodynamic data, particularly in non-human primates, to better predict clinical outcomes. The provided experimental protocols offer a foundation for future research aimed at filling these knowledge gaps. A more thorough understanding of the species-specific differences in the metabolism and action of this compound will ultimately contribute to the development of more effective and safer antipsychotic therapies.
References
- 1. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Behavioral effects produced by long-term administration of a neuroleptic drug (flupenthixol) upon social interaction in a group of eight rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies on flupenthixol and flupenthixol decanoate in amimal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic flupentixol treatment potentiates the reinforcing properties of systemic heroin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of the Side Effect Profiles of Flupentixol Decanoate and Zuclopenthixol Decanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two long-acting injectable (LAI) first-generation antipsychotics: flupentixol decanoate (B1226879) and zuclopenthixol (B143822) decanoate. Both medications are thioxanthene (B1196266) derivatives widely used in the maintenance treatment of schizophrenia and other psychotic disorders. Understanding the nuances of their side effect profiles is critical for informed clinical decision-making and for guiding future drug development efforts.
Executive Summary
Flupentixol decanoate and zuclopenthixol decanoate are both potent dopamine (B1211576) D1 and D2 receptor antagonists. Their primary therapeutic effects are attributed to the blockade of D2 receptors in the mesolimbic pathway. However, their interactions with other neurotransmitter systems contribute to their distinct side effect profiles.
Qualitative evidence suggests that zuclopenthixol decanoate may be associated with a higher incidence of sedation , while This compound may have a greater propensity for extrapyramidal symptoms (EPS) . However, direct, head-to-head comparative clinical trials with detailed, quantitative side effect data are limited and often dated, making a definitive quantitative comparison challenging. This guide synthesizes the available evidence, including receptor binding affinities and findings from comparative studies, to provide a comprehensive overview.
Pharmacological Profile: Receptor Binding Affinities
The differing side effect profiles of flupentixol and zuclopenthixol can be partly explained by their affinities for various neurotransmitter receptors. The table below summarizes the available in vitro binding data (Ki values in nM), where a lower Ki value indicates a higher affinity.
| Receptor | Flupentixol (cis-isomer) Ki (nM) | Zuclopenthixol (cis-isomer) Ki (nM) | Associated Potential Side Effects of Antagonism |
| Dopamine D1 | 9.8[1] | High Affinity[2] | Contributes to antipsychotic effect; potential role in EPS. |
| Dopamine D2 | 1.5[1] | High Affinity[2] | Primary target for antipsychotic efficacy; high blockade is strongly associated with EPS and hyperprolactinemia. |
| Serotonin 5-HT2A | Moderate Affinity | 7.6[3] | Antagonism may mitigate EPS and improve negative symptoms. |
| Alpha-1 Adrenergic | Moderate Affinity | High Affinity[4][5] | Orthostatic hypotension, dizziness. |
| Histamine H1 | Weaker Affinity | Weaker Affinity[4][5] | Sedation, weight gain. |
| Muscarinic M1 | Low to Negligible Affinity[2] | Lower Affinity[4][5] | Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention). |
Comparative Side Effect Profiles: A Review of the Evidence
A Cochrane review of zuclopenthixol decanoate compared to other depot antipsychotics (including two studies against this compound) found that zuclopenthixol decanoate may induce more adverse effects overall[2][6]. However, the same review noted that patients receiving zuclopenthixol decanoate required less anticholinergic medication, suggesting a potentially lower burden of certain extrapyramidal symptoms[2][6].
Conversely, a retrospective study on the effectiveness of depot antipsychotics found no significant difference in the discontinuation rates due to side effects between this compound and zuclopenthixol decanoate[7].
Extrapyramidal Symptoms (EPS)
EPS, including parkinsonism, akathisia, dystonia, and tardive dyskinesia, are a primary concern with first-generation antipsychotics due to their high affinity for dopamine D2 receptors.
While direct comparative incidence rates are scarce, the finding that zuclopenthixol decanoate is associated with less use of anticholinergic medication might suggest a lower incidence or severity of drug-induced parkinsonism compared to this compound[2][6]. However, another comparative trial with fluphenazine (B1673473) decanoate showed no significant difference in extrapyramidal side effects for either flupentixol or zuclopenthixol at equipotent doses[8][9].
Sedation
Zuclopenthixol is generally considered to be more sedating than flupentixol[10][11]. This is likely attributable to its interaction with histaminergic and adrenergic receptors, although its affinity for H1 receptors is noted to be relatively weak[4][5]. The sedative effect of zuclopenthixol is dose-dependent, and tolerance can develop[10][11].
Anticholinergic Side Effects
Both flupentixol and zuclopenthixol have low affinity for muscarinic cholinergic receptors, suggesting a low propensity for anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention[2][4][5]. This is consistent with the clinical observation that these side effects are less common with high-potency first-generation antipsychotics compared to their low-potency counterparts[12].
Cardiovascular Side Effects
Antagonism of alpha-1 adrenergic receptors can lead to orthostatic hypotension and dizziness. Given zuclopenthixol's high affinity for this receptor, it may have a higher potential for these effects compared to flupentixol[4][5]. As with other antipsychotics, there is a potential for cardiovascular side effects, though the incidence rates in direct comparative trials are not well-documented[13].
Experimental Protocols
The assessment of side effects in the key clinical trials comparing flupentixol and zuclopenthixol decanoate relied on standardized rating scales. Below are the methodologies for some of the likely scales used in these studies.
Assessment of Extrapyramidal Symptoms: The Simpson-Angus Scale (SAS)
The Simpson-Angus Scale is a clinician-rated scale used to measure drug-induced parkinsonism.
-
Procedure: The scale consists of 10 items, each assessing a specific aspect of parkinsonism: gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabellar tap, tremor, and salivation[14][15].
-
Scoring: Each item is rated on a 5-point Likert scale from 0 (not present) to 4 (extremely severe). The total score is the sum of the individual item scores, with a higher score indicating more severe parkinsonism[14][15].
Assessment of General Side Effects: Udvalg for Kliniske Undersøgelser (UKU) Side Effect Rating Scale
The UKU scale is a comprehensive, clinician-rated instrument for assessing the side effects of psychotropic medications.
-
Procedure: The scale is administered as a semi-structured interview, covering a wide range of potential psychic, neurological, autonomic, and other side effects[4][16][17].
-
Scoring: The severity of each reported side effect is rated on a 4-point scale (0 = none to 3 = severe). The scale also allows for an assessment of the causal relationship between the medication and the side effect[17].
Assessment of Psychiatric Symptoms: Brief Psychiatric Rating Scale (BPRS)
While primarily a measure of psychopathology, the BPRS includes items that can be influenced by medication side effects, such as "motor retardation" and "tension."
-
Procedure: The BPRS is a clinician-rated scale based on a semi-structured interview and observation of the patient's behavior over the preceding 2-3 days[1][3][6].
-
Scoring: The original 18-item version uses a 7-point Likert scale for each item, ranging from 1 (not present) to 7 (extremely severe)[3][6]. A total score is calculated, with higher scores indicating greater psychopathology.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism and Downstream Signaling
The primary mechanism of action for both flupentixol and zuclopenthixol is the blockade of dopamine D2 receptors. This antagonism disrupts the normal signaling cascade initiated by dopamine, which is thought to underlie the antipsychotic effect and also contribute to extrapyramidal side effects.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. gla-rehab.com [gla-rehab.com]
- 4. clinicom.com [clinicom.com]
- 5. researchgate.net [researchgate.net]
- 6. Brief Psychiatric Rating Scale - Wikipedia [en.wikipedia.org]
- 7. cambridge.org [cambridge.org]
- 8. lancashireandsouthcumbriaformulary.nhs.uk [lancashireandsouthcumbriaformulary.nhs.uk]
- 9. A double-blind comparison of fluphenazine decanoate and flupenthixol decanoate in the treatment of acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. lundbeck.com [lundbeck.com]
- 12. Flupenthixol versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homelessness and severe mental illness in low- and middle-income countries: scoping review | BJPsych Open | Cambridge Core [cambridge.org]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. The UKU side effect rating scale. A new comprehensive rating scale for psychotropic drugs and a cross-sectional study of side effects in neuroleptic-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scnp.org [scnp.org]
A Comparative Guide to the Analytical Validation of Flupentixol Decanoate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical techniques for the measurement of Flupentixol, the active moiety in Flupentixol decanoate (B1226879). Due to a scarcity of publicly available, detailed validation data for the decanoate ester in its oily injectable formulation, this document focuses on methods validated for Flupentixol and its dihydrochloride (B599025) salt in various matrices. These methods serve as a foundational reference for developing and validating assays for Flupentixol decanoate.
Introduction to Analytical Techniques
The quantification of Flupentixol in pharmaceutical and biological samples predominantly relies on High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The most common techniques are Reverse-Phase HPLC (RP-HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
RP-HPLC-UV: This is a widely used, robust, and cost-effective technique for routine quality control and assay of pharmaceutical formulations. It offers good selectivity and sensitivity for chromophoric compounds like Flupentixol.
-
LC-MS/MS: This method provides superior sensitivity and selectivity, making it ideal for bioanalytical applications where very low concentrations of the drug need to be quantified in complex biological matrices like plasma.
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the quantification of Flupentixol. It is important to note that the performance parameters can vary based on the specific instrumentation, reagents, and laboratory conditions.
Table 1: Performance Comparison of HPLC-UV Methods for Flupentixol
| Parameter | Method 1 (Simultaneous Estimation with Melitracen) | Method 2 (Simultaneous Estimation with Melitracen) | Method 3 (Simultaneous Estimation with Escitalopram) | Method 4 (Flupentixol Dihydrochloride) |
| Linearity Range | 20-60 µg/mL | 60-140 µg/mL[1] | 10-50 µg/mL[2] | 10-50 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 | 0.999[1] | > 0.999 | 0.9996 |
| Accuracy (% Recovery) | Within limits | 100.28%[1] | 98.60 - 101.49%[2] | 98.95 - 99.88%[3] |
| Precision (%RSD) | < 2.0% | < 2.0%[1] | < 2.0%[2] | < 2.0%[3] |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported | 0.11 µg/mL[3] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | Not Reported | 0.34 µg/mL[3] |
Table 2: Performance of an LC-MS/MS Method for Flupentixol in Rat Plasma
| Parameter | Bio-analytical Method (Simultaneous with Nortriptyline HCl) |
| Linearity Range | 0.25-10.0 ng/mL |
| Correlation Coefficient (r²) | 0.99972 ± 0.007 |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (%RSD) | Within acceptable limits |
| Matrix Effect | Within acceptable limits |
| Stability | Within acceptable limits |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the cited HPLC-UV methods.
Method 1: RP-HPLC-UV for Simultaneous Estimation of Flupentixol and Melitracen[4]
-
Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 4.2) in a ratio of 37:63 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 275 nm.[4]
-
Sample Preparation (Standard Solution): Accurately weigh and transfer 10 mg of Flupentixol working standard into a 10 mL volumetric flask. Add about 7 mL of Methanol, sonicate to dissolve, and make up the volume with Methanol. Further dilutions are made with Methanol to achieve the desired concentration.[4]
Method 2: Stability-Indicating RP-HPLC-UV for Simultaneous Estimation of Flupentixol and Melitracen[1]
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of Methanol and Acetonitrile in a ratio of 34:66 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 257 nm.[1]
-
Sample Preparation (Standard Solution): A standard stock solution of Flupentixol is prepared and further diluted with the mobile phase to obtain the working standard solution.
Method 3: U-HPLC for Simultaneous Estimation of Flupentixol and Escitalopram[2]
-
Chromatographic System: A U-HPLC system with a UV detector.
-
Column: C18 (100 mm x 4.6 mm, 2.5 µm particle size).[2]
-
Mobile Phase: A mixture of 35 mL of Methanol and 65 mL of 0.1% Glacial acetic acid.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection Wavelength: 235 nm.[2]
-
Sample Preparation (Standard Solution): 10 mg of Escitalopram and 0.5 mg of Flupentixol working standards were weighed and transferred to a 10 mL volumetric flask, and diluent was added to make up the volume. Further dilutions were made with the diluent.[2]
Method 4: RP-HPLC for Flupentixol Dihydrochloride[3]
-
Chromatographic System: An RP-HPLC system with a UV detector.
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of Acetonitrile and Water (pH 3.0) in a ratio of 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 229 nm.[3]
-
Sample Preparation (Standard Solution): A stock solution of Flupentixol dihydrochloride is prepared in the mobile phase and further diluted to the required concentrations.
Sample Preparation for this compound in Oily Injection
While specific validated methods for the oily injection are not detailed in the searched literature, a general approach for sample preparation from an oily matrix would involve a liquid-liquid extraction (LLE) or a solid-phase extraction (SPE) to separate the analyte from the oily vehicle. A common LLE technique involves partitioning the sample between a non-polar solvent (like hexane, in which the oil is soluble) and a more polar solvent (like acetonitrile, in which this compound would preferentially partition). The polar layer containing the analyte can then be further processed and injected into the HPLC system.
Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, following ICH guidelines.
Caption: Workflow for analytical method validation.
Conclusion
While a variety of validated HPLC-UV and LC-MS/MS methods exist for the quantification of Flupentixol, there is a need for more publicly available, detailed analytical methods specifically validated for this compound in its oily injection formulation. The methods presented in this guide for the active moiety provide a strong starting point for the development and validation of such specific assays. The choice of method will depend on the specific application, with RP-HPLC-UV being suitable for quality control and LC-MS/MS being the preferred method for bioanalytical studies requiring high sensitivity. Proper method validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results.
References
A Comparative Analysis of First-Generation vs. Second-Generation Long-Acting Antipsychotics for Researchers and Drug Development Professionals
A deep dive into the pharmacodynamics, efficacy, and side-effect profiles of long-acting injectable antipsychotics, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of first-generation (FGA) and second-generation (SGA) long-acting injectable (LAI) antipsychotics, designed for researchers, scientists, and drug development professionals. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate an in-depth understanding of the therapeutic and adverse-effect profiles of these critical medications for severe mental illnesses.
Executive Summary
First-generation long-acting antipsychotics, primarily potent dopamine (B1211576) D2 receptor antagonists, have long been a mainstay in the management of schizophrenia, offering a solution to medication non-adherence. However, their use is often associated with a significant burden of extrapyramidal symptoms (EPS). The advent of second-generation LAIs brought a broader receptor binding profile, notably including serotonin (B10506) 5-HT2A receptor antagonism, with the promise of comparable efficacy and a more favorable side-effect profile, particularly concerning motor adverse effects. This comparison guide synthesizes the available evidence to provide a nuanced understanding of the differences between these two classes of medication.
Mechanism of Action and Receptor Binding Profiles
The fundamental difference between first- and second-generation antipsychotics lies in their interaction with various neurotransmitter receptors.[1] FGAs exert their antipsychotic effects primarily through high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway.[1] This action, however, also extends to the nigrostriatal pathway, leading to a high incidence of EPS.[2]
SGAs also block D2 receptors, but generally with a lower affinity and/or faster dissociation, and they are characterized by their potent antagonism of serotonin 5-HT2A receptors.[1] This dual action is thought to contribute to their efficacy against negative symptoms and a reduced propensity for EPS.[2] The varied affinities for other receptors, such as histaminic (H1), muscarinic (M1), and adrenergic (α1) receptors, further differentiate the side-effect profiles of individual agents within and between the two generations.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics
| Antipsychotic | D2 | 5-HT2A | H1 | M1 | α1 |
| First-Generation | |||||
| Haloperidol | 1.3 | 4.5 | 18 | >10,000 | 5 |
| Fluphenazine | 0.4 | 3.6 | 10 | 1,600 | 2.4 |
| Second-Generation | |||||
| Risperidone | 3.1 | 0.16 | 20 | >10,000 | 0.8 |
| Paliperidone | 5.9 | 0.25 | - | >10,000 | 1.2 |
| Olanzapine | 11 | 4 | 7 | 1.9 | 19 |
| Aripiprazole* | 0.34 | 3.4 | 60 | >10,000 | 57 |
Note: Aripiprazole is a D2 partial agonist. Data compiled from various sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors and lower values indicate higher affinity.
Figure 1: Receptor binding profiles of FGAs and SGAs.
Comparative Efficacy
The primary measure of efficacy in clinical trials for antipsychotics is the change in the Positive and Negative Syndrome Scale (PANSS) total score. Meta-analyses of head-to-head and placebo-controlled trials of LAIs have provided valuable insights into their comparative efficacy.
While both FGA and SGA LAIs have demonstrated superiority over placebo in reducing psychotic symptoms, the evidence for the superiority of one generation over the other is not consistently strong. Some studies suggest comparable efficacy in managing overall symptoms, while others indicate potential advantages for SGAs in addressing negative symptoms.
Table 2: Comparative Efficacy in Schizophrenia (Change in PANSS Total Score)
| Comparison | Mean Difference (95% CI) | Study Type |
| FGA LAIs vs. Placebo | ||
| Haloperidol Decanoate | -8.40 (-11.23 to -5.57) | Meta-analysis |
| Fluphenazine Decanoate | -7.60 (-10.85 to -4.35) | Meta-analysis |
| SGA LAIs vs. Placebo | ||
| Risperidone Consta | -9.80 (-12.04 to -7.56) | Meta-analysis |
| Paliperidone Palmitate | -8.90 (-10.54 to -7.26) | Meta-analysis |
| Aripiprazole Maintena | -10.20 (-12.58 to -7.82) | Meta-analysis |
| Olanzapine LAI | -11.50 (-14.32 to -8.68) | Meta-analysis |
| SGA LAIs vs. FGA LAIs | ||
| SGA LAIs vs. FGA LAIs | -1.35 (-8.33 to 5.64) | Meta-analysis[3] |
Note: Data represents the mean difference in the change from baseline in PANSS total score compared to placebo or the other active comparator. A more negative number indicates greater improvement. Data is synthesized from multiple sources.
Figure 2: Workflow for a typical LAI clinical trial.
Comparative Side-Effect Profiles
The primary distinction between FGA and SGA LAIs lies in their side-effect profiles. While FGAs are more commonly associated with EPS, SGAs carry a higher risk of metabolic side effects.
Extrapyramidal Symptoms (EPS)
EPS encompass a range of movement disorders, including acute dystonia, akathisia, and parkinsonism. The higher D2 receptor occupancy of FGAs in the nigrostriatal pathway is the primary driver of these adverse effects. SGAs, with their lower D2 affinity and 5-HT2A antagonism, generally have a lower incidence of EPS.[2]
Table 3: Comparative Incidence of Extrapyramidal Symptoms
| Side Effect | FGA LAI (Haloperidol/Fluphenazine) | SGA LAI (Risperidone/Paliperidone/Aripiprazole) |
| Acute Dystonia | 5-15% | 1-5% |
| Akathisia | 10-25% | 5-15% |
| Parkinsonism | 15-35% | 5-20% |
| Tardive Dyskinesia (long-term) | Higher Risk | Lower Risk |
Note: Incidence rates are approximate and can vary based on the specific drug, dose, and patient population. Data is synthesized from multiple sources.
Metabolic Side Effects
A significant concern with many SGAs is their propensity to cause weight gain, dyslipidemia, and glucose dysregulation, collectively known as metabolic syndrome.[4] This is thought to be mediated by their interactions with H1 and 5-HT2C receptors, among others. While not entirely absent with FGAs, the risk of clinically significant metabolic disturbances is generally lower.
Table 4: Comparative Incidence of Metabolic Side Effects
| Side Effect | FGA LAI (Haloperidol/Fluphenazine) | SGA LAI (Olanzapine/Risperidone/Paliperidone) |
| >7% Weight Gain | 5-15% | 10-40% |
| Hyperlipidemia (New Onset) | Lower Risk | Higher Risk |
| New Onset Diabetes | Lower Risk | Higher Risk |
Note: Incidence rates are approximate and can vary. Olanzapine has a particularly high risk for metabolic side effects among SGAs. Data is synthesized from multiple sources.
Figure 3: Signaling pathways related to side effects.
Experimental Protocols
Assessment of Efficacy: Positive and Negative Syndrome Scale (PANSS)
Objective: To assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.
Methodology: The PANSS is a 30-item scale administered by a trained clinician via a semi-structured interview with the patient and a review of reports from reliable sources (e.g., family, hospital staff).[5][6] Each item is rated on a 7-point scale of severity (1=absent to 7=extreme). The 30 items are divided into three subscales: Positive (7 items), Negative (7 items), and General Psychopathology (16 items). The total PANSS score is the sum of all 30 item scores.
Assessment of Extrapyramidal Symptoms
4.2.1. Simpson-Angus Scale (SAS) for Parkinsonism
Objective: To quantify the severity of drug-induced parkinsonism.
Methodology: The SAS is a 10-item, clinician-rated scale that assesses rigidity, tremor, and other parkinsonian signs.[7] Each item is rated on a 5-point scale (0=normal to 4=most severe). The total score is the sum of the scores for each item.
4.2.2. Barnes Akathisia Rating Scale (BARS)
Objective: To assess the severity of drug-induced akathisia.
Methodology: The BARS is a clinician-rated scale that includes objective and subjective components.[4] The clinician observes the patient for characteristic restless movements while sitting and standing. The patient is also questioned about their subjective experience of restlessness. The scale has four items: objective restlessness, subjective awareness of restlessness, distress related to restlessness, and a global clinical assessment of akathisia.
4.2.3. Abnormal Involuntary Movement Scale (AIMS)
Objective: To detect and quantify tardive dyskinesia.
Methodology: The AIMS is a 12-item, clinician-rated scale that assesses involuntary movements in various body regions.[8][9] The first seven items cover orofacial, extremity, and trunk movements. The patient is observed in various positions (sitting, standing, walking) and asked to perform specific tasks. Movements are rated on a 5-point scale (0=none to 4=severe).
Assessment of Metabolic Parameters
Objective: To monitor for metabolic side effects of antipsychotic treatment.
Methodology: A standard protocol for monitoring metabolic parameters in clinical trials includes the following assessments at baseline and regular intervals throughout the study:
-
Anthropometric Measures: Weight (kg), height (m), Body Mass Index (BMI; kg/m ²), and waist circumference (cm).
-
Fasting Blood Samples:
-
Glucose: Fasting plasma glucose (mg/dL or mmol/L).
-
Lipids: Total cholesterol, low-density lipoprotein (LDL) cholesterol, high-density lipoprotein (HDL) cholesterol, and triglycerides (mg/dL or mmol/L).
-
-
Blood Pressure: Systolic and diastolic blood pressure (mmHg).
Dopamine D2 Receptor Occupancy Measurement via PET
Objective: To quantify the percentage of dopamine D2 receptors occupied by an antipsychotic drug in the brain.
Methodology: Positron Emission Tomography (PET) with a D2 receptor radioligand, such as [11C]raclopride, is the gold standard for measuring D2 receptor occupancy in vivo.
-
Procedure: A baseline PET scan is performed to measure D2 receptor availability without the drug. After administration of the antipsychotic and achievement of steady-state plasma concentrations, a second PET scan is performed.
-
Data Analysis: The binding potential (BP) of the radioligand is calculated for a region of interest (e.g., the striatum) in both the baseline and post-drug scans. The percentage of receptor occupancy is then calculated as: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] * 100
Conclusion
The choice between first- and second-generation long-acting antipsychotics requires a careful consideration of the trade-offs between their efficacy and side-effect profiles. While both generations are effective in managing psychosis, SGAs generally offer a reduced risk of debilitating extrapyramidal symptoms, a significant advantage for many patients. However, the increased risk of metabolic side effects with SGAs necessitates diligent monitoring and management. This guide provides a foundational dataset and methodological overview to aid researchers and clinicians in making informed decisions and to guide future drug development efforts in this critical therapeutic area. Further head-to-head comparative studies of different LAIs are warranted to refine our understanding of their relative benefits and risks.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. Comparative Safety of Long-Acting Injectable Antipsychotics: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparison Guide: Replicating Clinical Findings of Flupentixol Decanoate in Preclinical Models
This guide provides a comprehensive comparison of the clinical findings of Flupentixol decanoate (B1226879), a long-acting typical antipsychotic, with its expected and observed effects in established preclinical models. It is designed for researchers, scientists, and drug development professionals to facilitate the translation of preclinical data to clinical relevance.
Clinical Profile of Flupentixol Decanoate
Flupentixol is a thioxanthene (B1196266) derivative that functions as a non-selective antagonist of dopamine (B1211576) D1 and D2 receptors, with some affinity for serotonin (B10506) 5-HT2 receptors as well. Its decanoate ester formulation allows for a slow, sustained release following intramuscular injection, making it suitable for long-term maintenance therapy in patients with schizophrenia, particularly those with challenges in medication adherence.
The table below summarizes the key clinical characteristics of this compound.
| Feature | Clinical Findings |
| Therapeutic Indications | Maintenance treatment of chronic schizophrenia and allied psychoses, especially with symptoms of apathy, withdrawal, hallucinations, and delusions. |
| Clinical Efficacy | Reduces positive symptoms (hallucinations, delusions); antipsychotic effect increases with dosage. Considered non-sedating at low-to-moderate doses. Clinical reviews suggest its efficacy is comparable to other depot antipsychotics, though the quality of evidence varies. |
| Pharmacokinetics | Long-acting depot injection provides stable plasma concentrations over 2-4 weeks. Onset of action is typically within 24-72 hours. |
| Common Adverse Effects | Extrapyramidal Symptoms (EPS): High propensity for tremor, dystonia, akathisia, and parkinsonism. Other: Dry mouth, dizziness, insomnia, nervousness, fatigue, and myalgia. |
| Serious Adverse Effects | Tardive Dyskinesia: A risk with long-term use, characterized by involuntary, repetitive movements. Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal reaction. Cardiovascular: May cause QT interval prolongation. |
| Withdrawal Symptoms | Abrupt discontinuation can lead to nausea, vomiting, insomnia, and restlessness. |
Preclinical Models for Evaluating Antipsychotic Drugs
Preclinical animal models are essential for predicting the clinical efficacy and side-effect profile of antipsychotic drugs. Models relevant to Flupentixol's mechanism of action primarily focus on mimicking the dopamine hyperactivity thought to underlie psychosis.
Key Preclinical Assays:
-
Dopamine Agonist-Induced Hyperlocomotion: Administration of dopamine agonists like amphetamine or apomorphine (B128758) induces a state of hyperactivity in rodents. This is considered a model for the positive symptoms of schizophrenia. The ability of an antipsychotic to attenuate this hyperactivity is a strong predictor of clinical efficacy.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus. This sensorimotor gating is impaired in schizophrenic patients. Dopamine agonists can disrupt PPI in rodents, and the ability of an antipsychotic to restore normal PPI is a key measure of its potential efficacy.
-
Catalepsy Test: This test measures the induction of motor rigidity, where an animal maintains an externally imposed posture for an extended period. It is a widely used preclinical screen for predicting the likelihood of a drug causing extrapyramidal side effects (EPS) in humans.
Bridging Clinical Findings with Preclinical Data
The following table directly compares the clinical findings of this compound with outcomes from relevant preclinical models. This translation is critical for understanding how animal data can inform clinical use and development.
| Clinical Finding | Preclinical Model & Key Readout | Replication & Interpretation |
| Antipsychotic Efficacy (Reduction of positive symptoms) | Amphetamine-Induced Hyperlocomotion | Flupentixol potently reverses amphetamine-induced hyperactivity.[1] This demonstrates D2 receptor blockade in the mesolimbic pathway, predicting efficacy against positive symptoms. |
| Disruption of Prepulse Inhibition (PPI) | Flupentixol is expected to restore PPI deficits induced by dopamine agonists, reflecting an improvement in sensorimotor gating, which is impaired in schizophrenia. | |
| Extrapyramidal Side Effects (EPS) | Catalepsy Test in Rodents | Flupentixol is known to induce a strong cataleptic state in rats. This high liability in the catalepsy model is a direct preclinical correlate of the high risk of EPS observed in patients. |
| Sedation Profile | Spontaneous Locomotor Activity | At doses effective for antipsychotic-like activity, Flupentixol may show less reduction in spontaneous movement compared to more sedating antipsychotics, aligning with its clinically non-sedating profile at lower doses. |
| Long-Acting Profile | Pharmacokinetic (PK) Studies in Animals | Animal PK studies would confirm a slow release from the injection site and sustained plasma concentrations over several weeks, mirroring the long duration of action seen in humans. |
Comparison with Alternative Antipsychotics
This compound is a first-generation (typical) antipsychotic. Its performance can be benchmarked against other typical and second-generation (atypical) long-acting injectables.
| Parameter | This compound (Typical) | Haloperidol Decanoate (Typical) | Risperidone Consta (Atypical) |
| Primary Mechanism | D2/D1 Antagonist | Potent D2 Antagonist | Potent 5-HT2A/D2 Antagonist |
| Preclinical Efficacy (vs. AIH) | High Potency | High Potency | High Potency |
| Preclinical EPS Liability (Catalepsy) | High | High | Moderate-to-High (dose-dependent) |
| Clinical EPS Risk | High | High | Moderate (dose-dependent) |
| Clinical Efficacy (Positive Symptoms) | Effective | Effective | Effective |
| Clinical Efficacy (Negative Symptoms) | Limited | Limited | Potentially greater benefit |
| Metabolic Side Effects | Low Risk | Low Risk | Moderate Risk (e.g., weight gain) |
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of preclinical findings.
Protocol 1: Amphetamine-Induced Hyperlocomotion (AIH) in Rats
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: On three consecutive days, animals are placed in open-field arenas (e.g., 40x40 cm transparent boxes equipped with infrared beams) for 60 minutes to acclimate to the test environment.
-
Drug Administration: On the test day, animals are divided into groups.
-
Group 1 (Control): Vehicle (e.g., saline) injection.
-
Group 2 (Challenge): Vehicle followed by Amphetamine.
-
Group 3+ (Test): Flupentixol (various doses, e.g., 0.05-0.5 mg/kg, i.p.) or its vehicle.
-
-
Test Procedure:
-
Administer Flupentixol or its vehicle 60 minutes before the challenge.
-
Place rats in the open-field arenas and allow a 30-minute habituation period.
-
Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) or saline.
-
Immediately begin recording locomotor activity (distance traveled, beam breaks) for the next 90 minutes.
-
-
Data Analysis: Data is typically binned in 5- or 10-minute intervals. The total distance traveled over the 90-minute test period is compared between groups using ANOVA followed by post-hoc tests. A significant reduction in locomotor activity in the Flupentixol+Amphetamine group compared to the Vehicle+Amphetamine group indicates antipsychotic-like efficacy.
Protocol 2: Catalepsy Test in Rats
-
Animals: Male Wistar rats (200-250g) are used.
-
Drug Administration: Animals are treated with Flupentixol (e.g., 0.3-1.0 mg/kg, i.p.) or vehicle.
-
Assessment: Catalepsy is measured at multiple time points post-injection (e.g., 30, 60, 90, 120 minutes).
-
Bar Test Procedure:
-
The rat's front paws are gently placed on a horizontal bar raised 9 cm above the surface.
-
A stopwatch is started, and the time until the rat removes both paws from the bar is recorded.
-
A cut-off time (e.g., 180 seconds) is used. If the rat remains on the bar for the entire period, it is assigned the maximum score.
-
The test is repeated three times at each time point, and the mean latency is calculated.
-
-
Data Analysis: The mean time spent on the bar is compared between the drug-treated and vehicle groups. A significant, dose-dependent increase in the time spent on the bar indicates cataleptic (EPS-like) effects.
Visualizations of Pathways and Workflows
Diagrams are provided to visually summarize key concepts.
References
A Comparative Guide to the Translational Validity of Flupentixol Decanoate and Paliperidone Palmitate in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the translational validity of two long-acting injectable (LAI) antipsychotics: Flupentixol decanoate (B1226879), a first-generation (typical) antipsychotic, and Paliperidone (B428) palmitate, a second-generation (atypical) antipsychotic. By examining and comparing preclinical and clinical data, this guide aims to offer researchers and drug development professionals a clearer understanding of how preclinical findings for these compounds translate to clinical outcomes in the treatment of schizophrenia.
Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action for most antipsychotic drugs is the blockade of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.[1] Flupentixol is a potent antagonist of both dopamine D1 and D2 receptors.[2] Paliperidone, the active metabolite of risperidone (B510), also exhibits high affinity for D2 receptors but has a notable antagonistic activity at serotonin (B10506) 5-HT2A receptors, a characteristic of many atypical antipsychotics.[3]
| Drug | Primary Mechanism of Action | Key Receptor Affinities |
| Flupentixol Decanoate | Dopamine D1 and D2 receptor antagonist[2][4] | High affinity for D1, D2, and D3 receptors; lower affinity for D4 receptors. Also affects serotonin (5-HT2A, 5-HT2C) and noradrenaline (α1-adrenergic) receptors.[4] |
| Paliperidone Palmitate | Dopamine D2 and Serotonin 5-HT2A receptor antagonist[3] | High affinity for D2 and 5-HT2A receptors. Also an antagonist at α1- and α2-adrenergic and H1-histaminergic receptors.[3] No affinity for cholinergic muscarinic receptors.[3] |
Visualizing the Molecular Target: The Dopamine D2 Receptor Pathway
The following diagram illustrates the signaling pathway of the dopamine D2 receptor, a key target for both Flupentixol and Paliperidone. Antagonism of this receptor is central to their antipsychotic effects.
Preclinical to Clinical Translation: A Comparative Analysis
The translational validity of an antipsychotic is assessed by how well its effects in animal models of schizophrenia predict its efficacy and side-effect profile in human patients.
Experimental Protocols in Preclinical Research
A common animal model used to screen for antipsychotic efficacy is the amphetamine-induced hyperlocomotion model . In this model, a psychostimulant like amphetamine is administered to rodents, which increases their locomotor activity. This hyperactivity is considered a proxy for the positive symptoms of schizophrenia. The ability of a test compound to reduce this hyperactivity is predictive of its antipsychotic potential.
Another relevant model involves conditioned punishment and reinforcement . In these paradigms, the ability of a drug to modulate the behavioral impact of stimuli paired with aversive (e.g., footshock) or appetitive (e.g., food) outcomes is assessed. Dopaminergic pathways are heavily involved in these processes.
Preclinical Data
| Drug | Animal Model | Experimental Protocol | Key Findings |
| Flupentixol | Conditioned Punishment in Rats | Rats were trained to associate an auditory stimulus with a mild footshock. The effect of alpha-flupentixol on the rats' avoidance of a lever that produced this stimulus was measured. | Alpha-flupentixol (0.125, 0.25 mg/kg) decreased the punishing effect of the aversive stimulus, indicating an attenuation of the dopamine-mediated aversive conditioning.[5] |
| Flupentixol | Corticotropin-Releasing Factor (CRF)-Induced Locomotor Activation in Rats | Rats were injected intracerebroventricularly with CRF (1 µg) to induce hyperlocomotion. The ability of alpha-flupentixol to reverse this was assessed. | The ED50 for alpha-flupentixol to reverse CRF-induced locomotion was 0.13 mg/kg, while the ED50 to reverse amphetamine-induced locomotion was 0.07 mg/kg.[6] |
| Paliperidone | Not specified in detail in the provided abstracts | Preclinical studies have shown that paliperidone produces antidepressant, anxiolytic, and mood-stabilizing actions in various rodent models.[3] | Paliperidone exhibits a high affinity and antagonistic activity toward D2 and 5-HT2A receptors, which is consistent with its antipsychotic profile.[3] |
Clinical Data: Efficacy
Clinical efficacy in schizophrenia is primarily measured by the reduction in scores on the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
| Drug | Study Design | Key Efficacy Findings |
| This compound | Non-interventional study (96 chronic schizophrenic patients over 24 weeks) | Significant improvement in BPRS scores over the course of the study. The relapse rate was 14.6%. |
| This compound | Comparison of high dose (100-200 mg/2 weeks) vs. standard dose (~40 mg/2 weeks) | No significant difference in relapse rates. High dose group showed slightly more favorable BPRS results.[4] |
| Paliperidone Palmitate | Head-to-head vs. Haloperidol (B65202) Decanoate (up to 24 months) | No statistically significant difference in the rate of efficacy failure compared to haloperidol decanoate.[7] |
| Paliperidone Palmitate | Retrospective comparison vs. Risperidone LAI and Zuclopenthixol (B143822) Decanoate (18 months) | Higher discontinuation rates for any cause and inefficacy compared to risperidone LAI. Increased hospitalization risk compared to risperidone LAI and zuclopenthixol decanoate.[8] |
Clinical Data: Side Effects (Extrapyramidal Symptoms - EPS)
A major differentiating factor between first and second-generation antipsychotics is their propensity to cause extrapyramidal symptoms (EPS), which are movement disorders. These are often measured using scales like the Extrapyramidal Symptom Rating Scale (ESRS).
| Drug | Study Population | Key EPS Findings |
| This compound | Non-interventional study (96 chronic schizophrenic patients) | EPS were absent or of very low intensity. |
| Paliperidone Palmitate | Head-to-head vs. Haloperidol Decanoate | Patients on paliperidone palmitate gained weight, while those on haloperidol decanoate lost weight. Paliperidone palmitate was associated with significantly greater increases in serum prolactin.[7] |
Visualizing the Research Pathway: A Translational Workflow
The journey from a promising compound in the lab to an approved medication involves a multi-step translational research process. The following diagram outlines this typical workflow.
Assessment of Translational Validity and Concluding Remarks
-
This compound: The preclinical data for flupentixol, primarily demonstrating its potent dopamine receptor antagonism, aligns with its clinical efficacy in managing the positive symptoms of schizophrenia. The antiemetic effect observed in animal studies also translates to humans.[9] However, its propensity to cause EPS, a hallmark of typical antipsychotics, is also predicted by its strong D2 receptor blockade. The clinical data suggests it is an effective maintenance treatment, particularly for patients with apathy and withdrawal.[10]
-
Paliperidone Palmitate: The preclinical profile of paliperidone, with its dual D2 and 5-HT2A receptor antagonism, predicted its "atypical" clinical profile. Clinically, while effective against positive symptoms, it is generally associated with a lower risk of EPS compared to first-generation antipsychotics, though it carries a higher risk of metabolic side effects like weight gain.[7] Head-to-head trials indicate that its efficacy is comparable to older depot antipsychotics like haloperidol decanoate, but with a different side-effect profile.[7] Retrospective studies suggest that in real-world settings, its effectiveness in preventing discontinuation and hospitalization may not be superior to other LAIs.[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Symmetrical effects of amphetamine and alpha-flupenthixol on conditioned punishment and conditioned reinforcement: contrasts with midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of alpha-flupenthixol and naloxone on CRF-induced locomotor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of Paliperidone Palmitate vs. Haloperidol Decanoate for Maintenance Treatment of Schizophrenia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of long-acting antipsychotics in clinical practice : 1. A retrospective, 18-month follow up and comparison between paliperidone palmitate, risperidone long-acting injection and zuclopenthixol decanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lundbeck.com [lundbeck.com]
- 10. assets.hpra.ie [assets.hpra.ie]
Safety Operating Guide
Navigating the Disposal of Flupentixol Decanoate: A Guide for Laboratory Professionals
The proper disposal of Flupentixol decanoate (B1226879), an antipsychotic medication, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure the safe handling and management of this pharmaceutical compound. This guide provides essential information on the proper disposal procedures for Flupentixol decanoate, in line with regulatory standards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary agencies overseeing these procedures.[1][2][3] The EPA, through the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste, which can include certain pharmaceuticals.[1][2][3] The DEA regulates the disposal of controlled substances to prevent diversion. Many states also have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]
Core Principles of this compound Disposal
The primary methods for the proper disposal of this compound are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] It is crucial to avoid discharging this compound into sewer systems or contaminating water, foodstuffs, feed, or seed.[4] Unused or expired medication should be disposed of in accordance with local requirements.[5][6]
For laboratory settings, all outdated or otherwise unusable medications should be managed through an approved medical waste management system.[7] This involves segregating the waste into appropriate, clearly labeled, and leak-proof containers.
Disposal Workflow for this compound in a Laboratory Setting
The following diagram outlines the logical workflow for the proper disposal of this compound waste generated in a research or drug development environment.
Personal Protective Equipment (PPE) and Handling
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment (PPE). This includes tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, and chemical-impermeable gloves.[4] All handling should be conducted in a well-ventilated area.[4]
Disposal of Packaging and Containers
Containers that held this compound can be triply rinsed (or the equivalent) and then offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[4]
Accidental Release Measures
In the event of a spill or accidental release, prevent further leakage if it is safe to do so.[4] Do not allow the chemical to enter drains.[4] Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in suitable, closed containers for disposal.[4] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
Quantitative Data and Experimental Protocols
Currently, there is no specific quantitative data available in the public domain regarding disposal concentration limits for this compound. The disposal procedures are guided by regulatory classifications of pharmaceutical waste rather than specific concentration thresholds for this compound. Similarly, detailed experimental protocols for the disposal of this compound are not typically published as this is a regulated waste management process. The standard procedure is to follow the guidelines set forth by regulatory bodies and the specific recommendations found in the Safety Data Sheet (SDS).
Household Disposal of Medications
For non-laboratory settings, the FDA provides guidelines for the safe disposal of unused medicines. The preferred method is to use authorized drug take-back programs.[8][9] If a take-back program is not available, most medications can be disposed of in the household trash by mixing them with an unpalatable substance like dirt, cat litter, or used coffee grounds, placing the mixture in a sealed container, and then throwing it in the trash.[8][10][11] It is important to scratch out all personal information on the prescription label before disposing of the container.[8][10][11] Flushing medications is generally not recommended unless specified on the FDA's flush list, due to environmental concerns.[1][10][11]
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. mccmh.net [mccmh.net]
- 8. Prescription Safety [cdc.gov]
- 9. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 10. How to safely manage and dispose of medications [apa.org]
- 11. dea.gov [dea.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
